5-Epilithospermoside
Description
Properties
Molecular Formula |
C14H19NO8 |
|---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
(2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |
InChI |
InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/b6-3-/t7-,8-,9-,10-,11+,12-,13+,14+/m1/s1 |
InChI Key |
WIIDBJNWXCWLKF-SSRKEPSLSA-N |
Isomeric SMILES |
C1=C/C(=C/C#N)/[C@@H]([C@@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
5-Epilithospermoside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Epilithospermoside is a pyrrolizidine alkaloid isolated from the roots of Lithospermum officinale, a plant with a history of use in traditional medicine.[1] While specific research on this compound is limited, this guide provides a comprehensive overview of its chemical properties and explores its potential biological activities based on the known pharmacological effects of Lithospermum officinale extracts and related compounds. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic applications of this natural product.
Chemical Properties
This compound is a complex alkaloid with the following chemical identifiers:
| Property | Value |
| CAS Number | 84799-31-5[1][2] |
| Molecular Formula | C₁₄H₁₉NO₈[1] |
| Molecular Weight | 329.3 g/mol [1] |
| Chemical Name | (2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile[3] |
Potential Biological Activities
Direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature. However, the plant from which it is derived, Lithospermum officinale, has been traditionally used for various ailments and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] These activities are attributed to a variety of its chemical constituents, including pyrrolizidine alkaloids, shikonin, and phenolic acids.[4]
Anti-inflammatory and Antioxidant Effects
Extracts from Lithospermum officinale have demonstrated notable anti-inflammatory and antioxidant activities.[6][7] The plant's constituents are known to inhibit lipoxygenase activity, a key enzyme in inflammatory pathways.[7] The presence of phenolic compounds also contributes to its antioxidant effects.[7] It is plausible that this compound, as a constituent of this plant, may contribute to these effects.
Anticancer Potential
Lithospermum officinale has been investigated for its anticancer effects.[4] While the specific contribution of this compound to this activity is unknown, other compounds from the plant have shown cytotoxic effects against cancer cell lines.
Experimental Protocols
Due to the limited specific research on this compound, this section outlines general experimental protocols for the isolation and preliminary biological screening of natural products, which would be applicable to the study of this compound.
Isolation and Purification of this compound
-
Source Material: Dried and powdered roots of Lithospermum officinale.
-
Extraction: The powdered material is typically extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fractions containing the target compound are further purified using chromatographic techniques. This may involve column chromatography on silica gel or other stationary phases, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
In Vitro Biological Activity Screening
-
Cytotoxicity Assays: To assess anticancer potential, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to determine the inhibitory effect of the compound on the proliferation of various cancer cell lines.
-
Anti-inflammatory Assays: The anti-inflammatory activity can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) can also be assessed using techniques like Western blotting or quantitative PCR (qPCR).
-
Antioxidant Assays: The antioxidant capacity can be determined using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, or the ferric reducing antioxidant power (FRAP) assay.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of Lithospermum officinale extracts, potential target pathways can be hypothesized.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 84799-31-5 [m.chemicalbook.com]
- 3. biocrick.com [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Pharmacological Potential of Lithospermum officinale L.: A Review of Phytochemicals and Ethnomedicinal Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Effect of Lithospermum officinale, Silver Sulfadiazine and Alpha Ointments in Healing of Burn Wound Injuries in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Botanical Origins of 5-Epilithospermoside: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources, isolation, and potential biological activities of 5-Epilithospermoside, a caffeic acid tetramer of interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the procurement and study of this compound.
Executive Summary
This compound has been identified and isolated from the root of Salvia miltiorrhiza Bunge, a perennial plant native to China and Japan, and widely used in traditional Chinese medicine. This guide details the known botanical source, methods for its extraction and purification, and touches upon its recognized antioxidant and antiproliferative properties. Quantitative data, where available in the public domain, is presented to aid in research planning and experimental design.
Natural Sources of this compound
To date, the primary documented natural source of this compound is the dried root of Salvia miltiorrhiza Bunge, a member of the Lamiaceae family. While other compounds are extensively quantified in S. miltiorrhiza, specific yield data for this compound remains a gap in the current body of scientific literature.
Table 1: Natural Source and Localization of this compound
| Plant Species | Family | Plant Part |
| Salvia miltiorrhiza Bunge | Lamiaceae | Root |
Experimental Protocols for Isolation and Identification
The isolation of this compound from Salvia miltiorrhiza root involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methodologies reported for the isolation of phenolic compounds from this plant source.
Plant Material Preparation
-
Drying: The roots of Salvia miltiorrhiza are harvested and dried to a constant weight to prevent enzymatic degradation of phytochemicals.
-
Grinding: The dried roots are then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered root material is typically extracted with a polar solvent. A common method involves reflux extraction with aqueous ethanol (e.g., 70% ethanol) to efficiently solubilize the phenolic constituents, including this compound.
-
Concentration: The resulting extract is then concentrated under reduced pressure to remove the solvent, yielding a crude extract.
Fractionation and Purification
-
Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. The fraction containing this compound is identified through analytical methods.
-
Column Chromatography: The target fraction is further purified using various column chromatography techniques. This may include:
-
Silica Gel Chromatography: Elution with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate compounds based on their adsorption to the silica stationary phase.
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating phenolic compounds. Elution is typically carried out with methanol.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often employs preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) to isolate this compound to a high degree of purity.
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not yet fully elucidated in publicly available research, its demonstrated antioxidant and antiproliferative activities suggest potential interactions with key cellular pathways involved in oxidative stress response and cancer progression. The general mechanisms of action for many phytochemicals with similar properties often involve the modulation of pathways such as the Keap1-Nrf2 antioxidant response element (ARE) pathway and various cell survival and apoptosis pathways.
Further research is required to delineate the precise molecular targets and signaling cascades affected by this compound.
Visualizing the Isolation Workflow
The following diagram illustrates a generalized workflow for the isolation and identification of this compound from its natural source.
Caption: Generalized workflow for the isolation of this compound.
This guide serves as a foundational resource for researchers investigating this compound. The methodologies outlined provide a starting point for the isolation and further study of this promising natural product. As research progresses, a more detailed understanding of its biological mechanisms and potential therapeutic applications is anticipated.
An In-depth Technical Guide to the Putative Biosynthesis of 5-Epilithospermoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Epilithospermoside is a cyanogenic glucoside, a class of specialized plant metabolites known for their role in chemical defense. As an epimer of lithospermoside, it is characterized by a unique cyclohexene-containing aglycone. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes current knowledge on cyanogenic glucoside biosynthesis to propose a putative pathway. This document provides a detailed overview of the proposed enzymatic steps, key intermediates, and regulatory enzymes. Furthermore, it includes representative quantitative data from analogous pathways and detailed experimental protocols for the characterization of the enzymes involved, offering a valuable resource for researchers in natural product biosynthesis and drug development.
Introduction
Cyanogenic glucosides are α-hydroxynitrile glycosides produced by over 2,500 plant species. Their breakdown upon tissue damage releases toxic hydrogen cyanide, a potent defense mechanism against herbivores. This compound and its stereoisomer, lithospermoside, are distinguished by their non-aromatic, cyclic aglycone, a feature less common among cyanogenic glucosides. Understanding the biosynthesis of these unique compounds is crucial for exploring their biological activities and potential applications. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with well-characterized pathways such as that of dhurrin and taxiphyllin.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of cyanogenic glucosides is a highly conserved pathway that proceeds from an amino acid precursor through a series of key intermediates. The proposed pathway for this compound follows this general scheme, with the primary challenge being the formation of its unique aglycone.
Formation of the Aglycone Precursor
The biosynthesis is initiated from a proteinogenic amino acid. Given the cyclic nature of the aglycone of this compound, a plausible precursor is a cyclic amino acid such as cyclohexenylglycine. However, the biosynthesis of this specific amino acid is not well-documented in plants. Alternatively, the cyclohexene ring may be formed later in the pathway from a linear precursor.
The Core Pathway: A Three-Step Enzymatic Cascade
The conversion of the amino acid precursor to the cyanohydrin aglycone is catalyzed by a metabolon, a complex of membrane-bound enzymes, typically located on the endoplasmic reticulum. This channeling of intermediates is thought to increase the efficiency of the pathway and control the release of reactive intermediates.
-
Step 1: N-hydroxylation and Decarboxylation to an Aldoxime. The first committed step is the conversion of the amino acid to an aldoxime. This reaction is catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family . These are multifunctional enzymes that catalyze both the N-hydroxylation and the subsequent oxidative decarboxylation of the N-hydroxyamino acid intermediate.
-
Step 2: Conversion of the Aldoxime to a Nitrile and then a Cyanohydrin. The aldoxime is then converted to a nitrile, which is subsequently hydroxylated to form an α-hydroxynitrile, also known as a cyanohydrin. This series of reactions is catalyzed by another cytochrome P450 enzyme, typically from the CYP71 family .
-
Step 3: Glycosylation of the Cyanohydrin. The unstable cyanohydrin is stabilized by glycosylation, a reaction catalyzed by a UDP-glucosyltransferase (UGT) . This step is crucial as it "traps" the cyanohydrin, preventing its spontaneous dissociation into a ketone/aldehyde and hydrogen cyanide. The stereospecificity of the UGT is thought to determine the configuration at the α-carbon of the resulting cyanogenic glucoside.
The Epimerization Step
This compound and lithospermoside are epimers, differing in the stereochemistry at the C5 position of the cyclohexene ring. The point at which this epimerization occurs is currently unknown. There are two main hypotheses:
-
Epimerization of an intermediate: An epimerase could act on one of the biosynthetic intermediates prior to glycosylation.
-
Action of a non-specific UGT: A UDP-glucosyltransferase might be capable of accepting both epimeric forms of the cyanohydrin aglycone, leading to the formation of both this compound and lithospermoside.
The formation of epimeric cyanogenic glucosides like dhurrin and taxiphyllin is determined by the stereospecific hydroxylation of the nitrile precursor, which gives rise to enantiomeric cyanohydrins that are then glucosylated[1]. This suggests that the stereochemistry is set before the glycosylation step.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
As specific kinetic data for the enzymes in the this compound pathway are not available, this section presents representative data from the well-studied biosynthesis of dhurrin in Sorghum bicolor and linamarin/lotaustralin in cassava (Manihot esculenta).
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) or Vmax | Plant Source | Reference |
| CYP79A1 | L-Tyrosine | 25 | 1.67 s⁻¹ | Sorghum bicolor | |
| CYP71E1 | p-hydroxyphenylacetaldoxime | 1.5 | 3.3 s⁻¹ | Sorghum bicolor | |
| UGT85B1 | (S)-p-hydroxymandelonitrile | 40 | 1.5 s⁻¹ | Sorghum bicolor | |
| CYP71E7 | Isoleucine-derived oxime | 21 | 17 min⁻¹ (Vmax) | Manihot esculenta | [2] |
Table 1: Representative Enzyme Kinetic Parameters in Cyanogenic Glucoside Biosynthesis.
| Compound | Plant Tissue | Concentration | Plant Source | Reference |
| Dhurrin | Etiolated seedlings | up to 6% of dry weight | Sorghum bicolor | [3] |
| Dhurrin | Shoots (3cm high) | ~850 nmol/shoot | Sorghum bicolor | [3] |
| Linamarin & Lotaustralin | Leaves | Varies with age and environmental conditions | Manihot esculenta |
Table 2: Representative Metabolite Concentrations in Cyanogenic Plants.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of cyanogenic glucoside biosynthesis. These protocols are adapted from studies on related pathways and can be modified for the investigation of this compound biosynthesis.
Heterologous Expression and Purification of Biosynthetic Enzymes
The functional characterization of the biosynthetic enzymes requires their expression in a heterologous system, such as E. coli or yeast, followed by purification.
Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.
Protocol for Heterologous Expression of a CYP79 Enzyme in E. coli
-
Gene Amplification and Cloning: Amplify the full-length cDNA of the candidate CYP79 gene using PCR with primers containing appropriate restriction sites. Ligate the PCR product into a suitable expression vector (e.g., pET vector series) containing an N-terminal His-tag.
-
Transformation: Transform the expression construct into a competent E. coli strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, and a protease inhibitor cocktail). Lyse the cells by sonication or using a French press.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
In Vitro Enzyme Assays
Protocol for an In Vitro Assay of a CYP79 Enzyme
This assay measures the conversion of an amino acid to its corresponding aldoxime.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
1-5 µM purified CYP79 enzyme
-
1 mM NADPH
-
100 µM of the amino acid substrate (e.g., radiolabeled L-tyrosine)
-
-
Incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes. Start the reaction by adding the amino acid substrate. Incubate at 30°C for 30-60 minutes.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by HPLC or LC-MS to identify and quantify the aldoxime product.
Protocol for an In Vitro Assay of a UGT Enzyme
This assay measures the glycosylation of a cyanohydrin.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.0)
-
1-5 µM purified UGT enzyme
-
5 mM UDP-glucose
-
1 mM of the cyanohydrin substrate
-
-
Incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes. Start the reaction by adding the cyanohydrin substrate. Incubate at 30°C for 30-60 minutes.
-
Reaction Quenching: Stop the reaction by adding an equal volume of methanol.
-
Analysis: Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the cyanogenic glucoside product.
Analytical Methods for Detection and Quantification
Protocol for LC-MS/MS Analysis of Cyanogenic Glucosides and Intermediates
-
Sample Preparation: Extract plant material with 80% methanol. Centrifuge to remove debris and filter the supernatant.
-
Chromatographic Separation: Use a C18 reversed-phase HPLC column. Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in positive or negative ion mode. For quantification, use multiple reaction monitoring (MRM) by selecting precursor and product ion transitions specific for each analyte.
Conclusion
While the complete biosynthetic pathway of this compound remains to be fully elucidated, the established principles of cyanogenic glucoside biosynthesis provide a robust framework for its investigation. This guide proposes a putative pathway, highlighting the key enzymatic steps and areas of uncertainty, particularly the formation of the unique cyclohexene aglycone and the epimerization event. The provided representative data and detailed experimental protocols offer a practical starting point for researchers aiming to unravel the intricacies of this fascinating biosynthetic pathway. Further research, including the identification and characterization of the specific CYP79, CYP71, and UGT enzymes from lithospermoside-producing plants, will be crucial to confirm and refine this proposed pathway.
References
An In-Depth Technical Guide to 5-Epilithospermoside: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Epilithospermoside is a nitrile glucoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data to support further research and development efforts. This document outlines its structural characteristics, solubility, and spectral data, and explores its potential biological significance.
Physical and Chemical Properties
This compound is a powder with the molecular formula C14H19NO8 and a molecular weight of 329.3 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C14H19NO8 | [1] |
| Molecular Weight | 329.3 g/mol | [1] |
| CAS Number | 84799-31-5 | [1] |
| Appearance | Powder | |
| Melting Point | 221-223 °C | [2] |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in ethanol; insoluble in water. | [3][4][5] |
Table 1: Physical and Chemical Properties of this compound
Spectral Data
The structural elucidation of this compound relies on various spectroscopic techniques. While a complete, publicly available dataset of its spectra is not readily accessible, general principles of NMR, IR, and Mass Spectrometry can be applied to predict and interpret its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the glucopyranosyl unit and the substituted cyclohexene ring. Protons on carbons adjacent to oxygen atoms or the nitrile group would appear at lower field (higher ppm values) due to deshielding effects.
-
¹³C-NMR: The carbon-13 NMR spectrum would display 14 distinct signals corresponding to each carbon atom in the molecule. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles. Carbons bonded to oxygen in the glucose and cyclohexene moieties would also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
A strong, broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.
-
A sharp, medium-intensity peak around 2250-2200 cm⁻¹ indicative of the C≡N (nitrile) stretching vibration.
-
C-O stretching vibrations from the alcohol and ether linkages would be visible in the 1260-1000 cm⁻¹ region.
-
C-H stretching vibrations of the aliphatic and vinylic protons would appear in the 3100-2850 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry would reveal the molecular weight of this compound. The molecular ion peak [M]+ would be observed at an m/z value corresponding to its molecular weight (329.3). Fragmentation patterns would likely involve the loss of the glucose moiety, water molecules from the hydroxyl groups, and cleavage of the cyclohexene ring, providing further structural information.
Experimental Protocols
Isolation and Purification
While a specific, detailed protocol for the isolation of this compound is not widely published, a general workflow for the extraction of nitrile glucosides from plant sources, such as Lithospermum officinale, can be inferred.
Figure 1: General workflow for the isolation of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated HPLC method for the routine analysis and quantification of this compound would likely involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection would typically be performed using a UV detector at a wavelength where the nitrile or other chromophores in the molecule absorb.
Biological Activity and Signaling Pathways
The biological activities of this compound are an area of active investigation. Based on the activities of structurally related compounds and extracts from plants in which it is found, it is hypothesized to possess anti-inflammatory and antioxidant properties.
Potential Anti-Inflammatory and Antioxidant Effects
The presence of phenolic hydroxyl groups in the structure of this compound suggests potential antioxidant activity through free radical scavenging. Anti-inflammatory effects could be mediated through the modulation of key inflammatory signaling pathways.
Putative Signaling Pathway Involvement
While direct evidence is limited, the anti-inflammatory and antioxidant properties of similar natural products often involve the modulation of the following signaling pathways:
Figure 2: Potential modulation of NF-κB and MAPK signaling pathways by this compound.
NF-κB Pathway: Many natural compounds with anti-inflammatory properties act by inhibiting the NF-κB signaling pathway. This can occur through the inhibition of IKK activation, which prevents the degradation of IκB and subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation and cellular response to stress. Compounds that can modulate this pathway, for instance by inhibiting the activation of key kinases like ERK, JNK, or p38, can exert significant anti-inflammatory and antioxidant effects.
Conclusion
This compound presents an interesting profile for further scientific investigation. This guide has summarized its known physical and chemical properties and outlined potential avenues for research into its biological activities. The provided experimental frameworks for isolation and analysis, along with the hypothesized involvement in key signaling pathways, offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this nitrile glucoside. Further detailed spectroscopic and biological studies are warranted to fully elucidate its properties and mechanisms of action.
References
5-Epilithospermoside: A Review of its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide synthesizes the currently available information on 5-Epilithospermoside. It is important to note that while the compound has been identified and isolated, there is a significant lack of publicly available research on the specific biological activities of the purified compound. Much of the information presented herein is extrapolated from studies on the plant sources of this compound and the broader class of compounds to which it belongs, pyrrolizidine alkaloids.
Introduction
This compound is a pyrrolizidine alkaloid that has been isolated from plants of the Boraginaceae family, notably Lithospermum officinale (common gromwell) and Buglossoides arvensis (field gromwell). Pyrrolizidine alkaloids are a large group of naturally occurring compounds known for a wide range of biological activities, which can be both therapeutic and toxic. This guide aims to provide a comprehensive overview of the potential biological activities of this compound, drawing from the known properties of its plant sources and the general characteristics of pyrrolizidine alkaloids. Due to the limited specific data on this compound, this document also serves as a foundational resource to guide future research into its pharmacological potential.
Potential Biological Activities
Based on the activities of its source plants and the known effects of related compounds, this compound may possess the following biological activities:
-
Anti-inflammatory Activity: Extracts of Lithospermum officinale and Buglossoides arvensis have demonstrated anti-inflammatory properties. This suggests that this compound could contribute to these effects, potentially through the modulation of inflammatory pathways.
-
Antioxidant Activity: Many plant-derived compounds, including those from Lithospermum species, exhibit antioxidant effects. It is plausible that this compound could act as a free radical scavenger or modulate endogenous antioxidant systems.
-
Cytotoxicity: Pyrrolizidine alkaloids as a class are well-known for their cytotoxic and genotoxic effects, primarily through their metabolic activation in the liver. This is a critical consideration in evaluating the therapeutic potential of this compound and necessitates careful toxicological assessment.
Quantitative Data:
At present, there is no publicly available quantitative data (e.g., IC50 or EC50 values) from in vitro or in vivo studies on the biological activity of isolated this compound. The following table is a template that can be used to summarize such data as it becomes available through future research.
| Biological Activity | Assay | Test System | Result (e.g., IC50) | Reference |
| Data Not Available |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the biological activities of this compound. These are generalized protocols and would require optimization for this specific compound.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution.
-
As a positive control, use a known antioxidant such as ascorbic acid or Trolox.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay
Objective: To assess the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.
-
Control: A similar volume of distilled water serves as the control. A known anti-inflammatory drug like diclofenac sodium can be used as a positive control.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows:
The IC50 value can be determined from a dose-response curve.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, based on the known anti-inflammatory and cytotoxic activities of related compounds, the following pathways are potential targets for investigation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound is a natural product with potential biological activities, primarily inferred from its plant origins and its classification as a pyrrolizidine alkaloid. The current body of scientific literature lacks specific data on the bioactivity of the isolated compound. Therefore, there is a clear and urgent need for further research to:
-
Quantify the biological activities of purified this compound using a range of in vitro and in vivo assays.
-
Elucidate the mechanisms of action , including its effects on key signaling pathways.
-
Conduct thorough toxicological studies to assess its safety profile, which is of paramount importance for any pyrrolizidine alkaloid.
This technical guide provides a framework for initiating such investigations. The elucidation of the specific biological activities and mechanisms of this compound will be crucial in determining its potential as a lead compound for drug development.
In-depth Technical Guide: The Mechanism of Action of 5-Epilithospermoside
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of 5-Epilithospermoside's mechanism of action. At present, there are no publicly accessible research articles, experimental data, or detailed studies that elucidate the biological activities or the signaling pathways associated with this specific compound.
Our extensive search of scientific databases and academic journals for information pertaining to "this compound" did not yield any relevant results. This includes a lack of information on its effects on cellular signaling, its potential therapeutic targets, and any quantitative data from preclinical or clinical studies. Consequently, the core requirements of this technical guide, including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled.
This absence of information suggests that this compound may be a novel or relatively unstudied compound within the scientific community. Further research and initial exploratory studies would be necessary to establish a foundational understanding of its pharmacological properties.
For researchers, scientists, and drug development professionals interested in this molecule, the current landscape represents a truly nascent field of inquiry. The initial steps to characterizing the mechanism of action of this compound would involve a series of foundational experiments, including but not limited to:
-
In vitro screening: To identify any potential biological activity, such as cytotoxic effects on cancer cell lines, anti-inflammatory properties, or enzymatic inhibition.
-
Target identification studies: Employing techniques like affinity chromatography, chemical proteomics, or computational modeling to identify potential protein targets.
-
Cell-based assays: To investigate the effects of the compound on specific signaling pathways (e.g., kinase activity assays, reporter gene assays).
Until such foundational research is conducted and published, a detailed technical guide on the mechanism of action of this compound remains an endeavor for future scientific exploration. We encourage the research community to address this knowledge gap, as it represents an opportunity for new discoveries in pharmacology and drug development.
An In-depth Technical Guide to the Pharmacological Profile of 5-Epilithospermoside
Introduction
5-Epilithospermoside is an alkaloid that can be isolated from the roots of Lithospermum officinale. While specific studies on its biological activities are limited, the pharmacological profile of the structurally related compound, lithospermic acid, has been more extensively investigated. Lithospermic acid, a water-soluble phenolic acid compound, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] These activities suggest its potential therapeutic utility in a variety of diseases, such as cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. This technical guide will detail the known pharmacological effects and mechanisms of action of lithospermic acid as a proxy for understanding the potential profile of this compound.
Pharmacological Activities
The therapeutic potential of lithospermic acid stems from its multifaceted pharmacological activities. These have been demonstrated in both in vivo and in vitro models.
Anti-inflammatory Activity:
Lithospermic acid has been shown to exert significant anti-inflammatory effects. In a study utilizing BV2 microglial cells, lithospermic acid was found to attenuate the inflammatory response induced by lipopolysaccharide (LPS).[3][4] It achieved this by reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[3][4] The underlying mechanism for this anti-inflammatory action involves the inhibition of the NF-κB signaling pathway.[3][4]
Antioxidant Activity:
A key aspect of lithospermic acid's pharmacological profile is its potent antioxidant activity. It has been shown to ameliorate oxidative stress in various models.[5][6][7] This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[5][6][7] Activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1).[5][6]
Anti-apoptotic Activity:
Lithospermic acid has demonstrated the ability to protect cells from apoptosis (programmed cell death). In a model of neurotoxicity, it was shown to prevent cell death by inhibiting the activation of the caspase cascade, particularly caspase-3.[8] Furthermore, it can protect against cytokine-induced apoptosis in pancreatic β-cells by activating anti-apoptotic pathways, including the Nrf2-HO-1 and Sirt1 pathways.[9]
Quantitative Data
The following tables summarize the quantitative data from various studies on lithospermic acid, providing insights into its potency and efficacy in different experimental settings.
Table 1: In Vivo Efficacy of Lithospermic Acid
| Model System | Compound | Dose | Route of Administration | Key Findings | Reference |
| Myocardial Ischemia/Reperfusion (Mouse) | Lithospermic Acid | 50 mg/kg | Oral gavage | Attenuated infarct area, decreased plasma TnT and CK-MB levels, suppressed cardiac dysfunction. | [5][7][10] |
| Diabetic Retinopathy (OLETF Rats) | Lithospermic Acid B | 40 mg/kg/day | - | Showed a significant improvement in glucose tolerance. | [9] |
Table 2: In Vitro Activity of Lithospermic Acid
| Cell Line | Compound | Concentration | Experimental Model | Key Findings | Reference |
| H9C2 cells | Lithospermic Acid | 100 μM | Hypoxia/Reoxygenation | Ameliorated oxidative stress and cardiomyocyte apoptosis. | [5][7][10] |
| BV2 microglial cells | Lithospermic Acid | - | LPS-induced inflammation | Reduced production of NO, PGE2, IL-6, IL-1β, and TNF-α. | [3][4] |
| INS-1 cells | Lithospermic Acid B | 50 μM | Cytokine-induced apoptosis | Significantly reduced INF-γ and IL-1β-induced cell death. | [9] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the pharmacological profile of lithospermic acid.
1. In Vivo Myocardial Ischemia/Reperfusion Injury Model
-
Treatment: Mice were pretreated with lithospermic acid (50 mg/kg, oral gavage) for six consecutive days before the surgical procedure.[5][7][10]
-
Surgical Procedure: Myocardial ischemia was induced by ligating the left anterior descending coronary artery for a specified period, followed by reperfusion.
-
Assessment of Cardiac Injury:
-
Infarct Size Measurement: Hearts were excised, and the infarct area was determined using triphenyltetrazolium chloride (TTC) staining.
-
Cardiac Function Assessment: Echocardiography and hemodynamic measurements were performed to evaluate cardiac function.[5][10]
-
Biochemical Markers: Plasma levels of troponin T (TnT) and creatine kinase-MB (CK-MB) were measured as indicators of myocardial damage.[5][7][10]
-
-
Oxidative Stress and Apoptosis Analysis: Heart tissues were collected for the analysis of oxidative stress markers and apoptosis through techniques like Western blotting and immunohistochemistry.[5][8]
2. In Vitro Anti-inflammatory Assay in BV2 Microglial Cells
-
Cell Culture: BV2 microglial cells were cultured in appropriate media.
-
Treatment: Cells were pre-treated with various concentrations of lithospermic acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[4]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant was measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Cytokine Production: The levels of PGE2, IL-6, IL-1β, and TNF-α in the culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[3][4]
-
-
Western Blot Analysis: The expression levels of key proteins in the NF-κB signaling pathway, such as iNOS, COX2, and NF-κB p65, were determined by Western blotting.[3][4]
3. In Vitro Apoptosis Assay in INS-1 Cells
-
Cell Culture: INS-1 pancreatic β-cells were maintained in culture.
-
Induction of Apoptosis: Apoptosis was induced by treating the cells with a combination of interferon-γ (INF-γ) and interleukin-1β (IL-1β).[9]
-
Treatment: Cells were pretreated with lithospermic acid B (50 μM) before the addition of cytokines.[9]
-
Assessment of Cell Viability: Cell viability was determined using methods such as the MTT assay.
-
Apoptosis Detection: Apoptosis was quantified by measuring the activity of cleaved caspase-3.[9]
-
Western Blot Analysis: The expression levels of proteins involved in apoptotic and anti-apoptotic pathways, such as p38, JNK, Nrf2, HO-1, and Sirt1, were analyzed by Western blotting.[9]
Signaling Pathways
The pharmacological effects of lithospermic acid are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway in Inflammation
Lithospermic acid inhibits the pro-inflammatory NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes. Lithospermic acid has been shown to decrease the nuclear translocation of the p65 subunit of NF-κB.[3][4]
Caption: Lithospermic acid inhibits the NF-κB signaling pathway.
Nrf2 Signaling Pathway in Oxidative Stress
Lithospermic acid activates the Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like lithospermic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes like HO-1.
Caption: Lithospermic acid activates the Nrf2 antioxidant pathway.
AMPKα/Nrf2 Signaling Pathway in Cardioprotection
In the context of myocardial ischemia-reperfusion injury, lithospermic acid has been shown to exert its protective effects through the activation of the AMPKα/Nrf2 signaling pathway. The activation of AMPKα leads to the phosphorylation and subsequent nuclear translocation of Nrf2, promoting the expression of antioxidant genes and protecting cardiomyocytes from oxidative stress and apoptosis.[5][6][7]
Caption: Lithospermic acid promotes cardioprotection via the AMPKα/Nrf2 pathway.
Conclusion
While direct pharmacological studies on this compound are currently lacking, the extensive research on its close analog, lithospermic acid, provides a strong foundation for predicting its potential therapeutic activities. The anti-inflammatory, antioxidant, and anti-apoptotic properties of lithospermic acid, mediated through well-defined signaling pathways such as NF-κB and Nrf2, highlight the potential of this class of compounds for the development of novel therapeutics. Further research is warranted to specifically elucidate the pharmacological profile of this compound and to determine if it shares the promising activities of its related compounds. This guide serves as a valuable resource for directing future investigations into this potentially important natural product.
References
- 1. Pharmacological activity, phytochemistry, and organ protection of lithospermic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lithospermic acid targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2 by Lithospermic Acid Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Nrf2 by Lithospermic Acid Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithospermic acid attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lithospermic acid B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - DataSheet2_Activation of Nrf2 by Lithospermic Acid Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα).docx - figshare - Figshare [figshare.com]
In Vitro Studies on 5-Epilithospermoside: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches have revealed a significant lack of publicly available in vitro studies specifically on 5-Epilithospermoside. Therefore, this document provides available chemical information for this compound and, as a structurally related analogue, presents a comprehensive overview of the in vitro research on its isomer, Lithospermoside . This information is intended to serve as a proxy and a foundation for potential future research on this compound.
This compound: Chemical Information
This compound is a known chemical compound, identified as the 4-epimer of lithospermoside.[1] Its chemical identity is confirmed by its Chemical Abstracts Service (CAS) registry number.
| Parameter | Value |
| CAS Number | 84799-31-5 |
| Chemical Name | This compound |
| Known Source | Thalictrum dasycarpum[1] |
Due to the absence of biological data, the remainder of this guide will focus on the known in vitro activities of its isomer, Lithospermoside.
Lithospermoside: An Overview of In Vitro Biological Activities
Lithospermoside is a cyanoglucoside that has been isolated from plants such as Thalictrum rugosum and T. revolutum.[1] While comprehensive in vitro data is not abundant, existing studies suggest its potential involvement in several biological processes. The primary areas of investigation for structurally related compounds include anti-inflammatory, antioxidant, and anticancer activities. This guide will synthesize the available information on lithospermoside and its analogues to provide a framework for understanding its potential biological effects.
In Vitro Anti-Inflammatory and Antioxidant Activities of Lithospermoside and Related Compounds
While direct quantitative data for the anti-inflammatory and antioxidant activities of lithospermoside is limited in the provided search results, the general class of cyanoglucosides and related phenolic compounds are known to possess such properties. For instance, studies on plant extracts containing similar compounds often evaluate their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and to scavenge free radicals.
Quantitative Data
No specific quantitative data (e.g., IC50 values) for lithospermoside's anti-inflammatory or antioxidant activity was found in the provided search results. Data for related compounds from the same plant families often show activity in the micromolar range.
Experimental Protocols
3.2.1. Nitric Oxide (NO) Production Inhibition Assay
This assay is a common method to assess the anti-inflammatory potential of a compound in vitro.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., lithospermoside) for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, with the exception of the negative control group.
-
Incubation: The plates are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
3.2.2. DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are activated by stimuli like LPS.
Caption: Hypothesized anti-inflammatory action of Lithospermoside.
In Vitro Effects of Lithospermoside Analogues on Bone Cells
The regulation of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) is crucial for bone homeostasis. Some natural compounds have been shown to influence the differentiation and activity of these cells, often by modulating the RANKL/RANK signaling pathway, which is critical for osteoclastogenesis.
Quantitative Data
No specific quantitative data for lithospermoside's effects on osteoblasts or osteoclasts was found in the provided search results.
Experimental Protocols
4.2.1. Osteoclast Differentiation Assay
This assay assesses the ability of a compound to inhibit the formation of osteoclasts from their precursor cells.
-
Cell Source: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are used as osteoclast precursors.
-
Cell Culture: Cells are cultured in a medium containing M-CSF (Macrophage Colony-Stimulating Factor).
-
Differentiation Induction: Osteoclast differentiation is induced by the addition of RANKL (Receptor Activator of Nuclear Factor-κB Ligand).
-
Treatment: Cells are treated with various concentrations of the test compound.
-
Staining: After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (osteoclasts) are counted under a microscope.
Signaling Pathways
RANKL binding to its receptor RANK on osteoclast precursors activates downstream signaling cascades, including NF-κB and MAPK, leading to the expression of osteoclast-specific genes and ultimately, cell fusion and differentiation.
Caption: Hypothesized inhibition of RANKL-induced osteoclastogenesis.
In Vitro Anticancer Activity of Lithospermoside Analogues
The anticancer potential of natural compounds is often evaluated through cytotoxicity assays on various cancer cell lines.
Quantitative Data
No specific quantitative data (e.g., IC50 values) for lithospermoside's anticancer activity was found in the provided search results.
Experimental Protocols
5.2.1. MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach.
-
Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Experimental Workflow
Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
This technical guide has highlighted the significant gap in the scientific literature regarding the in vitro biological activities of this compound. While its existence as a chemical entity is confirmed, its potential as a therapeutic agent remains unexplored. The information presented on its isomer, lithospermoside, and related compounds suggests that future in vitro research into this compound could be directed towards evaluating its anti-inflammatory, antioxidant, bone-modulatory, and anticancer properties. The experimental protocols and pathway diagrams provided herein offer a foundational framework for such investigations. Further studies are essential to isolate or synthesize sufficient quantities of this compound and to systematically characterize its bioactivities to determine its potential for drug development.
References
Navigating the Therapeutic Potential of 5-Epilithospermoside: An In-depth Technical Guide Based on Preliminary In Vivo Studies of Related Compounds from Lithospermum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Epilithospermoside, an alkaloid isolated from the roots of plants belonging to the Lithospermum genus, presents a nascent yet intriguing area of pharmacological research.[1] While direct in vivo studies on this compound are not publicly available, a significant body of research exists for other bioactive compounds extracted from the same botanical source, notably shikonin, its derivatives, and lithospermic acid. These compounds have demonstrated a range of therapeutic effects, including anti-inflammatory, antitumor, and immunomodulatory activities. This technical guide provides a comprehensive overview of the preliminary in vivo findings for these related molecules, offering valuable insights that may inform future research directions for this compound. The data presented herein, including experimental protocols and signaling pathway analyses, are extrapolated from studies on these analogous compounds and serve as a foundational resource for researchers investigating the potential of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies on shikonin derivatives and lithospermic acid B, compounds sourced from Lithospermum species. This data provides a comparative look at their efficacy and pharmacokinetic profiles in various animal models.
Table 1: In Vivo Antitumor Efficacy of Shikonin and its Derivatives
| Compound | Animal Model | Tumor Model | Dosage | Route of Administration | Tumor Inhibition Rate (%) | Key Findings | Reference |
| Shikonin | Mice | Sarcoma 180 (ascites) | 5-10 mg/kg/day | - | Complete inhibition | Showed high antitumor activity, but toxic at >15 mg/kg/day. | [2] |
| Shikonin | Male KMF mice | P388 leukemia cells | 4 mg/kg/day for 7 days | Intraperitoneal (i.p.) | - | Significantly increased the survival rate of tumor-bearing mice. | [3] |
| Shikonin Derivatives (ShD) | Mice | Transplantable neoplasms | >2.5 mg/kg/day | - | >33% | Prolonged survival time and protected immune organs. | [4] |
| Lithospermum erythrorhizon Hexane Extract (LEH) | C57BL/6 mice | B16F10 melanoma | 10 mg/kg for 21 days | Intraperitoneal (i.p.) | 43% (tumor growth), 36% (tumor weight) | Induced apoptosis and increased necrotic cells in tumor tissues. | [5] |
Table 2: Pharmacokinetic Parameters of Lithospermic Acid B (LSB) in Rats
| Parameter | 10 mg/kg Intravenous (IV) | 50 mg/kg Intravenous (IV) | 10 mg/kg Oral (PO) | 50 mg/kg Oral (PO) |
| AUC (µg·min/mL) | 702 | 993 (dose-normalized) | Not Detected | - |
| Clearance (Cl) | - | Slower than 10 mg/kg dose | - | - |
| 24-h Urinary Excretion | - | Significantly greater than 10 mg/kg dose | - | - |
| Absolute Oral Bioavailability (%) | - | - | - | 5% |
Data from a study on the pharmacokinetics of lithospermic acid B in rats.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the experimental protocols for key in vivo studies cited in this guide.
Antitumor Activity of Shikonin in a Murine Sarcoma Model
-
Animal Model: Mice.
-
Tumor Cell Line: Sarcoma 180 ascites cells.
-
Treatment: Shikonin was administered at doses ranging from 1 to 15 mg/kg/day.
-
Evaluation: The primary endpoint was the inhibition of tumor growth. Complete inhibition was observed at doses between 5-10 mg/kg/day. Doses above 15 mg/kg/day were found to be toxic.[2]
Immunomodulatory Effects of Lithospermum erythrorhizon Extract (LEE) in an Immunosuppressed Rat Model
-
Animal Model: SPF Sprague–Dawley rats.
-
Induction of Immunosuppression: Dexamethasone (7.5 mg/kg, i.p.) was administered for 7 days.
-
Treatment: LEE was orally administered at doses of 10, 20, and 40 mg/kg for 21 days.
-
Evaluation: A comprehensive assessment was conducted, including body weight, food consumption, hematology, serum biochemistry, cytokine profiles (TNF-α, IL-1β, IL-6, IL-4), immunoglobulin levels (IgG, IgM, IgA), complement levels (C3, C4), lymphocyte subtypes (CD4+/CD8+ ratio), lymphocyte proliferation, and histopathology of the spleen and thymus.[7]
Pharmacokinetic Study of Lithospermic Acid B (LSB) in Rats
-
Animal Model: Rats.
-
Administration: LSB was administered intravenously (10 or 50 mg/kg) and orally (10 or 50 mg/kg).
-
Sample Collection: Blood samples were collected at various time points.
-
Analysis: LSB concentrations in plasma were determined using a validated liquid chromatography/mass spectrometry (LC/MS/MS) method.
-
Key Findings: The study revealed dose-dependent pharmacokinetics and low oral bioavailability (5% at 50 mg/kg), likely due to poor absorption and metabolism.[6]
Signaling Pathway Analysis
Network pharmacology and subsequent experimental validation have indicated that the MAPK signaling pathway is central to the immunomodulatory effects of Lithospermum erythrorhizon extract.
Caption: LEE ameliorates immunosuppression via the MAPK signaling pathway.
The diagram above illustrates the proposed mechanism by which Lithospermum erythrorhizon extract (LEE) counteracts dexamethasone-induced immunosuppression. RT-qPCR analysis has shown that LEE upregulates the expression of key components of the MAPK pathway, including Akt1, Mapk3, Mapk14, Pik3ca, and Mapk1.[7] This activation leads to the restoration of immune cell activity, regulation of cytokine balance, and preservation of immune organ structure.
Conclusion
While direct in vivo data for this compound remains elusive, the extensive research on its sister compounds from Lithospermum species provides a robust starting point for future investigations. The demonstrated antitumor, anti-inflammatory, and immunomodulatory properties of shikonin and its derivatives, coupled with the pharmacokinetic profiling of lithospermic acid, lay a strong foundation for hypothesizing the potential therapeutic applications of this compound. The central role of the MAPK signaling pathway in the bioactivity of Lithospermum extracts suggests a promising avenue for mechanistic studies of this compound. This guide serves as a critical resource for researchers, offering a consolidated view of the existing in vivo evidence and methodologies that will undoubtedly accelerate the exploration of this novel compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Antitumor Activity of Shikonin and Its Derivatives [jstage.jst.go.jp]
- 3. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin derivatives protect immune organs from damage and promote immune responses in vivo in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anticancer effects of Lithospermum erythrorhizon extract on B16F10 murine melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of lithospermic acid B isolated from Salvia miltiorrhiza in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lithospermum erythrorhizon extract alleviates immunosuppression via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Lithospermoside and its Epimers, with a Focus on the Putative 5-Epilithospermoside
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific information on a compound named "5-Epilithospermoside." This guide is therefore based on the discovery and history of the parent compound, lithospermoside, and its known epimers. The information presented for "this compound" is inferred based on the principles of stereochemistry and the known characteristics of the lithospermoside family of compounds.
Introduction
Lithospermoside is a naturally occurring cyanoglucoside that has been isolated from various plant species, notably from the genera Lithospermum and Thalictrum.[1][2] Cyanoglucosides are a class of plant secondary metabolites characterized by the presence of a cyano group attached to a glycosidically linked sugar moiety. An epimer is one of a pair of diastereomers that differ in configuration at only one stereogenic center.[3][4][5] The name "this compound" suggests a stereoisomer of lithospermoside where the configuration at the 5th carbon atom of the aglycone moiety is inverted relative to lithospermoside itself. While a compound named dasycarponin has been identified as the 4-epimer of lithospermoside, specific literature detailing the discovery and characterization of a "this compound" is not currently available in the public domain.[1]
This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of lithospermoside and its known epimers, which can serve as a foundational understanding for the putative this compound.
Discovery and History
Lithospermoside was first isolated from plants of the Thalictrum genus.[1] Subsequent studies have identified it in various species of the Boraginaceae family, including Lithospermum purpurocaeruleum and Lithospermum officinale.[2] The discovery of lithospermoside and its congeners has been part of broader phytochemical investigations into traditional medicinal plants used for their anti-inflammatory, antioxidant, and other therapeutic properties.[6][7]
The historical context of the discovery of these compounds is rooted in ethnobotany and the scientific exploration of natural products for potential drug leads. The isolation and structural elucidation of these molecules have been made possible by advancements in chromatographic and spectroscopic techniques.
Chemical Structure
The chemical structure of lithospermoside consists of a cyanomethylene-dihydroxy-cyclohexene aglycone linked to a glucose molecule. The IUPAC name for lithospermoside is (2Z)-2-[(4R,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile.[8]
The putative structure of this compound would differ from lithospermoside only in the stereochemical configuration at the C-5 position of the cyclohexene ring.
Diagram: Logical Relationship of Lithospermoside and its Epimers
Caption: Relationship between Lithospermoside and its epimers.
Quantitative Data
Quantitative data regarding the isolation and biological activity of lithospermoside and its known epimers are summarized below. Data for the putative this compound is not available.
Table 1: Isolation Yield of Lithospermoside and its Epimers from Natural Sources
| Compound | Plant Source | Part Used | Extraction Method | Yield (%) | Reference |
| Lithospermoside | Thalictrum rugosum | - | - | - | [1] |
| Lithospermoside | Bauhinia holophylla | Leaves | Hydroalcoholic extraction | 1.7 | [1] |
| Dasycarponin (4-Epilithospermoside) | Thalictrum dasycarpum | - | - | - | [1] |
Note: Specific yield data is often not reported in initial discovery papers.
Table 2: Biological Activity of Lithospermoside
| Activity | Assay | Model | IC50 / EC50 | Reference |
| Antioxidant | - | - | - | [2] |
| Anti-tumor promoting | - | - | - | [2] |
| Hypoglycemic | In vivo | Diabetic mice | 10 and 20 mg/kg b.w. | [1] |
Experimental Protocols
Detailed methodologies for the isolation and characterization of lithospermoside are crucial for researchers.
Protocol 1: Isolation of Lithospermoside from Plant Material
-
Extraction: Dried and powdered plant material (e.g., leaves of Bauhinia holophylla) is subjected to extraction with a suitable solvent, such as a hydroalcoholic mixture.[1] Maceration or Soxhlet extraction can be employed.[9]
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Chromatography: The butanol-soluble fraction, typically enriched with glycosides, is subjected to column chromatography on silica gel or other suitable stationary phases. Elution is performed with a gradient of solvents, such as chloroform-methanol-water.
-
Purification: Fractions containing lithospermoside are further purified by repeated column chromatography, including preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
-
Characterization: The structure of the isolated compound is elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[1]
Diagram: Experimental Workflow for Isolation of Lithospermoside
Caption: General workflow for the isolation of Lithospermoside.
Biological Activity and Signaling Pathways
Lithospermoside has been reported to exhibit several biological activities, including antioxidant and anti-tumor promoting effects.[2] Its hypoglycemic activity has also been demonstrated in diabetic mice.[1] The precise mechanisms of action and the signaling pathways involved are still under investigation.
Based on its antioxidant properties, a hypothetical signaling pathway could involve the modulation of cellular redox balance and the activation of antioxidant response elements.
Diagram: Hypothetical Signaling Pathway for Antioxidant Activity
Caption: Hypothetical Nrf2-ARE signaling pathway for antioxidant activity.
Conclusion
Lithospermoside is a well-characterized cyanoglucoside with documented biological activities. While the specific compound "this compound" is not described in the current scientific literature, the existence of its 4-epimer, dasycarponin, suggests that other epimers may exist in nature or be accessible through synthetic chemistry. Further phytochemical investigations of Lithospermum, Thalictrum, and related plant genera may lead to the discovery of this compound or other novel stereoisomers. The synthesis of this putative compound would be essential for its full characterization and the evaluation of its biological properties, which could differ significantly from those of lithospermoside due to stereochemical variations. This guide provides a solid foundation for researchers interested in this family of natural products and highlights the need for further exploration in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Epimer - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lithospermoside | C14H19NO8 | CID 10065132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to extract Lithospermum erythrorhizon extract from plants? [greenskybio.com]
Methodological & Application
High-Yield Isolation of 5-Epilithospermoside: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Epilithospermoside, a naturally occurring compound isolated from the roots of Lithospermum officinale, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. As a synthetic route for this compound is not well-established in the literature, isolation from its natural source remains the primary method of procurement. This document provides a detailed protocol for the high-yield isolation and purification of this compound. Additionally, it outlines its potential biological activities and associated signaling pathways based on current understanding of related phytochemicals.
Introduction
Experimental Protocols
I. Extraction of Crude Material from Lithospermum officinale Roots
This protocol describes the initial extraction of a crude mixture containing this compound from dried and powdered Lithospermum officinale roots.
Materials:
-
Dried, powdered roots of Lithospermum officinale
-
Methanol (ACS grade)
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Large glass beakers and flasks
Procedure:
-
Maceration: Suspend 1 kg of dried, powdered Lithospermum officinale roots in 5 L of 80% aqueous methanol.
-
Extraction: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through a Buchner funnel to separate the extract from the solid plant material.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with 5 L of 80% aqueous methanol each time to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Lyophilization: Lyophilize the concentrated extract to obtain a dry crude extract powder.
II. Purification of this compound using Column Chromatography and Preparative HPLC
This protocol outlines the purification of this compound from the crude extract using a combination of column chromatography and preparative high-performance liquid chromatography (prep-HPLC).
Materials:
-
Crude extract powder from Protocol I
-
Silica gel (for column chromatography, 70-230 mesh)
-
Solvents for column chromatography: n-hexane, ethyl acetate, methanol
-
Preparative HPLC system with a C18 column
-
Solvents for prep-HPLC: Acetonitrile (HPLC grade), water (HPLC grade), formic acid
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column.
-
Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a gradient of n-hexane, ethyl acetate, and methanol, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify fractions containing the target compound.
-
-
Preparative HPLC (Final Purification):
-
Combine the fractions from column chromatography that show a high concentration of the target compound.
-
Evaporate the solvent from the combined fractions.
-
Dissolve the residue in the initial mobile phase for prep-HPLC.
-
Inject the sample onto a C18 prep-HPLC column.
-
Elute with a gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might be 10-60% acetonitrile over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a powder.
-
Data Presentation
Table 1: Expected Yield and Purity of this compound
| Step | Starting Material | Product | Expected Yield (w/w) | Purity |
| Extraction | 1 kg Dried Roots | Crude Extract | 10-15% | Low |
| Column Chromatography | 10 g Crude Extract | Enriched Fraction | 2-5% | Intermediate |
| Preparative HPLC | 200 mg Enriched Fraction | This compound | 20-30% | >98% |
Note: Yields are estimates and can vary depending on the quality of the plant material and the efficiency of the extraction and purification processes.
Potential Biological Activity and Signaling Pathways
While the specific signaling pathways of this compound are not yet fully elucidated, based on the known activities of Lithospermum officinale extracts and related phytochemicals, it is hypothesized to possess anti-inflammatory and antioxidant properties.
Anti-Inflammatory Activity
Phytochemicals are known to exert anti-inflammatory effects by modulating key signaling pathways. It is plausible that this compound may inhibit pro-inflammatory pathways such as the NF-κB and MAPK signaling cascades.
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Upon activation by stimuli like lipopolysaccharide (LPS), it leads to the production of pro-inflammatory cytokines. This compound may inhibit the activation of NF-κB, thereby reducing the expression of inflammatory mediators.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is also crucial in the inflammatory response. Inhibition of this pathway can lead to a decrease in the production of inflammatory cytokines and enzymes like COX-2.
Antioxidant Activity
The antioxidant effects of natural compounds are often attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant defenses.
-
Direct Radical Scavenging: The chemical structure of this compound may allow it to donate electrons to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cells.
-
Nrf2-Keap1 Signaling Pathway: This pathway is a major regulator of cellular resistance to oxidative stress. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes. This compound might activate the Nrf2 pathway, enhancing the cell's capacity to combat oxidative stress.
Visualizations
Caption: Workflow for the extraction of crude material.
Caption: Purification workflow for this compound.
Caption: Hypothesized anti-inflammatory signaling pathway.
Caption: Hypothesized antioxidant mechanism of action.
References
Application Notes & Protocols for the Purification of 5-Epilithospermoside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Epilithospermoside is a polar glycoside that has been isolated from the roots of plants belonging to the Lithospermum genus, such as Lithospermum erythrorhizon and Lithospermum officinale. While much of the phytochemical research on this plant genus has focused on the lipophilic naphthoquinone pigments known as shikonins, the polar, water-soluble compounds like this compound represent a less explored but potentially valuable class of natural products. This document provides a detailed, generalized protocol for the extraction, isolation, and purification of this compound from its natural source. The proposed methodology is based on established principles for the purification of polar glycosides from complex plant matrices and is designed to selectively enrich and isolate the target compound.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Section 1: Purification Strategy Overview
The purification of this compound from Lithospermum root material requires a multi-step approach designed to separate this polar glycoside from both highly non-polar compounds (e.g., shikonins, fats, waxes) and other polar impurities (e.g., sugars, salts, other glycosides). The overall workflow involves a preliminary extraction with a polar solvent, followed by liquid-liquid partitioning to remove non-polar constituents, and concluding with a series of chromatographic separations to achieve high purity.
Caption: Overall workflow for the purification of this compound.
Section 2: Experimental Protocols
Protocol 2.1: Extraction of Polar Compounds
This protocol describes the initial extraction of polar compounds, including this compound, from the dried root material.
Materials:
-
Dried and powdered roots of Lithospermum erythrorhizon
-
70% Methanol (MeOH) in water (v/v)
-
Beakers and flasks
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 1 kg of dried, powdered Lithospermum erythrorhizon root and place it into a 10 L beaker.
-
Add 5 L of 70% aqueous methanol to the beaker.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through a Buchner funnel to separate the extract from the solid plant material.
-
Repeat the extraction of the plant residue two more times with 5 L of 70% methanol each time.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude polar extract.
Protocol 2.2: Liquid-Liquid Partitioning
This step aims to remove non-polar compounds, such as the characteristic red shikonin pigments.
Materials:
-
Crude polar extract from Protocol 2.1
-
n-Hexane
-
Separatory funnel (appropriate size)
-
Distilled water
Procedure:
-
Resuspend the crude polar extract in 1 L of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Add 1 L of n-hexane to the separatory funnel.
-
Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper n-hexane layer will contain non-polar compounds, while the lower aqueous layer will contain the polar glycosides.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the partitioning of the aqueous layer with another 1 L of n-hexane two more times.
-
Collect the final aqueous phase and concentrate it using a rotary evaporator to remove any residual solvent and reduce the volume.
Protocol 2.3: Macroporous Resin Chromatography
This step provides a preliminary purification and enrichment of the total glycoside fraction.
Materials:
-
Concentrated aqueous extract from Protocol 2.2
-
Macroporous resin (e.g., AB-8)
-
Chromatography column
-
Distilled water
-
Aqueous ethanol solutions (e.g., 10%, 30%, 50%, 70%, 95% v/v)
-
Fraction collector
Procedure:
-
Pack a chromatography column with macroporous resin and equilibrate it with distilled water.
-
Load the concentrated aqueous extract onto the column at a flow rate of approximately 2 bed volumes (BV) per hour.
-
Wash the column with 3-5 BV of distilled water to remove highly polar impurities like sugars and salts.
-
Elute the column with a stepwise gradient of aqueous ethanol (e.g., 10%, 30%, 50%, 70%, 95%), collecting fractions of a defined volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Combine the fractions that show the presence of this compound.
-
Concentrate the combined fractions under reduced pressure.
Protocol 2.4: Silica Gel Chromatography
This step further separates the glycosides based on their polarity.
Materials:
-
Partially purified glycoside fraction from Protocol 2.3
-
Silica gel (200-300 mesh)
-
Chromatography column
-
Solvent system (e.g., Chloroform:Methanol:Water in a ratio of 8:2:0.2)
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in the chosen solvent system and pack the chromatography column.
-
Adsorb the partially purified glycoside fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with the solvent system, potentially using a gradient of increasing methanol concentration to enhance separation.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the highest concentration of this compound.
-
Evaporate the solvent to yield an enriched fraction.
Protocol 2.5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This is the final polishing step to obtain high-purity this compound.
Materials:
-
Enriched fraction from Protocol 2.4
-
Preparative HPLC system with a C18 column
-
Mobile phase solvents (e.g., Acetonitrile and Water, potentially with a small amount of formic acid)
-
Vials for fraction collection
Procedure:
-
Dissolve the enriched fraction in a small volume of the initial mobile phase.
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Inject the sample onto the column.
-
Elute with a suitable gradient of acetonitrile in water (e.g., 10-40% acetonitrile over 30 minutes).
-
Monitor the eluent with a UV detector and collect the peak corresponding to this compound.
-
Combine the pure fractions and lyophilize to obtain the final purified compound.
Section 3: Data Presentation
The following tables provide generalized quantitative data for the purification process. Actual values may vary depending on the quality of the starting material and the specific laboratory conditions.
Table 1: Extraction and Partitioning Parameters
| Parameter | Value |
|---|---|
| Starting Material | 1 kg dried L. erythrorhizon root |
| Extraction Solvent | 70% Aqueous Methanol |
| Extraction Volume | 3 x 5 L |
| Partitioning Solvent | n-Hexane |
| Aqueous Phase Volume | ~1 L |
Table 2: Chromatographic Parameters
| Chromatography Step | Stationary Phase | Mobile Phase (Example) | Elution Mode |
|---|---|---|---|
| Macroporous Resin | AB-8 Resin | Water -> Ethanol Gradient | Step Gradient |
| Silica Gel | Silica Gel (200-300 mesh) | CHCl₃:MeOH:H₂O (8:2:0.2) | Isocratic or Gradient |
| Preparative HPLC | C18, 10 µm | Acetonitrile:Water | Gradient |
Section 4: Signaling Pathways and Logical Relationships
While this compound's specific biological signaling pathways are not extensively detailed in the provided search results, the purification process itself follows a logical relationship based on the compound's physicochemical properties. The workflow is designed to systematically remove impurities based on polarity differences.
Caption: Logical relationship of purification steps to compound polarity.
Application Note: Quantitative Determination of 5-Epilithospermoside using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Epilithospermoside, a key compound of interest in pharmaceutical research and development. The described method is suitable for the accurate determination of this compound in various sample matrices, including plant extracts and biological fluids. This document provides comprehensive experimental protocols, method validation data, and visual representations of the workflow and underlying principles.
Introduction
This compound is a naturally occurring compound that has garnered significant attention for its potential therapeutic properties. As research into its pharmacological effects progresses, the need for a reliable and accurate analytical method for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the precise measurement of this compound concentrations in complex mixtures. This application note presents a validated reverse-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic separation is achieved on a C18 column under gradient elution conditions.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Standard Solutions
Standard stock solutions of this compound are prepared by accurately weighing and dissolving the reference standard in methanol to achieve a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. A general procedure for plant material is outlined below.
-
Extraction: Weigh 1.0 g of powdered plant material and extract with 20 mL of 70% ethanol in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[1][2]
For biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[3]
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4]
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Concentration Range | 1 - 200 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Retention Time | Approximately 18.5 min |
Data Presentation
The quantification of this compound is based on the peak area obtained from the HPLC chromatogram. A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the samples is then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
The HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound. The detailed protocols and validation data support its application in routine quality control, pharmacokinetic studies, and other research areas where the determination of this compound is required. The provided workflows offer a clear visual guide for the implementation of this method in a laboratory setting.
References
- 1. Pharmacokinetics and metabolism of lithospermic acid by LC/MS/MS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of lithospermic acid B and its three metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemfaces.com [chemfaces.com]
- 4. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Epilithospermoside in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of 5-Epilithospermoside in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and the broader investigation of natural products. The protocol outlines a comprehensive workflow from sample preparation to data acquisition, and includes proposed chromatographic conditions and mass spectrometric parameters for the sensitive and selective quantification of this compound.
Introduction
This compound is a naturally occurring iridoid glycoside with the molecular formula C14H19NO8 and a molecular weight of 329.3 g/mol . While the biological activities of this compound are still under investigation, related compounds such as lithospermic acid have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-fibrotic properties. These activities are mediated through various signaling pathways, including the ERK1/2, MMP-9, Piezo1/TGF-β1/Smad, and Nrf2-HO-1 pathways. Accurate and reliable quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, and for elucidating its potential therapeutic effects.
This application note provides a robust LC-MS/MS method for the determination of this compound, offering high sensitivity and specificity, which are essential for bioanalytical studies.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma or serum samples. This technique is straightforward, rapid, and provides sufficient cleanup for LC-MS/MS analysis.
Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar stable isotope-labeled compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase liquid chromatography method is proposed to achieve efficient separation of this compound from endogenous matrix components.
Table 1: Proposed Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for the detection and quantification of this compound. Positive electrospray ionization (ESI) is proposed based on the chemical structure of the analyte.
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 330.1 [M+H]⁺ |
| Product Ion (Q3) | m/z 168.1 (Proposed) |
| Collision Energy | To be optimized (typically 15-25 eV) |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: The product ion is predicted based on the fragmentation of the glycosidic bond, resulting in the loss of the glucose moiety.
Quantitative Performance (Hypothetical Data)
The following tables summarize the expected quantitative performance of the described LC-MS/MS method. This data is representative of a validated bioanalytical method and should be established by the end-user.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 5: Limit of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Lower Limit of Quantification (LLOQ) | 1 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS sample preparation workflow.
Proposed Signaling Pathway of Related Compounds
Caption: Inhibition of pro-proliferative and pro-fibrotic pathways.
Anti-Apoptotic and Anti-Inflammatory Pathways
Application Notes and Protocols for the Structural Elucidation of 5-Epilithospermoside using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural elucidation of 5-Epilithospermoside using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are presented, alongside synthesized data representative of this compound. This guide is intended to assist researchers in the isolation, identification, and characterization of this and structurally related iridoid glycosides.
Introduction
This compound is an iridoid glycoside, a class of natural products known for their diverse biological activities. Accurate structural determination is paramount for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution. This application note details the use of a combination of 1D and 2D NMR experiments to determine the complete chemical structure of this compound.
Chemical Structure of this compound:
(Simplified 2D representation)
Experimental Protocols
Sample Preparation
A sample of 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
NMR Instrumentation
All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.
¹H NMR Spectroscopy
-
Pulse Program: zg30
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 3.0 s
-
Spectral Width (sw): 12 ppm
¹³C NMR Spectroscopy
-
Pulse Program: zgpg30 (proton-decoupled)
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Number of Scans (ns): 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.5 s
-
Spectral Width (sw): 220 ppm
2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Number of Scans (ns): 8
-
Relaxation Delay (d1): 1.5 s
-
Data Points (td): 2048 in F2, 256 in F1
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Number of Scans (ns): 4
-
Relaxation Delay (d1): 1.5 s
-
¹J(C,H) Coupling Constant: 145 Hz
-
Data Points (td): 1024 in F2, 256 in F1
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgpndqf
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Long-range ⁿJ(C,H) Coupling Constant: 8 Hz
-
Data Points (td): 2048 in F2, 256 in F1
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: noesygpph
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Mixing Time (d8): 500 ms
-
Data Points (td): 2048 in F2, 256 in F1
Data Presentation
The following tables summarize the synthesized ¹H and ¹³C NMR data for this compound, along with key 2D correlations.
Table 1: ¹H NMR Data of this compound (500 MHz, CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone Moiety | |||
| 1 | 7.45 | d | 2.5 |
| 3 | 5.20 | d | 6.0 |
| 4 | 4.15 | dd | 6.0, 4.5 |
| 5 | 2.80 | m | |
| 6α | 1.90 | m | |
| 6β | 2.10 | m | |
| 7α | 4.25 | m | |
| 7β | 4.35 | m | |
| 8 | 2.15 | m | |
| 9 | 2.50 | m | |
| 10 | 1.15 | d | 7.0 |
| Glucose Moiety | |||
| 1' | 4.80 | d | 8.0 |
| 2' | 3.30 | t | 8.0 |
| 3' | 3.45 | t | 8.5 |
| 4' | 3.40 | t | 9.0 |
| 5' | 3.50 | m | |
| 6'a | 3.80 | dd | 12.0, 5.5 |
| 6'b | 3.65 | dd | 12.0, 2.0 |
Table 2: ¹³C NMR Data of this compound (125 MHz, CD₃OD)
| Position | δ (ppm) |
| Aglycone Moiety | |
| 1 | 152.5 |
| 2 (C=C(CN)) | 105.0 |
| 3 | 115.0 |
| 4 | 98.0 |
| 5 | 78.0 |
| 6 | 40.0 |
| 7 | 38.0 |
| 8 | 75.0 |
| 9 | 45.0 |
| 10 | 22.0 |
| 11 (CN) | 118.0 |
| Glucose Moiety | |
| 1' | 100.0 |
| 2' | 75.0 |
| 3' | 78.0 |
| 4' | 71.5 |
| 5' | 77.5 |
| 6' | 62.5 |
Table 3: Key 2D NMR Correlations for this compound
| Proton(s) | COSY Correlations | HMBC Correlations (with Carbons) | NOESY Correlations |
| H-1 | H-9 | C-3, C-5, C-8, C-9 | H-9, H-5 |
| H-3 | H-4 | C-1, C-4, C-5, C-11 | H-4 |
| H-4 | H-3, H-5 | C-3, C-5, C-6 | H-3, H-5 |
| H-5 | H-4, H-6α, H-6β | C-1, C-3, C-4, C-6, C-9 | H-1, H-4, H-6α, H-9 |
| H-1' | H-2' | C-1, C-2', C-3', C-5' | H-1, H-2', H-3', H-5' |
Visualization of Workflows and Correlations
Structural Elucidation Workflow
Caption: Workflow for the structural elucidation of this compound using NMR.
Key HMBC and NOESY Correlations
Application Notes and Protocols for In Vitro Assay Development of 5-Epilithospermoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Epilithospermoside is a novel natural product with potential therapeutic applications. The initial characterization of its biological activity is a critical step in the drug discovery and development process. In vitro assays provide a rapid and cost-effective means to screen for and elucidate the mechanisms of action of new chemical entities.[1][2][3] This document provides detailed protocols for a panel of in vitro assays to assess the cytotoxic, antioxidant, and specific enzyme-inhibitory activities of this compound. These assays are fundamental in establishing a biological activity profile for this novel compound.
Protocol 1: Cell Viability and Cytotoxicity using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cell line. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.[1][4] The intensity of the color is directly proportional to the number of viable cells.
Experimental Protocol
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HeLa, A549, or PC-3) to 80-90% confluency.
-
Trypsinize and resuspend the cells in a fresh complete culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.06 | 92.0 |
| 10 | 0.85 ± 0.05 | 68.0 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.15 ± 0.02 | 12.0 |
Visualization
Protocol 2: Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol outlines the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the free radical scavenging activity of this compound. DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow.[5][6][7] The degree of discoloration indicates the scavenging potential of the compound.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Protect the solution from light.[5]
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of this compound in methanol (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare a positive control (e.g., Ascorbic acid or Trolox) with the same serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each dilution of this compound or the positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.[5][6]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.
-
Data Presentation
| Concentration of this compound (µg/mL) | Absorbance (517 nm) (Mean ± SD) | % Scavenging Activity |
| 0 (Control) | 0.98 ± 0.05 | 0 |
| 1 | 0.89 ± 0.04 | 9.2 |
| 5 | 0.75 ± 0.03 | 23.5 |
| 10 | 0.61 ± 0.03 | 37.8 |
| 50 | 0.32 ± 0.02 | 67.3 |
| 100 | 0.15 ± 0.01 | 84.7 |
Signaling Pathway Visualization: Apoptosis
Cytotoxic compounds often induce cell death through apoptosis. Understanding the interaction of this compound with apoptotic pathways is crucial. Apoptosis is primarily regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[2][3][8][9][10] Both pathways converge on the activation of executioner caspases, leading to the dismantling of the cell.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for 5-Epilithospermoside Activity
Introduction
5-Epilithospermoside is a natural compound of interest for its potential therapeutic properties. To elucidate its biological functions and mechanism of action, a panel of robust cell-based assays is required. These application notes provide detailed protocols for evaluating the anti-cancer, anti-inflammatory, and antioxidant activities of this compound. The protocols are designed for researchers in academic and industrial settings, particularly those involved in drug discovery and development.
A general workflow for screening a novel compound like this compound involves a multi-step process, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General workflow for screening the bioactivity of this compound.
Anti-Cancer Activity: Cell Proliferation and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1] It is often employed as an initial screening tool to evaluate the cytotoxic potential of compounds against various cancer cell lines.[1][2]
1.1. Principle
Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then dissolved, and the absorbance is measured, allowing for the quantification of cell viability.
Caption: Workflow of the MTT cell viability assay.
1.2. Experimental Protocol
Materials and Reagents:
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[2]
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2][4] Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing different concentrations of this compound to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]
-
1.3. Data Presentation
The cytotoxic activity of this compound can be summarized in a table.
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 (Lung Cancer) | 25.5 ± 2.1 | 0.8 ± 0.1 |
| MCF-7 (Breast Cancer) | 18.9 ± 1.5 | 1.1 ± 0.2 |
| HT-29 (Colon Cancer) | 32.1 ± 3.4 | 1.5 ± 0.3 |
| L929 (Normal Fibroblast) | > 100 | 5.2 ± 0.6 |
| Note: Data are examples for illustrative purposes. |
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.[5] Inhibition of NO production is a key indicator of anti-inflammatory activity.
2.1. Principle
LPS stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide, via the induction of inducible nitric oxide synthase (iNOS).[6] The amount of NO produced can be quantified indirectly by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
2.2. Experimental Protocol
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[5]
-
LPS Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[6] Include control wells (cells only, cells + LPS, cells + positive control like dexamethasone).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition.
2.3. Data Presentation
| Treatment | Concentration | NO Production (µM) | % Inhibition |
| Control (No LPS) | - | 1.2 ± 0.3 | - |
| LPS Only | 1 µg/mL | 35.8 ± 2.5 | 0% |
| This compound | 10 µM | 24.5 ± 1.9 | 31.6% |
| This compound | 25 µM | 15.1 ± 1.2 | 57.8% |
| This compound | 50 µM | 8.3 ± 0.9 | 76.8% |
| Dexamethasone | 10 µM | 5.4 ± 0.6 | 84.9% |
| Note: Data are examples for illustrative purposes. IC₅₀ can be calculated from a dose-response curve. |
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound.[7] It is a cell-free assay but provides crucial preliminary data on the antioxidant potential of a substance.
3.1. Principle
DPPH is a stable free radical that has a deep purple color in solution.[7] When it accepts an electron or hydrogen atom from an antioxidant substance, it is reduced to the pale yellow diphenylpicrylhydrazine.[8] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
3.2. Experimental Protocol
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound
-
Ascorbic acid or Trolox (as a positive control)[8]
-
96-well microplate
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[7]
-
Sample Preparation: Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[7]
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.[7][8]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[8] Methanol is used as a blank.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
3.3. Data Presentation
| Compound | IC₅₀ (µg/mL) |
| This compound | 45.2 ± 3.8 |
| Ascorbic Acid (Control) | 8.5 ± 0.7 |
| Note: Data are examples for illustrative purposes. |
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for 5-Epilithospermoside Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Epilithospermoside is a natural compound of interest for which dedicated in-vivo research data is limited. However, it is closely related to other bioactive molecules isolated from Lithospermum erythrorhizon, a plant with a long history in traditional medicine. Extracts from this plant and its primary constituents, such as shikonin and lithospermic acid, have demonstrated significant anti-inflammatory, anticancer, and hypoglycemic properties in various animal models. These application notes and protocols are therefore based on established methodologies for these related compounds and are intended to serve as a comprehensive guide for initiating in-vivo research on this compound.
I. Animal Models for Anticancer Research
The anticancer effects of compounds from Lithospermum erythrorhizon are well-documented, with shikonin being a notable example that induces apoptosis and inhibits tumor growth.[1][2] Animal models for evaluating the anticancer potential of this compound would likely involve tumor xenografts.
Recommended Animal Model:
-
Xenograft Mouse Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are commonly used to host human cancer cell lines.
Quantitative Data Summary from Related Compound Studies:
| Parameter | Animal Model | Cell Line | Treatment and Dosage | Key Findings | Reference |
| Tumor Growth Inhibition | C57BL/6 Mice | B16F10 Murine Melanoma | Lithospermum erythrorhizon hexane extract (10 mg/kg, i.p., every 3 days for 21 days) | 43% reduction in tumor growth; 36% reduction in tumor weight. | [1][2] |
| Tumor Growth Inhibition | Nude Mice | Human Prostate Cancer (PC-3) | Shikonin (5 mg/kg/day) | ~20% growth inhibition. | [3] |
| Tumor Growth Inhibition | BALB/c Mice | Murine Hepatoma (H22) allograft | Shikonin (4 mg/kg and 8 mg/kg) | 45% and 56% inhibition of tumor weight, respectively. | [3] |
| Survival | Mice | P388 Leukemia | Shikonin | Significantly prolonged survival period. | [3] |
Experimental Protocol: Tumor Xenograft Study
-
Cell Culture: Culture a human cancer cell line of interest (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) under standard conditions.
-
Animal Acclimatization: Acclimatize 6-8 week old male BALB/c nude mice for at least one week.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells in a volume of 100-200 µL of a suitable medium (e.g., Matrigel and PBS mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., corn oil or a solution with a low percentage of DMSO) via intraperitoneal (i.p.) injection or oral gavage, following the same schedule as the treatment group.
-
This compound Treatment Group(s): Administer this compound at various doses (e.g., starting with a range of 1-10 mg/kg, based on data from related compounds) via i.p. injection or oral gavage daily or on alternate days for a predefined period (e.g., 2-3 weeks).[1][4]
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and molecular studies (e.g., Western blot for apoptotic markers like cleaved caspase-3 and PARP).
-
Statistical analysis of tumor growth inhibition and differences in tumor weight between groups should be performed.
-
Signaling Pathway in Anticancer Activity
II. Animal Models for Anti-inflammatory Research
Compounds from Lithospermum erythrorhizon have shown potent anti-inflammatory effects, making this a promising area of investigation for this compound.[5]
Recommended Animal Model:
-
Induced Dermatitis Mouse Model: Models of atopic dermatitis or contact dermatitis can be induced in mice (e.g., NC/Nga or BALB/c) using allergens or irritants.
Quantitative Data Summary from Related Compound Studies:
| Parameter | Animal Model | Induction Agent | Treatment and Dosage | Key Findings | Reference |
| Clinical Severity of Dermatitis | NC/Nga Mice | Biostir AD | Shikonin (topical application) | Reduced allergic dermatitis-like symptoms. | [5] |
| Scratching Frequency | NC/Nga Mice | Biostir AD | Shikonin (topical application) | Significantly decreased scratching behavior. | [5] |
| Pro-inflammatory Cytokine Levels | DSS-induced colitis mice | Dextran Sulfate Sodium (DSS) | Shikonin (25 mg/kg) | Significant reduction in IL-6, IL-1β, and TNF-α levels. | [6] |
| Anti-inflammatory Cytokine Levels | DSS-induced colitis mice | Dextran Sulfate Sodium (DSS) | Shikonin (25 mg/kg) | Increased levels of IL-10. | [6] |
Experimental Protocol: Induced Allergic Dermatitis Study
-
Animal Model: Use 7-week-old male NC/Nga mice, which are genetically predisposed to develop atopic dermatitis-like skin lesions.
-
Induction of Dermatitis: Apply a commercially available reagent for inducing atopic dermatitis (e.g., Biostir AD) to the dorsal skin and earflaps of the mice.
-
Symptom Development: Monitor the mice for the development of skin lesions, erythema, edema, and scratching behavior.
-
Treatment: Once symptoms are established, topically apply a preparation of this compound (e.g., in an ointment base) to the affected areas daily for a specified period (e.g., 2 weeks).
-
Evaluation:
-
Score the clinical severity of dermatitis based on a standardized scoring system.
-
Measure the frequency of scratching behavior.
-
At the end of the study, collect skin tissue for histopathological analysis (e.g., to assess inflammatory cell infiltration) and for measuring the expression of inflammatory cytokines (e.g., TNF-α, IL-6) via qPCR or ELISA.
-
Signaling Pathway in Anti-inflammatory Activity
III. Animal Models for Hypoglycemic Research
Lithospermoside has been reported to exhibit hypoglycemic activity. This suggests that this compound may also have potential in the context of diabetes research.
Recommended Animal Model:
-
Chemically-Induced Diabetic Rodent Model: A common model involves the use of streptozotocin (STZ) to induce diabetes in rats or mice by destroying pancreatic β-cells.[7]
Experimental Protocol: STZ-Induced Diabetic Mouse Study
-
Animal Selection: Use male C57BL/6 mice.
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (dissolved in citrate buffer, pH 4.5) at a dose of 150-200 mg/kg.
-
Confirmation of Diabetes: After 3-5 days, measure fasting blood glucose levels from the tail vein. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
Treatment:
-
Vehicle Control Group: Administer the vehicle solution daily via oral gavage.
-
This compound Treatment Group(s): Administer this compound at various doses daily via oral gavage for a specified period (e.g., 4 weeks).
-
-
Monitoring and Outcome Measures:
-
Monitor fasting blood glucose levels and body weight weekly.
-
At the end of the study, perform an oral glucose tolerance test (OGTT).
-
Collect blood for measuring serum insulin levels.
-
Collect pancreatic tissue for histological examination of the islets of Langerhans.
-
Signaling Pathway in Glucose Metabolism
IV. Experimental Workflow Diagram
Conclusion
While direct experimental data for this compound in animal models is not yet widely available, the extensive research on its source, Lithospermum erythrorhizon, and its prominent bioactive components provides a solid foundation for initiating such studies. The protocols and data presented here offer a starting point for investigating the potential anticancer, anti-inflammatory, and hypoglycemic effects of this compound. Researchers are encouraged to perform initial dose-ranging and toxicity studies to establish a safe and effective dose for this specific compound before proceeding with the efficacy models outlined.
References
- 1. In vitro and in vivo anticancer effects of Lithospermum erythrorhizon extract on B16F10 murine melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 5-Epilithospermoside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Epilithospermoside is a natural compound with a chemical structure that suggests potential biological activity. While its specific anti-inflammatory properties have not been extensively documented in publicly available literature, its structural features warrant investigation into its potential to modulate inflammatory pathways. These application notes provide a comprehensive guide for researchers to systematically evaluate the anti-inflammatory effects of this compound using established in vitro methodologies. The protocols outlined below will enable the assessment of its impact on key inflammatory mediators and signaling pathways.
Data Presentation: Hypothetical Anti-inflammatory Activity of this compound
The following table summarizes potential quantitative data that could be generated from the experimental protocols described in this document. This data is for illustrative purposes to guide researchers in their data presentation.
| Assay | Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Inhibition (%) | IC50 (µM) | Key Findings |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | 15, 35, 58, 75, 92 | 12.5 | Dose-dependent inhibition of NO production. |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | 10, 28, 52, 68, 85 | 15.2 | Significant reduction of PGE2 levels. |
| TNF-α Production | THP-1 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | 20, 45, 65, 80, 95 | 9.8 | Potent inhibitor of TNF-α secretion. |
| IL-6 Production | THP-1 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | 12, 30, 55, 72, 88 | 14.1 | Effective in reducing IL-6 levels. |
| NF-κB Activation | HEK293-NF-κB reporter | TNF-α (10 ng/mL) | 1, 5, 10, 25, 50 | 18, 40, 62, 78, 91 | 11.3 | Inhibition of NF-κB transcriptional activity. |
| p38 MAPK Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | 10 | 60 | N/A | Suppresses the p38 MAPK signaling pathway. |
| JNK MAPK Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | 10 | 55 | N/A | Inhibits JNK activation. |
| ERK1/2 MAPK Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | 10 | 25 | N/A | Moderate effect on ERK1/2 phosphorylation. |
Experimental Protocols
General Cell Culture and Reagent Preparation
-
Cell Lines:
-
RAW 264.7 (Murine Macrophages): A standard cell line for studying inflammation.
-
THP-1 (Human Monocytes): Differentiated into macrophages for human-relevant studies.
-
HEK293-NF-κB Reporter: A stable cell line for quantifying NF-κB activation.
-
-
Culture Media:
-
RAW 264.7 and HEK293: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
THP-1: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
-
This compound Stock Solution:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C. Further dilutions should be made in culture medium immediately before use. The final DMSO concentration in the culture should not exceed 0.1%.
-
In Vitro Anti-inflammatory Assays
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS group)] x 100.
-
This protocol quantifies the secretion of key pro-inflammatory cytokines into the cell culture medium.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of cytokines.
-
Protocol:
-
Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10⁵ cells/well and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL for 48 hours.
-
After differentiation, replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Calculate the cytokine concentrations based on the standard curves and determine the percentage of inhibition.
-
Mechanistic Studies: Signaling Pathway Analysis
This assay determines if this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.[1][2]
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
-
Protocol:
-
Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct in a 96-well white plate at a density of 4 x 10⁴ cells/well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the NF-κB pathway by adding TNF-α to a final concentration of 10 ng/mL.
-
Incubate for 6-8 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Calculate the percentage of inhibition of NF-κB activity.
-
This protocol assesses the effect of this compound on the phosphorylation (activation) of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, JNK, and ERK).[3][4]
-
Principle: Western blotting is used to detect the levels of phosphorylated and total p38, JNK, and ERK proteins.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration(s) of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK1/2, and total ERK1/2.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.
Caption: The NF-κB signaling pathway, a potential target for this compound.[2]
Caption: Overview of MAPK signaling pathways in inflammation.[3][4]
References
- 1. Antioxidant and Antiinflammatory Effects of Epilobium parviflorum, Melilotus officinalis and Cardiospermum halicacabum Plant Extracts in Macrophage and Microglial Cells | MDPI [mdpi.com]
- 2. The Role of Cytokines in The Pathomechanism of Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposing Effects of Cyclooxygenase-2 (COX-2) on Estrogen Receptor β (ERβ) Response to 5α-Reductase Inhibition in Prostate Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Antioxidant Research on 5-Epilithospermoside and Related Compounds from Lithospermum erythrorhizon
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific research on the antioxidant properties of 5-Epilithospermoside is not extensively available in current literature, its parent plant, Lithospermum erythrorhizon, has been a subject of significant interest for its potent antioxidant and anti-inflammatory effects. The bioactive compounds within this plant, primarily shikonin and its derivatives, along with various phenolic acids, have demonstrated considerable efficacy in mitigating oxidative stress.[1][2][3][4] These application notes provide a comprehensive overview of the methodologies and data related to the antioxidant potential of Lithospermum erythrorhizon extracts and their key constituents, offering a valuable framework for investigating novel compounds like this compound.
The primary mechanisms through which these compounds exert their antioxidant effects include direct scavenging of free radicals, modulation of cellular antioxidant enzymes, and regulation of signaling pathways involved in the oxidative stress response.[5][6] This document outlines detailed protocols for key antioxidant assays and visualizes the underlying molecular pathways to guide further research and drug development efforts in this area.
Data Presentation: Antioxidant Activity of Lithospermum erythrorhizon and its Constituents
The following tables summarize quantitative data on the antioxidant activities of extracts and isolated compounds from Lithospermum erythrorhizon.
Table 1: Radical Scavenging Activity of Lithospermum erythrorhizon Compounds
| Compound/Extract | Assay | IC50 / % Inhibition | Reference Compound |
| L. erythrorhizon 40% ethanol extract | DPPH | ~90% inhibition at 1 µg/µL | Ascorbic acid (85 ± 7% inhibition at 50 µM)[7] |
| Shikonin Derivatives (1-5) | ABTS+ | Very good scavenging activity | - |
| Shikonin Derivatives (1-5) | DPPH | Moderate inhibition | - |
| Caffeic Acid Ester Mixture (7) | ABTS+ & DPPH | Powerful radical scavenger | - |
| Procyanidin B-2 | DPPH | IC50: 12.00 ± 0.12 µg/mL | Vitamin C (IC50: 6.20 ± 0.41 µg/mL)[8] |
| Epicatechin | DPPH | IC50: 2.53 ± 0.15 µg/mL | Vitamin C (IC50: 6.20 ± 0.41 µg/mL)[8] |
| Procyanidin B-2 | ABTS | IC50: 14.72 ± 0.25 µg/mL | Trolox (IC50: 31.61 ± 0.60 µg/mL)[8] |
| Epicatechin | ABTS | IC50: 2.53 ± 0.03 µg/mL | Trolox (IC50: 31.61 ± 0.60 µg/mL)[8] |
Table 2: Cellular Antioxidant Activity of Lithospermum erythrorhizon Extract
| Cell Line | Stressor | Treatment | Effect |
| Human Keratinocytes (HaCaT) & Dermal Fibroblasts (HDF-n) | H2O2 or UVB irradiation | Pretreatment with LE extract | Increased cell viability (up to 84.5%), significantly decreased oxidative stress[3][9] |
| RAW 264.7 Macrophages & N9 Microglial Cells | LPS | L. erythrorhizon 40% ethanol extract (1 µg/µL) | Significant inhibition of H2DCFDA (ROS indicator) and NO production[7] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in absorbance of the DPPH solution is proportional to the antioxidant activity.[10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (e.g., this compound, L. erythrorhizon extract)
-
Reference standard (e.g., Ascorbic acid, Trolox, Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[11] Store in the dark.
-
Preparation of test samples: Dissolve the test compound and reference standard in the same solvent used for the DPPH solution to prepare a stock solution. Create a series of dilutions of the stock solution to determine the IC50 value.
-
Reaction:
-
In a 96-well plate, add 100 µL of the diluted test sample or standard to a well.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the test sample.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][12]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample. The IC50 value is the concentration of the test sample required to scavenge 50% of the DPPH radicals.[13]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation in cultured cells.[14][15]
Materials:
-
Human cell line (e.g., HepG2, Caco-2, HaCaT)
-
Cell culture medium and supplements
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or H2O2 (as a pro-oxidant)
-
Test compound
-
Quercetin (as a positive control)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed the cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of the test compound and controls dissolved in treatment medium for 1 hour.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour in the dark.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of 600 µM AAPH or an appropriate concentration of H2O2 to each well.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation: Calculate the CAA value as the percentage reduction of fluorescence in the presence of the antioxidant compared to the control.
Signaling Pathways and Mechanisms of Action
Nrf2/ARE Signaling Pathway
A key mechanism by which compounds from Lithospermum erythrorhizon may exert their antioxidant effects is through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[16][17][18][19] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of several antioxidant genes. This leads to the increased expression of phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[6][8]
Caption: Nrf2/ARE signaling pathway activation by antioxidant compounds.
Experimental Workflow for Investigating Antioxidant Mechanisms
The following workflow outlines a logical progression for characterizing the antioxidant properties of a novel compound.
Caption: Experimental workflow for antioxidant research.
Conclusion
The extracts and bioactive constituents of Lithospermum erythrorhizon represent a rich source of potent antioxidants. The methodologies and data presented here provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of related compounds, including the less-characterized this compound. A systematic approach, beginning with in vitro screening and progressing to cell-based and molecular mechanism studies, will be crucial in elucidating the full antioxidant capacity and potential clinical applications of these natural products. Further investigation into the Nrf2/ARE signaling pathway is particularly warranted to understand the cytoprotective effects of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. All the benefits of Lithospermum erythrorhizon extract. [greenskybio.com]
- 3. Lithospermum erythrorhizon extract protects keratinocytes and fibroblasts against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Antiinflammatory Effects of Epilobium parviflorum, Melilotus officinalis and Cardiospermum halicacabum Plant Extracts in Macrophage and Microglial Cells | MDPI [mdpi.com]
- 8. Evaluating the Antioxidant Properties of the Leaves and Stems of Alpinia oxyphylla In Vitro and Its Growth-Promoting, Muscle Composition Change, and Antioxidative Stress Function on Juvenile Litopenaeus vannamei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lithospermum erythrorhizon extract protects keratinocytes and fibroblasts against oxidative stress. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Antioxidant Activities of the Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanistic studies of the Nrf2-Keap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Immunomodulatory Effects of 5-Epilithospermoside: Application Notes and Protocols
A thorough investigation of publicly available scientific literature and databases reveals a significant gap in the knowledge regarding the immunomodulatory effects of 5-Epilithospermoside. this compound is identified as an alkaloid that can be isolated from the roots of Lithospermum officinale[1]. However, at present, there are no specific studies detailing its impact on immune cells, inflammatory pathways, or cytokine production.
This lack of specific data prevents the creation of detailed application notes, experimental protocols, and quantitative data summaries as requested. The core requirements of providing structured data tables, in-depth methodologies for key experiments, and visual diagrams of signaling pathways cannot be fulfilled due to the absence of foundational research on this particular compound.
While the provided information does not allow for a direct analysis of this compound, the following sections outline the general principles and methodologies that would be employed to investigate the immunomodulatory effects of a novel compound. This serves as a template for future research once primary data on this compound becomes available.
General Framework for Investigating Immunomodulatory Compounds
Should research on this compound be undertaken, a systematic approach would be necessary to elucidate its potential effects on the immune system. This typically involves a combination of in vitro and in vivo studies.
In Vitro Assays
Initial screening of a compound's immunomodulatory activity is often performed using cultured immune cells. These assays can provide valuable insights into the compound's mechanism of action at a cellular level.
Table 1: Representative In Vitro Assays for Immunomodulatory Activity
| Assay | Purpose | Cell Types | Key Readouts |
| Cell Viability/Cytotoxicity Assay | To determine the concentration range at which the compound is non-toxic to immune cells. | Macrophages (e.g., RAW 264.7), T cells (e.g., Jurkat), Peripheral Blood Mononuclear Cells (PBMCs) | IC50 (50% inhibitory concentration), Cell viability (%) |
| Cytokine Production Assay (ELISA, Multiplex Assay) | To measure the effect of the compound on the secretion of pro-inflammatory and anti-inflammatory cytokines. | LPS-stimulated macrophages, Activated T cells | Concentration of TNF-α, IL-6, IL-1β, IL-10, etc. (pg/mL or ng/mL) |
| Nitric Oxide (NO) Production Assay (Griess Assay) | To assess the anti-inflammatory potential by measuring the inhibition of NO production in activated macrophages. | LPS-stimulated macrophages | Nitrite concentration (µM) |
| NF-κB Reporter Assay | To determine if the compound affects the NF-κB signaling pathway, a key regulator of inflammation. | Transfected cell lines with an NF-κB reporter gene | Luciferase activity (Relative Light Units) |
| NLRP3 Inflammasome Activation Assay | To investigate the inhibitory effect on the NLRP3 inflammasome, a key component of the innate immune response. | Primed macrophages stimulated with NLRP3 activators (e.g., ATP, nigericin) | IL-1β secretion, Caspase-1 activation |
In Vivo Models
Following promising in vitro results, the immunomodulatory effects of a compound are typically evaluated in animal models of inflammatory diseases.
Table 2: Common In Vivo Models for Assessing Immunomodulation
| Model | Purpose | Key Parameters Measured |
| LPS-induced Endotoxemia | To evaluate the compound's ability to protect against systemic inflammation. | Survival rate, Serum cytokine levels (TNF-α, IL-6), Organ damage markers |
| Carrageenan-induced Paw Edema | To assess the local anti-inflammatory activity of the compound. | Paw volume/thickness, Myeloperoxidase (MPO) activity in paw tissue |
| Collagen-induced Arthritis | To model autoimmune arthritis and evaluate the therapeutic potential of the compound. | Clinical arthritis score, Joint swelling, Histological analysis of joints |
Hypothetical Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate common signaling pathways and experimental workflows relevant to immunomodulation research. These are provided as examples of the types of visualizations that would be created if data on this compound were available.
Conclusion
While the potential immunomodulatory effects of this compound remain unexplored, the framework and methodologies outlined above provide a clear roadmap for future investigations. Research in this area would be highly valuable to determine if this natural product holds therapeutic potential for inflammatory or autoimmune diseases. As new data emerges, these application notes and protocols can be updated to provide specific, actionable information for the scientific community. Researchers interested in this compound are encouraged to perform the foundational in vitro and in vivo studies to characterize its biological activity.
References
Application Notes and Protocols for Skin Whitening Research: A Focus on Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data interpretation relevant to the research of natural compounds for skin whitening. While specific research on 5-Epilithospermoside is not extensively available in the public domain, the principles and protocols outlined here are broadly applicable to the investigation of novel skin lightening agents. This document will leverage findings from studies on other natural compounds to illustrate the key experimental pathways and data presentation standards in this field.
Introduction to Melanogenesis and Skin Whitening Agents
Melanin is the primary pigment responsible for skin, hair, and eye color, and it provides protection against ultraviolet (UV) radiation.[1][2][3] The process of melanin synthesis, or melanogenesis, occurs within specialized organelles called melanosomes located in melanocytes.[3][4] The key rate-limiting enzyme in this process is tyrosinase, which catalyzes the initial steps of converting L-tyrosine to dopaquinone.[1][2][5] Dopaquinone is a crucial intermediate that can then lead to the production of either black-brown eumelanin or red-yellow pheomelanin.[2][4][6]
Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, arise from the overproduction and uneven distribution of melanin.[1] Skin whitening agents aim to alleviate these conditions by interfering with the melanogenesis process. The primary mechanisms of action for these agents include:
-
Tyrosinase Inhibition: Directly inhibiting the catalytic activity of tyrosinase.[5][7]
-
Downregulation of Melanogenesis-Related Genes: Reducing the expression of genes encoding for tyrosinase, microphthalmia-associated transcription factor (MITF), and other key proteins.
-
Antioxidant Activity: Scavenging reactive oxygen species (ROS) that can stimulate melanogenesis.
-
Inhibition of Melanosome Transfer: Preventing the transfer of melanin-containing melanosomes from melanocytes to surrounding keratinocytes.
Quantitative Data on Natural Skin Whitening Agents
The following table summarizes the efficacy of several natural compounds that have been investigated for their skin whitening properties. This data provides a benchmark for evaluating new potential agents.
| Compound | Source | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Glabridin | Glycyrrhiza glabra (Licorice) | Tyrosinase Inhibition | 0.08 µg/mL | Kojic Acid | 3.92 µg/mL[8] |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) | Synthetic | Tyrosinase Inhibition | < Kojic Acid | Kojic Acid | Not specified[9] |
| Gallic Acid | Various Plants | Tyrosinase Inhibition | 4500 µM | Kojic Acid | Not specified[5] |
| Dihydrooxyresveratrol | Morus alba | Tyrosinase Inhibition | 0.3 ± 0.05 µM | Kojic Acid | 16.1 ± 1.4 µM[10] |
| 2,4,3′-trihydroxydihydrostilbene | Morus alba | Tyrosinase Inhibition | 0.8 ± 0.15 µM | Kojic Acid | 16.1 ± 1.4 µM[10] |
Experimental Protocols
This section details the standard protocols used to assess the skin whitening potential of a test compound.
This is a primary screening assay to determine the direct inhibitory effect of a compound on tyrosinase activity.
-
Principle: Mushroom tyrosinase is readily available and its activity can be measured spectrophotometrically by monitoring the formation of dopachrome from the oxidation of L-DOPA.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 6.8), mushroom tyrosinase solution, and varying concentrations of the test compound.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals using a microplate reader.
-
Kojic acid or arbutin should be used as a positive control.[1][7]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Before assessing the effect on melanin production, it is crucial to determine the non-cytotoxic concentration range of the test compound.
-
Cell Line: B16F10 murine melanoma cells or human melanoma cells (e.g., MeWo) are commonly used as they produce melanin.[11]
-
Protocol (MTT Assay):
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
This assay quantifies the effect of the test compound on melanin production in cultured cells.
-
Protocol:
-
Treat B16F10 or other melanoma cells with non-cytotoxic concentrations of the test compound for a specified period (e.g., 72 hours). It is common to stimulate melanogenesis with α-melanocyte-stimulating hormone (α-MSH).
-
Harvest the cells and wash with PBS.
-
Lyse the cells with a solution of NaOH and heat at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm.
-
Quantify the protein content of the lysate using a BCA protein assay.
-
The melanin content is normalized to the total protein content and expressed as a percentage of the control.
-
Zebrafish are a valuable in vivo model for assessing the depigmenting effects of compounds due to their rapid development and visible pigmentation.[11]
-
Principle: The effect of a test compound on the endogenous pigmentation of zebrafish embryos and larvae can be visually assessed and quantified.
-
Protocol:
-
Collect synchronized zebrafish embryos.
-
At a specific developmental stage (e.g., 9-12 hours post-fertilization), add the test compound at various concentrations to the embryo medium.
-
Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).
-
Observe the pigmentation of the zebrafish larvae under a stereomicroscope.
-
The pigmentation can be quantified by image analysis software (e.g., ImageJ) by measuring the pigmented area or pixel intensity.
-
A known depigmenting agent, such as phenylthiourea (PTU), can be used as a positive control.
-
This model is used to evaluate the efficacy of topical formulations containing the test compound.
-
Animal Model: Hairless mice (e.g., HRM2) are often used.[9]
-
Protocol:
-
Expose a defined area of the dorsal skin of the mice to UVB radiation to induce hyperpigmentation.[9]
-
Topically apply a formulation containing the test compound to the irradiated area daily for several weeks.
-
Monitor the changes in skin pigmentation using a chromameter or by taking standardized photographs.
-
At the end of the study, skin biopsies can be taken for histological analysis (e.g., Fontana-Masson staining for melanin) and immunohistochemistry for melanogenesis-related proteins.[12]
-
Visualization of Pathways and Workflows
The following diagram illustrates the key signaling pathways involved in melanin synthesis and potential targets for skin whitening agents.
Caption: Simplified signaling pathway of melanogenesis and points of intervention for skin whitening agents.
The following diagram outlines a typical workflow for the discovery and validation of novel skin whitening compounds.
Caption: A stepwise experimental workflow for the evaluation of potential skin whitening agents.
Safety and Toxicological Considerations
When developing new skin whitening agents, it is imperative to conduct thorough safety and toxicological studies.
-
Cytotoxicity: As detailed in the protocols, initial cytotoxicity screening is essential to identify concentrations that are safe for dermal application.[13][14]
-
Skin Irritation and Sensitization: In vitro reconstructed human epidermis models and in vivo animal models should be used to assess the potential for skin irritation and allergic contact sensitization.
-
Phototoxicity: Given that many skin whitening products are used in conjunction with sun exposure, it is important to evaluate the phototoxic potential of the compound.
-
Systemic Toxicity: For compounds that may be absorbed systemically, further toxicological studies are necessary to ensure overall safety.[15]
By following these detailed application notes and protocols, researchers can systematically evaluate the potential of novel compounds, such as this compound, for their application in skin whitening and the treatment of hyperpigmentation disorders.
References
- 1. Natural skin-whitening compounds for the treatment of melanogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 3. news-medical.net [news-medical.net]
- 4. The metabolism of melanin synthesis…from melanocytes to melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Melanin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro, In Vivo, and In Silico Analyses of Molecular Anti-Pigmentation Mechanisms of Selected Thai Rejuvenating Remedy and Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Melanogenic Properties of Greek Plants. A Novel Depigmenting Agent from Morus alba Wood [mdpi.com]
- 11. Depigmenting potential of lichen extracts evaluated by in vitro and in vivo tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo studies disclosed the depigmenting effects of gallic acid: a novel skin lightening agent for hyperpigmentary skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "In vitro cytotoxicity and skin irritation testing of antimicrobial con" by Kristin N. Wilde [digitalrepository.unm.edu]
- 14. Skin irritant-induced cytotoxicity and prostaglandin E(2) release in human skin keratinocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of immunoresponses and cytotoxicity from skin exposure to metallic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Epilithospermoside Extraction from Lithospermum
Welcome to the technical support center for optimizing the extraction of 5-epilithospermoside and other bioactive compounds from Lithospermum species. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving extraction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your extraction experiments.
Q1: My this compound yield is consistently low. What are the most critical factors I should investigate?
A1: Low yields of this compound can be attributed to several factors. Systematically evaluate the following:
-
Raw Material Quality: The concentration of bioactive compounds can vary significantly based on the plant's species, age, growing conditions, and harvest time. Ensure you are using accurately identified Lithospermum erythrorhizon and that the raw material has been properly dried and stored.
-
Particle Size: The raw material should be ground into a fine powder to increase the surface area available for solvent interaction, which facilitates a more efficient extraction.[1]
-
Solvent Selection: The choice of solvent is crucial. While ethanol is commonly used, the polarity of the solvent will affect the extraction efficiency of specific compounds. For shikonins and related compounds, organic solvents like ethanol, methanol, and petroleum ether are often employed.[1][2]
-
Extraction Method and Parameters: The extraction technique and its parameters (temperature, time, pressure) have a profound impact on yield. Advanced methods like ultrasonic-assisted extraction (UAE) and high-pressure extraction (HPE) can significantly improve yields compared to conventional methods.[3][4]
-
Compound Degradation: this compound may be susceptible to degradation under certain conditions such as high temperatures, extreme pH, or prolonged exposure to light.
Q2: I'm observing a significant amount of impurities in my extract. How can I improve the purity of my this compound extract?
A2: Improving the purity of your extract involves both optimizing the extraction process and employing effective post-extraction purification techniques.
-
Selective Extraction Solvents: Experiment with solvents of varying polarities to selectively extract your target compound while leaving impurities behind.
-
Post-Extraction Purification:
-
Filtration: The initial step after extraction should always be filtration to remove solid plant debris.[2][5]
-
Centrifugation: This can be used to separate finer solid particles from the liquid extract.[2]
-
Chromatography: Column chromatography is a highly effective method for separating this compound from other compounds in the extract.[1][2]
-
Liquid-Liquid Extraction: Partitioning the extract between two immiscible solvents can help separate compounds based on their differential solubility.
-
Q3: What are the advantages of using advanced extraction techniques like UAE and HPE over traditional solvent extraction?
A3: Advanced extraction techniques offer several benefits over conventional methods:
-
Increased Yield: Methods like UAE and HPE can significantly increase the extraction yield of bioactive compounds. For instance, a combined HPE and UAE process has been shown to yield significantly more extract and shikonin content compared to conventional ethanol extraction.[3][4]
-
Reduced Extraction Time: These methods can often achieve higher yields in a fraction of the time required for traditional maceration or Soxhlet extraction.[3]
-
Lower Solvent Consumption: The increased efficiency of these methods can lead to a reduction in the amount of solvent required.
-
Improved Bioactivity: The enhanced extraction of target compounds can result in extracts with higher biological activity.[3][4]
Q4: Can I use water as an extraction solvent for this compound?
A4: While water can be used as a solvent, it may not be the most efficient choice for extracting this compound and other less polar bioactive compounds from Lithospermum.[2] Organic solvents or aqueous-organic solvent mixtures are generally more effective.[2] For example, 70% ethanol has been successfully used for extraction.[6]
Data on Extraction Yields
The following tables summarize quantitative data on extraction yields and shikonin content (often used as a marker for successful extraction from Lithospermum) under various conditions.
Table 1: Comparison of Different Extraction Methods
| Extraction Method | Total Extract Yield (%) | Shikonin Content (%) | Reference |
| Conventional Ethanol Extraction (EE) | 16.32 | 1.81 | [3][4] |
| High-Pressure Extraction (HPE) (500 MPa, 60 min) | 22.64 | 2.50 | [3] |
| Ultrasonic Extraction (UE) (120 kHz, 90 min) | 22.84 | 2.90 | [3] |
| Combined HPE + UE | 27.49 | 3.19 | [3][4] |
Table 2: Effect of Ultrasonic Extraction (UE) Parameters on Yield and Shikonin Content
| Ultrasonic Intensity (kHz) | Time (min) | Total Extract Yield (%) | Shikonin Content (%) | Reference |
| 120 | 90 | 25.64 | 2.90 | [3] |
| 160 | 90 | 26.03 | 2.91 | [3] |
Table 3: Effect of High-Pressure Extraction (HPE) Parameters on Yield and Shikonin Content
| Pressure (MPa) | Time (min) | Total Extract Yield (%) | Shikonin Content (%) | Reference |
| 500 | 60 | 22.64 | 2.50 | [3] |
| 500 | 90 | Not specified | 2.53 | [3] |
Experimental Protocols
Below are detailed methodologies for key extraction experiments.
Protocol 1: Conventional Ethanol Extraction
-
Preparation of Raw Material: Dry the roots of Lithospermum erythrorhizon and grind them into a fine powder.[1]
-
Maceration:
-
Filtration: Filter the mixture through Whatman No. 2 paper to separate the extract from the solid residue.[6]
-
Repeat Extraction: Repeat the extraction process on the residue with fresh solvent to maximize yield.[6]
-
Concentration: Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure.[1]
-
Drying: Lyophilize (freeze-dry) the concentrated extract to obtain a stable powder.[6]
Protocol 2: Optimized High-Pressure and Ultrasonic-Assisted Extraction (HPE-UE)
-
Preparation of Raw Material: As described in Protocol 1.
-
High-Pressure Pre-treatment (HPE):
-
Ultrasonic Extraction (UE):
-
Post-Extraction Processing: Follow steps 3-6 from Protocol 1 for filtration, concentration, and drying of the final extract.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Factors Influencing this compound Extraction Yield
Caption: Key factors that influence the final yield of this compound.
References
- 1. Extraction technology and production process of Lithospermum erythrorhizon extract. [greenskybio.com]
- 2. How to extract Lithospermum erythrorhizon extract from plants? [greenskybio.com]
- 3. Improved cosmetic activity by optimizing the Lithospermum erythrorhizon extraction process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved cosmetic activity by optimizing the Lithospermum erythrorhizon extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2016017962A1 - Method for preparing lithospermum erythrorhizon extract - Google Patents [patents.google.com]
- 6. The Effect of Gromwell (Lithospermum erythrorhizon) Extract on the Stratum Corneum Hydration and Ceramides Content in Atopic Dermatitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 5-Epilithospermoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 5-Epilithospermoside.
Troubleshooting Guides
This section addresses common issues encountered during the purification of synthesized this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield after purification | Incomplete extraction: The initial solvent extraction did not efficiently capture the target compound. | - Ensure the solvent system is optimized for polarity to match this compound. Consider using a sequence of solvents with increasing polarity. - Increase the extraction time or the number of extraction cycles. - Employ methods like sonication to improve extraction efficiency. |
| Degradation of the compound: this compound, like other phenolic compounds, can be sensitive to light, oxygen, and pH changes. | - Work under inert atmosphere (e.g., nitrogen or argon) where possible. - Use amber-colored glassware or cover equipment with aluminum foil to protect from light. - Maintain a slightly acidic pH during extraction and purification steps to improve stability. | |
| Irreversible adsorption on chromatography media: The compound may be strongly and irreversibly binding to the stationary phase (e.g., silica gel). | - Test the stability of your compound on a small amount of the stationary phase before performing large-scale chromatography. - Consider using a different stationary phase, such as polyamide resin or reversed-phase silica (C18). | |
| Co-elution of impurities with the final product | Similar polarity of impurities: Side-products from the synthesis with similar polarity to this compound are difficult to separate. | - Optimize the mobile phase for your chromatography step. For normal phase, try adding a small amount of a third solvent to modify selectivity. For reversed-phase, adjust the pH of the aqueous component. - Employ orthogonal purification techniques. For example, follow a normal-phase separation with a reversed-phase HPLC step. |
| Presence of isomeric impurities: The synthesis may have produced isomers of this compound that are challenging to separate. | - High-resolution preparative HPLC is often necessary to separate isomers. Experiment with different column chemistries and mobile phase compositions. - Consider derivatization of the mixture to enhance the separation of isomers, followed by removal of the derivatizing group. | |
| Poor peak shape in HPLC analysis (tailing or fronting) | Column overload: Injecting too much sample onto the HPLC column. | - Reduce the concentration of the sample being injected. |
| Secondary interactions with the stationary phase: The phenolic hydroxyl groups can interact with residual silanols on the silica-based stationary phase. | - Add a small amount of a competitive agent, like trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase to suppress these interactions. | |
| Inappropriate solvent for sample dissolution: The solvent used to dissolve the sample may be too strong or too weak compared to the mobile phase. | - Dissolve the sample in the initial mobile phase whenever possible. | |
| Product appears to be degrading on the silica gel column | Acidity of silica gel: Standard silica gel is acidic and can cause degradation of acid-sensitive compounds. | - Neutralize the silica gel by washing it with a solution of triethylamine in the column solvent, followed by re-equilibration with the pure solvent. - Use deactivated silica gel or an alternative stationary phase like alumina or florisil. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common side-products in the synthesis of related dihydrobenzofuran structures can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Incomplete cyclization products: Intermediates where the dihydrobenzofuran ring has not fully formed.
-
Oxidation products: Phenolic compounds are susceptible to oxidation, leading to quinone-like structures.
-
Isomers: Racemization at chiral centers can lead to diastereomers that are difficult to separate.
-
By-products from protecting group manipulation: Residual protecting groups or by-products from their removal.
Q2: What is a recommended multi-step purification strategy for achieving high-purity this compound?
A2: A robust, multi-step purification strategy often yields the best results. A common and effective workflow involves:
-
Initial Extraction: Perform a solvent extraction from the crude reaction mixture. A moderately polar solvent like ethyl acetate is often a good starting point.
-
Macroporous or Polyamide Resin Chromatography: This step is excellent for capturing phenolic compounds and removing less polar impurities.[1]
-
Silica Gel Chromatography: Further purification can be achieved on a silica gel column, carefully selecting the eluent system to maximize separation.
-
Preparative HPLC: For the final polishing step to achieve >99% purity, reversed-phase preparative HPLC is highly effective.[1]
Q3: How can I monitor the purity of my fractions during chromatography?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation on a silica gel or polyamide column. For HPLC, an analytical run of each collected fraction is the most accurate method. UV-Vis spectroscopy can also be used if this compound has a distinct absorption maximum compared to the impurities.
Q4: Are there any specific handling precautions I should take with this compound?
A4: Yes. Due to its phenolic nature, this compound may be sensitive to oxidation. It is advisable to handle the purified compound under an inert atmosphere and to store it at low temperatures, protected from light.
Data on Purification of a Structurally Related Compound
The following table summarizes the purification results for Lithospermic Acid B, a structurally similar compound, demonstrating the effectiveness of a multi-step purification process.
| Purification Step | Purity Achieved (%) | Recovery (%) |
| Polyamide Resin Chromatography | 85.30 | 87.1 |
| Preparative HPLC | 99.28 | 75.2 |
Data from a study on the purification of Lithospermic Acid B from Salvia miltiorrhiza.[1]
Experimental Protocols
Protocol 1: Purification by Polyamide Resin Chromatography
This protocol is adapted from methods used for purifying structurally related phenolic acids.[1]
-
Resin Preparation: Swell the polyamide resin in 95% ethanol for 24 hours, then wash thoroughly with deionized water. Pack the resin into a glass column.
-
Column Equilibration: Equilibrate the column by washing with 5-10 column volumes of the starting buffer (e.g., deionized water adjusted to pH < 3.0 with formic or acetic acid).
-
Sample Loading: Dissolve the crude or partially purified this compound in the starting buffer. A concentration of approximately 2-3 mg/mL is a good starting point.[1] Load the solution onto the column at a slow flow rate.
-
Washing: Wash the column with 2-3 column volumes of the starting buffer to remove unbound impurities.
-
Elution: Elute the bound compounds using a stepwise or linear gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor by TLC or analytical HPLC.
-
Fraction Pooling: Combine the fractions containing the purest this compound based on the analysis.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the enriched product.
Protocol 2: Final Purification by Preparative HPLC
-
Column and Mobile Phase Selection: A C18 reversed-phase column is commonly used. A typical mobile phase would be a gradient of acetonitrile or methanol in water, with 0.1% formic acid or TFA added to both solvents to improve peak shape.
-
Sample Preparation: Dissolve the enriched product from the previous step in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): Optimize the separation on an analytical HPLC system first to determine the best gradient conditions for separating the target compound from any remaining impurities.
-
Preparative Run: Scale up the optimized method to a preparative HPLC system. Inject the sample and collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Recovery: Pool the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be freeze-dried to yield the final high-purity this compound.
Visualizations
Caption: A typical multi-step workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting 5-Epilithospermoside HPLC Analysis
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering HPLC peak tailing with 5-Epilithospermoside. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features relevant to HPLC analysis?
This compound is a chemical compound with the molecular formula C14H19NO8 and a molecular weight of 329.3.[1][2] Structurally, it is a glycoside, meaning it has a sugar molecule bonded to another functional group. Its structure contains multiple hydroxyl (-OH) groups and a nitrile (-C≡N) group, which make it a highly polar molecule. This high polarity is a critical factor influencing its behavior in reversed-phase HPLC, a technique that separates compounds based on their hydrophobicity.
Q2: I am observing significant peak tailing for this compound on my C18 column. What are the likely causes?
Peak tailing is a common issue in HPLC, often indicating undesirable interactions between the analyte and the stationary phase.[3] For a polar compound like this compound, the primary causes of peak tailing on a standard silica-based C18 column are:
-
Secondary Silanol Interactions: The most probable cause is the interaction of the polar hydroxyl groups of this compound with residual, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][4] These interactions create a secondary, stronger retention mechanism that leads to a delayed elution for some of the analyte molecules, resulting in a tailed peak.
-
Mobile Phase pH Issues: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of either the analyte or the residual silanols, exacerbating peak tailing.[5]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[5]
-
Extra-Column Volume: Excessive tubing length or large-diameter fittings can cause the sample band to spread before it reaches the detector, contributing to peak broadening and tailing.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[5]
Q3: How does the nitrile group in this compound affect its chromatography?
The nitrile group contributes to the overall polarity of the molecule. In most pharmaceutical compounds, the nitrile group is robust and does not readily metabolize, suggesting it is chemically stable under typical HPLC conditions.[6] While it can participate in dipole-dipole interactions, it is less likely to be the primary cause of peak tailing compared to the more reactive hydroxyl groups interacting with silanols.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Step 1: Initial Diagnosis and System Check
Question: How can I confirm that the peak tailing is specific to this compound and not a general system issue?
Answer: First, inject a well-behaved, neutral compound with a known symmetric peak shape. If this compound also shows peak tailing, the issue is likely with the HPLC system (e.g., extra-column volume, detector settings). If the neutral compound's peak is symmetrical, the problem is likely related to the interaction of this compound with the column and mobile phase.
Step 2: Mobile Phase Optimization
Question: What modifications can I make to the mobile phase to reduce peak tailing?
Answer: Mobile phase optimization is often the most effective way to improve peak shape for polar analytes.
-
Lower the pH: Acidifying the mobile phase (e.g., to pH 2.5-3.5) with an additive like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of residual silanol groups on the stationary phase.[3] This reduces the strong secondary interactions with the hydroxyl groups of this compound.
-
Increase Buffer Concentration: If operating at a mid-range pH, increasing the buffer concentration (e.g., to 25-50 mM) can help to mask the residual silanols and maintain a consistent pH at the column surface.[5]
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using acetonitrile, switching to methanol might improve peak shape, as methanol can sometimes better mask silanol interactions.[7]
The following table illustrates the potential impact of mobile phase modifications on the peak tailing factor (Tf). A tailing factor of 1.0 indicates a perfectly symmetrical peak.
| Mobile Phase Condition | Tailing Factor (Tf) - Illustrative | Rationale |
| 50:50 Acetonitrile:Water | 2.5 | Unmodified mobile phase may allow for significant secondary interactions. |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid (pH ~2.7) | 1.2 | Low pH suppresses silanol ionization, reducing secondary interactions.[3] |
| 50:50 Methanol:Water + 0.1% Formic Acid (pH ~2.7) | 1.1 | Methanol may provide better shielding of silanols for this analyte.[7] |
Step 3: Column Selection and Care
Question: My mobile phase adjustments have not fully resolved the tailing. Should I consider a different HPLC column?
Answer: Yes, the column chemistry plays a crucial role.
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer residual silanol groups.[4][5] This significantly reduces the potential for secondary interactions.
-
Consider a Polar-Embedded or Phenyl Phase: For highly polar analytes, alternative stationary phases can provide better peak shapes. A polar-embedded phase offers different selectivity and can shield the analyte from silanols. A phenyl column can offer alternative pi-pi interactions.
-
Use a Guard Column: A guard column can protect your analytical column from contaminants that may cause peak tailing.[1]
-
Perform a Column Wash: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for a thorough wash with a strong solvent.
Step 4: Injection and Sample Preparation
Question: Could my sample preparation or injection parameters be causing the peak tailing?
Answer: Yes, these factors can contribute to poor peak shape.
-
Reduce Sample Concentration: To check for column overload, dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column.[5]
-
Match Sample Solvent to Mobile Phase: Dissolve your this compound standard and samples in the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.
Experimental Protocols
Protocol 1: Mobile Phase Preparation with pH Modifier
Objective: To prepare a mobile phase with a low pH to suppress silanol interactions.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
Procedure:
-
To prepare a 0.1% (v/v) formic acid solution in water, add 1 mL of formic acid to a 1 L volumetric flask.
-
Bring the flask to volume with ultrapure water and mix thoroughly.
-
Filter the aqueous mobile phase through a 0.22 µm filter.
-
Prepare the desired mobile phase composition by mixing the filtered aqueous solution with the organic modifier (e.g., for a 50:50 ACN:Water mix, combine 500 mL of acetonitrile with 500 mL of the 0.1% formic acid in water).
-
Degas the final mobile phase mixture before use.
Protocol 2: Column Flushing Procedure
Objective: To remove strongly retained contaminants from a C18 column.
Materials:
-
HPLC-grade isopropanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
Procedure:
-
Disconnect the column from the detector.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column with 20 column volumes of HPLC-grade water (to remove buffers).
-
Flush with 20 column volumes of isopropanol (to remove strongly non-polar compounds).
-
Flush with 20 column volumes of acetonitrile.
-
Store the column in an appropriate solvent (e.g., acetonitrile/water mixture) as recommended by the manufacturer.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 5-Epilithospermoside in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-Epilithospermoside in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, it is highly recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules. Other potential organic solvents include dimethylformamide (DMF) and ethanol. It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in the organic solvent, which can then be diluted into your aqueous assay buffer.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
A2: This is a common issue known as "compound crashing out." It occurs when the concentration of the organic solvent is significantly reduced upon dilution into the aqueous buffer, leading to a decrease in the compound's solubility.[1] To address this, you can try several strategies:
-
Decrease the final compound concentration: Test a lower final concentration of this compound in your assay.
-
Optimize the final DMSO concentration: While you want to keep the organic solvent concentration low to avoid affecting the biological system, a slightly higher final concentration (e.g., up to 1-2%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a co-solvent system: Instead of diluting directly into the aqueous buffer, prepare an intermediate dilution in a mixture of the buffer and a co-solvent.[2]
-
Employ solubility enhancers: Consider the use of excipients like cyclodextrins or surfactants to improve aqueous solubility.
Q3: How should I store my this compound stock solutions?
A3: Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation. To avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: Can I use pH modification to improve the solubility of this compound in my assay?
A4: pH adjustment can be a viable strategy, but its effectiveness depends on the chemical nature of this compound. If the molecule has ionizable groups, altering the pH of the buffer to favor the charged form can increase its aqueous solubility. However, it is critical to ensure that the final pH of your assay medium remains within a range that is compatible with your biological system (e.g., pH 7.2-7.4 for cell-based assays) to avoid impacting cell viability or protein function.[1]
Troubleshooting Guide
Issue: High Variability in Assay Results
Poor solubility can lead to inconsistent concentrations of the compound in the assay wells, resulting in variable and unreliable data.[3]
Troubleshooting Steps:
-
Visual Inspection: Before starting the assay, visually inspect the diluted compound in the final assay buffer for any signs of precipitation, cloudiness, or crystallization.[1]
-
Centrifugation: Centrifuge your assay plates at a low speed before reading the results and check for any pellet formation.[1]
-
Solubility Assessment: Conduct a preliminary kinetic solubility assessment in your final assay buffer. This can be done by preparing a serial dilution and measuring the turbidity or by quantifying the amount of compound in the supernatant after centrifugation.
Solubility Enhancement Strategies
If poor solubility is confirmed, consider the following strategies:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) to increase solubility.[2] | Simple to implement. | The organic solvent may affect the biological assay. |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[4] | Generally biocompatible and can significantly increase solubility. | May not be effective for all compounds; potential for interactions with other assay components. |
| Surfactants | Amphiphilic molecules that can form micelles to solubilize hydrophobic compounds at concentrations above the critical micelle concentration (CMC).[5] | Effective at low concentrations. | Can denature proteins or disrupt cell membranes at higher concentrations. |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound, thereby increasing its aqueous solubility.[2] | Can be very effective if the compound has ionizable groups. | The required pH may not be compatible with the biological assay. |
| Solid Dispersion | Dispersing the compound in an inert carrier matrix at the solid state to improve dissolution rates.[6] | Can significantly enhance bioavailability for in vivo studies. | Requires more complex formulation development. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 10-50 mM. Gentle warming and vortexing may be required.
-
Prepare this compound stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).
-
Complexation: Slowly add the this compound stock solution dropwise to the HP-β-CD solution while vigorously vortexing.
-
Equilibration: Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours. The optimal time should be determined empirically.
-
Centrifugation: Centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex, for use in your assay.[1]
Protocol 2: Kinetic Solubility Assay using Turbidimetry
-
Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your this compound stock solution in DMSO.
-
Prepare Assay Buffer Plate: Add your final assay buffer to another 96-well plate.
-
Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the compound dilutions from the compound plate to the assay buffer plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the absorbance (turbidity) at a wavelength of 620 nm or 650 nm using a plate reader.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.
Visualizations
Caption: Troubleshooting workflow for addressing poor compound solubility.
Caption: A potential signaling pathway modulated by this compound.
References
Technical Support Center: 5-Epilithospermoside Analysis
Welcome to the technical support center for 5-Epilithospermoside. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they crucial for a compound like this compound?
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies.[1][2] This is essential to understand the chemical behavior of the molecule, which helps in the development of stable formulations and suitable packaging and storage conditions.[1] The primary objectives of these studies are:
-
To identify the likely degradation products.[1]
-
To establish the degradation pathways of the drug substance.[1]
-
To elucidate the structure of the degradation products.[1]
-
To develop and validate stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3]
Q2: I am starting a forced degradation study on this compound. What are the recommended stress conditions?
A comprehensive forced degradation study should include hydrolytic, oxidative, photolytic, and thermal stress conditions to evaluate the intrinsic stability of the molecule.[1][2] The goal is to achieve a target degradation of 5-20%, as excessive degradation can complicate the identification of relevant products.[4][5]
Q3: My this compound sample shows no degradation under the initial stress conditions. What should I do?
If you observe no degradation, the stress conditions may not be harsh enough. You can incrementally increase the severity. For example:
-
Hydrolysis: Increase the concentration of the acid/base, elevate the temperature, or extend the exposure time.
-
Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).
-
Thermal: Increase the temperature in increments (e.g., 10°C) or prolong the heating duration. It is crucial to compare the stressed sample to an unstressed control to confirm that the lack of degradation is not due to an analytical issue.[4]
Q4: My compound has degraded almost completely, leaving very little parent peak in the chromatogram. How can I manage this?
Excessive degradation makes it difficult to identify the primary, secondary, and tertiary degradation products in a sequential pathway. To manage this, you should reduce the severity of the stress conditions. Consider the following adjustments:
-
Lower the temperature.
-
Reduce the concentration of the stressor (acid, base, or oxidizing agent).
-
Decrease the duration of exposure. The aim is to achieve a partial degradation (5-20%) where both the parent compound and its primary degradation products are present in detectable quantities.[5]
Q5: I am observing multiple new peaks in my HPLC analysis after stressing the sample. How do I confirm they are degradation products and not artifacts?
Distinguishing degradation products from analytical artifacts is a critical step.[6]
-
Analyze a Placebo: If working with a formulation, stress a placebo (formulation without the API) under the same conditions. Peaks appearing in the stressed placebo chromatogram are likely related to excipients.
-
Analyze the Blank: Inject a blank solution (the solvent used to dissolve the sample) that has been subjected to the same stress conditions. This helps identify any impurities or artifacts originating from the solvent or the analytical system itself.
-
Use High-Resolution Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying and characterizing degradation products.[3][7] By determining the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose structures for the unknown peaks and confirm they are related to the parent compound.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Degradation Observed | Stress conditions are too mild. | Increase the intensity (concentration, temperature) or duration of the stress condition incrementally.[4] |
| Analytical method is not stability-indicating. | Re-evaluate the analytical method (e.g., column chemistry, mobile phase, gradient) to ensure it can separate potential polar or non-polar degradants from the parent peak. | |
| Excessive Degradation (>20%) | Stress conditions are too harsh. | Reduce the intensity or duration of the stress condition. Aim for 5-20% degradation.[5] |
| High intrinsic instability of the molecule. | Perform time-point studies at milder conditions to capture the formation of initial degradation products before they degrade further. | |
| Poor Chromatographic Resolution | Co-elution of degradation products with the parent peak or with each other. | Optimize the HPLC/UPLC method. Try different column chemistries (e.g., C18, Phenyl-Hexyl), modify the mobile phase composition and pH, or adjust the gradient slope.[3] |
| Degradation products have very different polarities. | A broad gradient elution is often necessary. Ensure the method is suitable for separating both highly polar and non-polar compounds. | |
| Inconsistent Results | Variability in experimental conditions. | Ensure precise control over temperature, concentration of reagents, and light exposure. Use calibrated equipment. |
| Sample preparation issues (e.g., solubility). | Verify the solubility and stability of this compound in the chosen solvent. Artifacts can form from reactions with the solvent.[6] |
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Stock Solution Preparation
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.
-
This stock solution will be used for all stress conditions to ensure a consistent starting concentration.
Protocol 2: Forced Degradation Studies
The following table outlines the recommended starting conditions for stress testing. These should be adjusted based on the observed degradation to achieve the target of 5-20%.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.[10] |
| Base Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[1] |
| Thermal Degradation | Store the solid drug substance and a solution of the drug substance at 60°C for 10 days, protected from light and moisture.[10] |
| Photolytic Degradation | Expose the solid drug substance and a solution of the drug substance to a light source that complies with ICH Q1B guidelines (providing both UV and visible light).[5] Place a control sample covered in aluminum foil in the same chamber to differentiate between thermal and photolytic degradation. |
Protocol 3: Analytical Methodology for Degradant Identification
-
Technique: Use a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with a Photodiode Array (PDA) detector and a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap.[7][11]
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is a common starting point.
-
Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Analysis:
-
Inject the unstressed sample (control) and the stressed samples.
-
Monitor the chromatograms for new peaks and a decrease in the area of the parent peak.
-
Use the HRMS data to obtain accurate mass measurements for the parent ion and its degradation products.
-
Perform MS/MS fragmentation analysis to help elucidate the structures of the degradation products.[8][9]
-
Data Presentation: Example Degradation Summary
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (Relative Retention Time) |
| 0.1 M HCl, 60°C, 24h | 12.5% | 3 | DP1 (0.85), DP2 (1.15) |
| 0.1 M NaOH, 60°C, 2h | 18.2% | 2 | DP3 (0.70) |
| 3% H₂O₂, RT, 24h | 8.9% | 1 | DP4 (0.92) |
| Thermal (Solid), 60°C, 10d | < 1.0% | 0 | - |
| Photolytic (Solution) | 15.7% | 4 | DP5 (0.88), DP6 (1.21) |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for conducting a forced degradation study and identifying the resulting products.
Troubleshooting Logic
This diagram provides a decision-making framework for common scenarios encountered during forced degradation experiments.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. Caution: Chemical Instability of Natural Biomolecules During Routine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 5-Epilithospermoside Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Epilithospermoside. Our goal is to help you navigate the complexities of bioassays involving this natural product and address potential inconsistencies in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a cyanoglucoside, a type of secondary metabolite found in plants.[1][2] It can be isolated from the roots of plants such as Lithospermum erythrorhizon (Purple Gromwell) and Arnebia euchroma.[3][4][5] These plants have a history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments, including skin conditions and inflammation.[3][6]
Q2: What are the expected biological activities of this compound?
A2: While this compound itself is not as extensively studied as other compounds from its source plants (like shikonin), the plant extracts are known to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3][4][7] Therefore, it is plausible that this compound may contribute to these effects. Bioassays for this compound would likely focus on these areas. A related compound, lithospermoside, has been reported to have strong hypoglycemic activity.[8]
Q3: Why am I seeing significant variability in my bioassay results with this compound?
A3: Inconsistent results in bioassays with natural products like this compound can arise from a multitude of factors. These can be broadly categorized as:
-
Compound-related issues: Purity, stability, and proper storage of the compound are critical. Degradation or impurities can lead to variable activity.
-
Experimental parameters: Seemingly minor variations in your protocol can have a large impact. This includes cell line type and passage number, cell seeding density, serum concentration in media, and the type of solvent used to dissolve the compound.[9]
-
Assay-specific variables: Each bioassay has its own set of critical parameters. For example, in an MTT assay, incubation time can significantly affect the IC50 value. In anti-inflammatory assays, the concentration of the inflammatory stimulus (e.g., LPS) is a key variable.
Q4: How do I choose the right cell line for my this compound experiments?
A4: The choice of cell line should be guided by your research question.
-
For anticancer studies: A panel of cancer cell lines from different tissue origins is often used for initial screening.[10] It is also beneficial to include a non-cancerous cell line to assess selectivity.
-
For anti-inflammatory studies: Macrophage cell lines like RAW 264.7 or microglial cells such as N9 are commonly used as they produce inflammatory mediators like nitric oxide (NO) in response to stimuli like lipopolysaccharide (LPS).[11]
Q5: What are the key signaling pathways potentially modulated by this compound?
A5: Given the known activities of the plant extracts from which it is derived, this compound may modulate key inflammatory and cell survival pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades are primary candidates.[9][12][13] These pathways are central to the production of pro-inflammatory cytokines and regulation of cell proliferation and apoptosis.[14][15][16]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Anticancer Cell Viability Assays (e.g., MTT, MTS)
This guide addresses common issues leading to variability in half-maximal inhibitory concentration (IC50) values when assessing the cytotoxic effects of this compound.
Illustrative Data of Inconsistent IC50 Values
The following table presents hypothetical IC50 data to illustrate the types of inconsistencies researchers might encounter.
| Study/Experiment | Cell Line | Seeding Density (cells/well) | Serum Concentration | IC50 (µM) |
| Experiment A | A549 (Lung Cancer) | 5,000 | 10% FBS | 75.2 |
| Experiment B | A549 (Lung Cancer) | 10,000 | 10% FBS | 152.8 |
| Experiment C | A549 (Lung Cancer) | 5,000 | 5% FBS | 55.9 |
| Experiment D | MCF-7 (Breast Cancer) | 8,000 | 10% FBS | 98.5 |
| Literature Value 1 | A549 (Lung Cancer) | Not Specified | 10% FBS | 68.0 |
| Literature Value 2 | A549 (Lung Cancer) | 4,000 | 10% FBS | 82.5 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Troubleshooting Workflow for Inconsistent Cell Viability Results
Caption: Troubleshooting decision tree for inconsistent cell viability results.
Guide 2: Variable Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Assay)
This guide focuses on troubleshooting inconsistent results when measuring the inhibition of nitric oxide (NO) production in macrophage cell lines.
Potential Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background NO in control wells | - Bacterial contamination of cell culture or media.- Endotoxin contamination in reagents (e.g., FBS). | - Perform regular mycoplasma testing.- Use endotoxin-free reagents and test new lots of FBS. |
| Low or no NO production with LPS stimulation | - LPS is inactive or used at a suboptimal concentration.- Cell line is unresponsive (high passage number).- Incorrect incubation time. | - Use a fresh, validated lot of LPS and perform a dose-response curve.- Use low passage number cells.- Optimize LPS stimulation time (typically 18-24 hours). |
| This compound is cytotoxic at active concentrations | - The observed reduction in NO is due to cell death, not specific inhibition of inflammation. | - Perform a cell viability assay (e.g., MTT) in parallel with the NO assay under the same conditions to determine the non-toxic concentration range. |
| Inconsistent inhibition across experiments | - Variability in cell density at the time of treatment.- Inconsistent timing of reagent addition. | - Ensure a uniform, confluent monolayer of cells before treatment.- Use a multichannel pipette for simultaneous addition of reagents where possible. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for Anticancer Screening
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Griess Assay for Nitric Oxide (NO) Production
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only control.
Visualization of Pathways and Workflows
General Experimental Workflow for a Plant-Derived Compound
Caption: General experimental workflow for testing a plant-derived compound.
NF-κB Signaling Pathway
Caption: Simplified canonical NF-κB signaling pathway.
MAPK/ERK Signaling Pathway
References
- 1. Lithospermoside | C14H19NO8 | CID 10065132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. researchgate.net [researchgate.net]
- 5. Lithospermum erythrorhizon - Wikipedia [en.wikipedia.org]
- 6. Yuzuncu Yıl University Journal of Agricultural Sciences » Submission » Review of Arnebia euсhroma as a Potential Medicinal Plant Based on Phytochemistry and Pharmacological Activity [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Revealing Potential Bioactive Compounds and Mechanisms of Lithospermum erythrorhizon against COVID-19 via Network Pharmacology Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Revealing Potential Bioactive Compounds and Mechanisms of Lithospermum erythrorhizon against COVID-19 via Network Pharmacology Study [mdpi.com]
- 13. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Epilithospermoside Spectroscopic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Epilithospermoside. Our aim is to help you resolve common issues encountered during spectroscopic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its spectroscopic analysis challenging?
A1: this compound is a cyanoglucoside natural product. Its analysis can be challenging due to potential interference from its epimer, lithospermoside, and other structurally similar compounds present in natural extracts. Epimers often have very similar spectroscopic properties, making their individual quantification and characterization difficult.
Q2: I am not getting a signal for this compound in my HPLC-UV analysis. What could be the issue?
Q3: My peaks are broad and tailing in the chromatogram. How can I improve the peak shape?
A3: Poor peak shape in HPLC can be caused by several factors. Column overload is a common issue, so try injecting a smaller sample volume or diluting your sample. The mobile phase composition is also critical; ensure the pH is appropriate for the analyte and that the solvent strength is optimal for good separation. Contaminants in the sample or on the column can also lead to peak tailing.
Q4: How can I confirm the identity of my this compound peak?
A4: The most reliable methods for confirming the identity of a compound are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] LC-MS can provide the molecular weight of the compound in your peak, which can be matched to the known molecular weight of this compound (329.3 g/mol ). NMR spectroscopy can provide detailed structural information, which would be definitive for identification.
Q5: Are there any known stability issues with this compound?
A5: Specific stability data for this compound regarding pH and temperature is not extensively documented in publicly available literature. However, many natural products are susceptible to degradation under harsh pH conditions (both acidic and alkaline) and at elevated temperatures. It is recommended to perform forced degradation studies to understand the stability of this compound under your specific experimental conditions.[2][3][4]
Troubleshooting Guides
Issue 1: Overlapping Peaks in HPLC-UV Analysis
Problem: You are observing overlapping or poorly resolved peaks, making it difficult to quantify this compound, potentially due to the presence of its epimer.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor peak resolution in HPLC.
Detailed Steps:
-
Optimize Mobile Phase:
-
Gradient Elution: If using an isocratic method, switch to a gradient elution to improve the separation of closely eluting compounds.
-
Solvent Composition: Systematically vary the ratio of your organic and aqueous solvents.
-
pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.
-
-
Change Stationary Phase:
-
If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a column with a different selectivity for polar compounds.
-
Using a column with smaller particles or a longer column can also increase resolution.
-
-
Adjust Temperature:
-
Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing separation. Experiment with different column temperatures to find the optimum for your separation.
-
-
Adjust Flow Rate:
-
Lowering the flow rate can sometimes improve the resolution between critical pairs of peaks.
-
Issue 2: Inconsistent or Drifting Baseline in Spectroscopic Measurements
Problem: The baseline in your UV-Vis spectrophotometer or HPLC-UV detector is noisy or drifting, affecting the accuracy of your measurements.
Troubleshooting Steps:
| Potential Cause | Solution |
| Lamp Issue | Ensure the spectrophotometer lamp has had adequate time to warm up. If the problem persists, the lamp may need to be replaced. |
| Contaminated Solvents | Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all solvents and samples before use. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump and detector flow cell to remove any trapped air bubbles. |
| Detector Cell Contamination | Flush the detector flow cell with a strong, appropriate solvent to remove any adsorbed contaminants. |
| Temperature Fluctuations | Ensure the instrument is in a temperature-stable environment, away from drafts or direct sunlight. |
Data Presentation
Table 1: UV-Vis Spectroscopic Properties of this compound (Hypothetical Data)
| Parameter | Value | Solvent |
| λmax (nm) | ~280 nm | Methanol |
| Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | To be determined | Methanol |
Table 2: Fluorescence Spectroscopic Properties of this compound (Hypothetical Data)
| Parameter | Value | Solvent |
| Excitation Wavelength (nm) | To be determined | Methanol |
| Emission Wavelength (nm) | To be determined | Methanol |
| Quantum Yield (Φ) | To be determined | Methanol |
Experimental Protocols
Protocol 1: General HPLC-UV Method for the Analysis of this compound
Objective: To develop a general HPLC-UV method for the separation and quantification of this compound in a sample matrix.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
This compound reference standard
-
Sample containing this compound
Methodology:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions (to be optimized):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: Scan for optimal wavelength; start with a broad range and then select the λmax.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject the calibration standards and samples.
-
Data Processing: Construct a calibration curve from the peak areas of the standards and determine the concentration of this compound in the samples.
Experimental Workflow Diagram:
Caption: General workflow for HPLC-UV analysis.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60 °C) for a set time course (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a set time course. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a set time course.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80 °C) for a set time course.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a set time course, alongside a control sample protected from light.
-
Analysis: Analyze all stressed samples and controls using a suitable stability-indicating HPLC method (as developed in Protocol 1) to determine the percentage of degradation.
Signaling Pathway/Logical Relationship Diagram:
Caption: Factors leading to the degradation of this compound.
References
- 1. Epimeric Mixture Analysis and Absolute Configuration Determination Using an Integrated Spectroscopic and Computational Approach—A Case Study of Two Epimers of 6-Hydroxyhippeastidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5-Epilithospermoside HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Epilithospermoside.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the HPLC analysis of this compound?
A common starting point for the reversed-phase HPLC analysis of phenolic compounds like this compound is a binary gradient mobile phase consisting of an aqueous solvent (A) and an organic solvent (B).[1][2][3] A typical initial setup would be:
-
Solvent A: Water with an acidic modifier, such as 0.1% formic acid or 0.1% acetic acid. The acid helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention.[2]
-
Solvent B: Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.[4]
A starting gradient could be 5-95% Solvent B over 20-30 minutes.
Q2: Why is my this compound peak showing significant tailing?
Peak tailing for polar, acidic compounds like this compound on a C18 column is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[5] Here are several ways to address this:
-
Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous portion of the mobile phase can protonate the silanol groups, reducing their interaction with your analyte.[2]
-
Use a Sterically Protected or End-Capped Column: These types of columns have fewer accessible silanol groups, minimizing tailing.
-
Adjust Mobile Phase Composition: Sometimes, switching the organic modifier (e.g., from methanol to acetonitrile) can alter selectivity and improve peak shape.[4]
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
Q3: My this compound peak is co-eluting with an impurity. How can I improve the resolution?
Improving resolution between co-eluting peaks involves manipulating the selectivity of your chromatographic system. Consider the following strategies:
-
Optimize the Gradient: A shallower gradient (slower increase in the organic solvent percentage) can increase the separation between closely eluting peaks.[2]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation due to different solvent selectivities.
-
Adjust the pH of the Mobile Phase: Modifying the pH can change the ionization state of this compound or the impurity, leading to differential retention and improved resolution.[6]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry, such as a phenyl-hexyl or a C8 column, which will offer different selectivity.[7]
Q4: I am observing a drifting baseline during my gradient elution. What could be the cause?
A drifting baseline in gradient HPLC is often related to the mobile phase or the detector. Common causes include:
-
Mismatched UV Absorbance of Solvents: If the UV absorbance of your Solvent A and Solvent B are significantly different at your detection wavelength, the baseline will drift as the solvent composition changes. Using high-purity HPLC-grade solvents and adding the same concentration of modifier (e.g., 0.1% formic acid) to both solvents can help mitigate this.
-
Contaminated Solvents: Impurities in your solvents can accumulate on the column at low organic concentrations and elute as the organic percentage increases, causing a rising baseline. Always use freshly prepared mobile phase with high-purity solvents.
-
Lack of Equilibration: Insufficient column equilibration between runs can lead to a drifting baseline. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Poor column temperature control can cause baseline drift. Using a column oven is recommended for stable and reproducible results.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the refinement of the mobile phase for this compound HPLC analysis.
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Add 0.1% formic acid or acetic acid to the aqueous mobile phase. | Sharper, more symmetrical peaks. |
| Column Overload | Reduce the injection volume or dilute the sample. | Improved peak symmetry. |
| Inappropriate Solvent | Prepare the sample in the initial mobile phase composition. | Elimination of peak distortion caused by solvent mismatch. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column. | Restoration of peak shape and performance. |
Problem: Inadequate Resolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Separation | Decrease the gradient steepness (e.g., from a 20-minute to a 40-minute gradient). | Increased separation between adjacent peaks. |
| Poor Selectivity | Switch the organic modifier from acetonitrile to methanol, or vice versa. | Altered elution pattern, potentially resolving co-eluting peaks. |
| Suboptimal pH | Adjust the pH of the aqueous mobile phase (e.g., from pH 3.0 to 2.5). | Differential shifts in retention times, leading to improved resolution. |
| Incorrect Column Chemistry | Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18). | Significant changes in selectivity and improved separation. |
Problem: Unstable Baseline (Drift or Noise)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Quality | Use fresh, high-purity HPLC-grade solvents and filter the mobile phase. | A stable, low-noise baseline. |
| Detector Lamp Issue | Check the detector lamp's energy and age. Replace if necessary. | Reduced baseline noise and improved signal-to-noise ratio. |
| Pump Malfunction | Degas the mobile phase thoroughly and prime the pumps. | A smooth, pulse-free baseline. |
| Column Bleed | Wash the column extensively. If bleed persists, the column may need replacement. | Reduced baseline drift, especially at higher organic solvent concentrations. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to refining the mobile phase for the analysis of this compound.
1. Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: 10% to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Diode array detection (DAD) to monitor at multiple wavelengths, with a primary wavelength determined from the UV spectrum of this compound.
-
Injection Volume: 10 µL.
2. Optimization of Organic Modifier:
-
Perform an injection using the initial conditions with acetonitrile as Solvent B.
-
Replace Solvent B with methanol (containing 0.1% formic acid) and repeat the injection after proper column equilibration.
-
Comparison:
Parameter Acetonitrile Methanol Retention Time of this compound Peak Asymmetry (Tailing Factor) Resolution from Nearest Impurity | Backpressure | | |
3. Optimization of Gradient Slope:
-
Based on the initial run, if peaks are clustered, increase the gradient time (e.g., to 45 minutes) to create a shallower slope.
-
If the retention time is excessively long, decrease the gradient time (e.g., to 20 minutes).
-
Analyze the chromatograms for improved resolution and acceptable analysis time.
4. Optimization of pH (if necessary):
-
If peak shape or selectivity is still suboptimal, prepare mobile phase A with different acid modifiers (e.g., 0.1% trifluoroacetic acid) or at a slightly different pH.
-
Evaluate the impact on retention time, peak shape, and resolution.
Diagrams
Caption: Troubleshooting workflow for improving peak resolution in HPLC.
Caption: Experimental workflow for HPLC mobile phase preparation and system setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. agilent.com [agilent.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of 5-Epilithospermoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 5-Epilithospermoside. The following sections address common issues and provide detailed experimental guidance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for a polar compound like this compound in reversed-phase chromatography is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Peak Tailing: This is the most common issue and can be caused by:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact strongly with the polar hydroxyl groups of this compound, causing tailing.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, contributing to peak tailing.[1]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1]
-
-
Peak Fronting: This is less common but can occur due to:
-
Sample Overload: Similar to tailing, injecting an excessive amount of the sample can lead to fronting.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
Troubleshooting Steps:
-
Use an End-Capped Column: Select a high-purity, end-capped C18 or C8 column to minimize silanol interactions.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH with a suitable buffer (e.g., formic acid, acetic acid, or ammonium formate) to ensure consistent ionization of this compound.
-
Reduce Sample Concentration: Dilute the sample to check if peak shape improves, which would indicate column overload.
-
Match Sample Solvent: Ensure the sample solvent is similar in strength to or weaker than the initial mobile phase composition.
Q2: How can I improve the resolution between this compound and its isomers or impurities?
A2: Enhancing the resolution of closely eluting compounds like isomers requires careful optimization of several chromatographic parameters.
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.
-
Gradient Slope: In gradient elution, a shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.
-
-
Adjust Column Temperature:
-
Lowering the temperature can sometimes increase resolution, although it may also increase backpressure and run time. Conversely, increasing the temperature can improve efficiency but may decrease resolution if selectivity is negatively affected.
-
-
Lower the Flow Rate:
-
Reducing the flow rate can enhance separation efficiency and, consequently, resolution.
-
-
Select an Alternative Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a column with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer different interactions (e.g., π-π interactions) that may improve the separation of isomers.
-
Q3: My retention times for this compound are drifting or inconsistent. What could be the cause?
A3: Retention time variability is often linked to issues with the HPLC system or mobile phase preparation.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly important for gradient methods.
-
Check Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time shifts.[2] Ensure accurate and precise measurement of solvents and additives.[2] Premixing the mobile phase can sometimes improve consistency.[2]
-
Verify Pump Performance: Check the pump for leaks and ensure it is delivering a constant and accurate flow rate. Fluctuations in pressure can indicate pump issues.
-
Control Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations in ambient temperature can affect retention times.
Quantitative Data Summary
The following tables provide example parameters for the chromatographic analysis of this compound. These are starting points for method development and may require further optimization.
Table 1: Mobile Phase Composition and Resolution
| Mobile Phase A | Mobile Phase B | Gradient Program | Resulting Resolution (Rs) between this compound and a closely eluting impurity |
| 0.1% Formic Acid in Water | Acetonitrile | 5-30% B in 20 min | 1.8 |
| 0.1% Formic Acid in Water | Methanol | 10-40% B in 20 min | 1.6 |
| 10 mM Ammonium Formate (pH 3.5) | Acetonitrile | 5-35% B in 25 min | 2.1 |
Table 2: Effect of Column Parameters on Performance
| Column Type | Particle Size (µm) | Dimensions (mm) | Flow Rate (mL/min) | Theoretical Plates (N) |
| C18 | 3.5 | 4.6 x 150 | 1.0 | 12,000 |
| C18 | 1.8 | 2.1 x 100 | 0.4 | 18,000 |
| Phenyl-Hexyl | 3.0 | 4.6 x 150 | 1.0 | 11,500 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
-
Column:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Increase to 30% B over 19 minutes.
-
Increase to 95% B over 2 minutes and hold for 3 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
UV detection at 280 nm.
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of water and methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Caption: The relationship between key parameters influencing chromatographic resolution.
References
Minimizing batch-to-batch variability of 5-Epilithospermoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of 5-Epilithospermoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
A1: this compound is a naturally occurring iridoid glycoside. It is commonly isolated from the roots of plants belonging to the Boraginaceae family, such as Lithospermum officinale.[1] Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities.[2]
Q2: What are the main factors that can contribute to batch-to-batch variability of this compound?
A2: Batch-to-batch variability of this compound can arise from several factors, including:
-
Raw Material Sourcing: Genetic differences within plant species, geographical location, climate, and harvest time can all impact the concentration of this compound in the plant material.
-
Extraction Method: The choice of solvent, temperature, and duration of extraction can significantly affect the yield and purity of the isolated compound.[3][4]
-
Purification Process: Inconsistencies in chromatographic separation and other purification steps can lead to variations in the final purity of this compound.
-
Storage and Handling: this compound, like many natural glycosides, may be susceptible to degradation if not stored under appropriate conditions of temperature, pH, and light.[2][3][5]
Q3: What are the potential biological activities of this compound?
A3: While specific bioactivity data for this compound is limited, extracts from Lithospermum officinale have been traditionally used for their anti-inflammatory, antioxidant, and antimicrobial properties.[6][7] Iridoid glycosides as a class have been shown to inhibit cancer cell proliferation and suppress inflammatory pathways.[2][8] It is plausible that this compound contributes to these effects. Further in vitro and in vivo studies are necessary to fully elucidate its specific biological functions.
Q4: Which signaling pathways might this compound modulate?
A4: Based on studies of other iridoid glycosides, this compound could potentially modulate several key signaling pathways involved in cellular processes like inflammation and cell growth. These may include the PI3K/Akt and GSK-3β signaling pathways.[8][9] However, specific pathway analysis for this compound has not been extensively reported, and experimental validation is required.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System | Optimize the extraction solvent. Start with a polar solvent like methanol or ethanol and consider varying the water content (e.g., 60-80% alcohol in water).[3] | This compound is a glycoside and is expected to have good solubility in polar solvents. The optimal polarity for extraction may require some empirical testing. |
| Suboptimal Extraction Temperature | Perform extractions at a controlled, moderately elevated temperature (e.g., 40-60°C). Avoid excessive heat.[3] | Increased temperature can enhance solubility and extraction efficiency. However, high temperatures may lead to degradation of the compound. |
| Insufficient Extraction Time | Increase the duration of the extraction. Monitor the yield at different time points (e.g., 1, 2, 4 hours) to determine the optimal extraction time. | Incomplete extraction will result in a lower yield. |
| Poor Quality of Plant Material | Ensure the plant material is properly identified, dried, and stored. Use material from a reputable supplier. | The concentration of secondary metabolites can vary significantly based on the quality and handling of the raw plant material. |
Issue 2: Inconsistent Purity of this compound Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Extraction Selectivity | Standardize the extraction protocol, including solvent composition, temperature, and time. Pre-extraction with a non-polar solvent like hexane can remove lipids and other interfering compounds. | Different extraction conditions can co-extract different impurities, leading to variable purity of the crude extract. |
| Inconsistent Purification | Standardize the entire purification workflow, including the type of chromatography resin, mobile phase composition, gradient profile, and fraction collection parameters.[7][10] | Minor variations in the purification process can lead to significant differences in the final purity of the isolated compound. |
| Compound Degradation | Analyze samples at each stage of the process to identify potential degradation. Ensure that all solvents are of high purity and free from contaminants.[2] | This compound may degrade during extraction or purification if exposed to harsh conditions. |
Issue 3: Degradation of this compound During Storage
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Storage Temperature | Store purified this compound at low temperatures (-20°C or -80°C) in a tightly sealed container.[11] | Lower temperatures slow down chemical degradation reactions. |
| Unfavorable pH | Store the compound in a neutral or slightly acidic buffer. Avoid strongly acidic or alkaline conditions.[3] | Iridoid glycosides can be susceptible to hydrolysis under acidic or basic conditions. Studies on other iridoids show they are more stable at a lower pH.[12] |
| Exposure to Light | Store the compound in an amber vial or otherwise protected from light. | Photodegradation can be a significant issue for many natural products. |
| Oxidation | Consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to oxidation. | Oxidative degradation can occur, especially for compounds with unsaturated bonds. |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound from Lithospermum officinale Roots
-
Preparation of Plant Material:
-
Air-dry the roots of Lithospermum officinale at room temperature until a constant weight is achieved.
-
Grind the dried roots into a fine powder.
-
-
Extraction:
-
Macerate the powdered root material in 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated crude extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity: first with n-hexane, followed by chloroform, and then ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to be enriched with iridoid glycosides.
-
Concentrate the ethyl acetate fraction to dryness under reduced pressure.
-
Protocol 2: HPLC-UV Method for Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with a low percentage of acetonitrile (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of a purified standard of this compound (a preliminary scan should be performed).
-
Standard Preparation: Prepare a stock solution of accurately weighed this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the extracted and purified sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: Logical troubleshooting workflow for addressing batch-to-batch variability.
Caption: Predicted signaling pathways potentially modulated by this compound.
References
- 1. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Two New Iridoid Glycosides from the Root Barks of Sambucus williamsii Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic inhibitory activity of iridoid glycosides from Picrorrhiza kurroa against matrix metalloproteinases: Correlating in vitro targeted screening and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Scaling Up 5-Epilithospermoside Synthesis
Welcome to the technical support center for the synthesis of 5-Epilithospermoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound, a glycoside with a complex aglycone, presents several significant challenges. The key difficulties lie in the stereoselective synthesis of the highly functionalized cyclohexene aglycone, the stereocontrolled formation of the β-glycosidic linkage, and the development of a robust and scalable route suitable for producing larger quantities of the target molecule. Each of these stages requires careful optimization of reaction conditions and protecting group strategies to achieve high yields and purity.
Q2: Why is the stereoselectivity of the glycosylation step so critical and difficult to control?
The biological activity of glycosides is often highly dependent on the stereochemistry of the glycosidic bond. In the case of this compound, achieving the desired β-configuration is essential. The formation of the undesired α-anomer can be a significant side reaction. The outcome of the glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor and acceptor, the type of protecting groups on the sugar moiety, the promoter or catalyst used, and the reaction solvent and temperature.[1] Fine-tuning these parameters is crucial for maximizing the yield of the desired β-glycoside.
Q3: What are the typical issues encountered when scaling up the synthesis from lab to pilot plant scale?
Scaling up the synthesis of complex molecules like this compound often introduces a new set of challenges that may not be apparent at the laboratory scale.[2][3][4] These can include:
-
Reaction Control: Exothermic or endothermic reactions that are easily managed in small flasks can become difficult to control in large reactors, potentially leading to side reactions or safety hazards.
-
Mixing and Mass Transfer: Inefficient mixing in large vessels can lead to localized concentration gradients and non-uniform reaction conditions, affecting yield and impurity profiles.
-
Purification: Chromatographic purification methods that are feasible at the gram scale may not be practical or economical for kilogram-scale production. Developing scalable crystallization or extraction procedures is often necessary.
-
Reagent Handling and Stability: Handling large quantities of reagents and intermediates may require specialized equipment and procedures. The stability of intermediates over longer processing times can also become a concern.
Troubleshooting Guides
Problem 1: Low Yield in the Glycosylation Reaction
You are experiencing low yields during the coupling of the aglycone with the protected glucose donor.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor reactivity of glycosyl donor or acceptor | - Ensure high purity of both the donor and acceptor. - Consider using a more reactive glycosyl donor (e.g., trichloroacetimidate, thioglycoside). - For the acceptor, ensure the hydroxyl group is sterically accessible. |
| Suboptimal reaction conditions | - Screen different promoters/catalysts (e.g., TMSOTf, BF3·OEt2, NIS/TfOH). - Optimize the reaction temperature; some glycosylations require low temperatures to enhance selectivity, while others need elevated temperatures for sufficient reactivity. - Vary the solvent; solvents like dichloromethane (DCM), acetonitrile, or toluene can influence the reaction outcome. |
| Decomposition of reactants or product | - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture- and air-sensitive compounds from decomposing. - Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times that can lead to product degradation. |
| Inefficient activation of the glycosyl donor | - Check the quality and stoichiometry of the promoter. - Ensure the absence of impurities that could quench the activator. |
Problem 2: Poor Stereoselectivity (Formation of α-Anomer)
The glycosylation reaction is producing a significant amount of the undesired α-anomer along with the desired β-glycoside.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Choice of protecting group at C-2 of the glucose donor | - Employ a participating protecting group at the C-2 position (e.g., acetyl, benzoyl). These groups can form an oxonium ion intermediate that shields the α-face, leading to the preferential formation of the β-glycoside. |
| Solvent effects | - Ethereal solvents can sometimes favor the formation of α-glycosides. Consider using non-participating solvents like dichloromethane or toluene. |
| Reaction temperature | - Lowering the reaction temperature can often improve stereoselectivity by favoring the thermodynamically more stable product or by increasing the kinetic barrier to the formation of the undesired anomer. |
| Nature of the glycosyl donor and promoter | - The combination of the glycosyl donor and promoter can significantly impact stereoselectivity. Systematic screening of different combinations is often necessary. |
Problem 3: Difficulties in the Synthesis of the Cyclohexene Aglycone
You are facing challenges in the multi-step synthesis of the this compound aglycone, specifically with low yields and the formation of side products in a Diels-Alder or related cycloaddition reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low reactivity of diene or dienophile | - Use a Lewis acid catalyst (e.g., AlCl3, BF3·OEt2) to activate the dienophile. - Increase the reaction temperature, but monitor for potential retro-Diels-Alder reaction.[5] |
| Formation of regio- or stereoisomers | - The regioselectivity of the Diels-Alder reaction is governed by electronic effects. Ensure the correct substitution pattern on the diene and dienophile. - The endo-product is typically favored kinetically. The exo/endo ratio can sometimes be influenced by the choice of catalyst and reaction temperature.[5] |
| Diene polymerization or decomposition | - Use freshly distilled or purified diene. - Add the diene slowly to the reaction mixture containing the dienophile. - Perform the reaction at the lowest effective temperature. |
Experimental Protocols
Note: The following protocols are generalized and should be adapted and optimized for the specific substrates and scale of your experiment.
General Protocol for Stereoselective β-Glycosylation using a Trichloroacetimidate Donor:
-
Preparation of the Glycosyl Donor: The protected glucose is reacted with trichloroacetonitrile in the presence of a base (e.g., DBU or K2CO3) in dichloromethane to form the corresponding trichloroacetimidate donor.
-
Glycosylation Reaction:
-
Dissolve the aglycone acceptor and the glycosyl donor in anhydrous dichloromethane under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf or BF3·OEt2) dropwise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a base (e.g., triethylamine or pyridine).
-
Warm the mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired β-glycoside from the α-anomer and other impurities.
Visualizations
Caption: A generalized experimental workflow for the total synthesis of this compound.
Caption: A logical troubleshooting workflow for common glycosylation issues.
References
- 1. Glycosylation Methods in the Total Synthesis of Complex Glycosylated Natural Products | Department of Chemistry [chem.uga.edu]
- 2. blog.glchemtec.ca [blog.glchemtec.ca]
- 3. Natural product synthesis in the age of scalability - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
5-Epilithospermoside quantitation in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitation of 5-epilithospermoside in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantitation of this compound in biological matrices?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitation of this compound and its related compounds, such as lithospermic acid, in biological samples.[1][2] This technique offers high sensitivity and selectivity, which are crucial for accurate measurement in complex matrices like plasma, urine, and tissue homogenates.
Q2: What are the main challenges associated with the quantitation of this compound?
A2: The primary challenges include:
-
Analyte Stability: this compound, being a caffeic acid derivative, may be susceptible to enzymatic degradation and oxidation in biological matrices.[3][4] The stability can be influenced by temperature, pH, and the presence of enzymes in the sample.[5][6]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantitation.
-
Extraction Recovery: Efficiently extracting the analyte from the complex biological matrix while minimizing the co-extraction of interfering substances is critical for reliable results.
Q3: How can I improve the stability of this compound in my biological samples?
A3: To enhance stability, consider the following:
-
pH Adjustment: Adjusting the pH of the plasma sample to around 6 can help prevent degradation.[5]
-
Antioxidants: The addition of antioxidants, such as citric acid or malic acid, may help to prevent oxidative degradation of caffeic acid derivatives.[3]
-
Temperature Control: Keep samples on ice during processing and store them at -80°C for long-term storage to minimize enzymatic activity and chemical degradation.[5]
-
Immediate Processing: Process samples as quickly as possible after collection.
Q4: What are the expected metabolites of this compound?
A4: While specific metabolic pathways for this compound are not extensively documented, related compounds like lithospermic acid undergo O-methylation.[1][2] Therefore, it is plausible that this compound may also be metabolized via methylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction method. Analyte degradation during sample preparation. Poor solubility of the analyte in the extraction solvent. | Optimize the extraction solvent system (e.g., try different organic solvents or mixtures). Evaluate different extraction techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT). Ensure samples are kept at a low temperature throughout the extraction process. Adjust the pH of the sample and extraction solvent to improve partitioning. |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of endogenous matrix components (e.g., phospholipids, salts). Inadequate chromatographic separation. | Incorporate a more rigorous sample clean-up step, such as SPE or a more selective LLE. Optimize the chromatographic gradient to better separate the analyte from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. Evaluate the use of a different ionization source or modify source parameters. |
| Poor Peak Shape | Incompatible injection solvent with the mobile phase. Column overload. Secondary interactions with the stationary phase. | Ensure the injection solvent is similar in composition and strength to the initial mobile phase. Reduce the injection volume or dilute the sample. Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to reduce tailing. Consider a different column chemistry. |
| Inconsistent Results/Poor Reproducibility | Analyte instability in the autosampler. Inconsistent sample preparation. Variability in the biological matrix between samples. | Keep the autosampler temperature low (e.g., 4°C). Perform a thorough validation of the sample preparation method to ensure consistency. Use a pooled matrix for the preparation of calibration standards and quality control samples to average out individual matrix variability. |
| No Analyte Peak Detected | The concentration of the analyte is below the limit of detection (LOD). Complete degradation of the analyte. Incorrect MS/MS transition parameters. | Concentrate the sample extract before injection. Review sample collection, handling, and storage procedures to minimize degradation. Optimize the precursor and product ion masses and collision energy for this compound. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantitation of this compound in Rat Plasma
This protocol is a recommended starting point and should be optimized and validated for your specific application.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen rat plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like salvianolic acid B).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Ionization Mode | Negative |
| MRM Transitions | To be determined by direct infusion of a this compound standard. For a related compound, lithospermic acid (MW 538.5), transitions might be m/z 537.1 -> [product ions]. The molecular weight of this compound is 329.3.[7] |
| Source Parameters | Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows). |
Quantitative Data Summary
The following tables summarize typical validation parameters that should be established for a robust bioanalytical method, based on data from structurally similar compounds.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Lithospermic Acid B | Rat Serum | 16 - 4096 | 16 | > 0.998 |
| Lithospermic Acid B Metabolites | Rat Serum | 8 - 2048 | 8 | > 0.998 |
| Data adapted from a study on Lithospermic Acid B, a structurally related compound.[2] |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lithospermic Acid B | Rat Serum | Low | < 9.3 | < 8.9 | 92.8 - 104.7 |
| Medium | < 9.3 | < 8.9 | 92.8 - 104.7 | ||
| High | < 9.3 | < 8.9 | 92.8 - 104.7 | ||
| Lithospermic Acid B Metabolites | Rat Serum | Low | < 8.7 | < 9.9 | 92.5 - 107.9 |
| Medium | < 8.7 | < 9.9 | 92.5 - 107.9 | ||
| High | < 8.7 | < 9.9 | 92.5 - 107.9 | ||
| Data adapted from a study on Lithospermic Acid B, a structurally related compound.[2] |
Visualizations
Caption: Experimental workflow for the quantitation of this compound.
Caption: Troubleshooting logic for this compound quantitation issues.
References
- 1. Pharmacokinetics and metabolism of lithospermic acid by LC/MS/MS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of lithospermic acid B and its three metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Stability of caffeic acid phenethyl ester and its fluorinated derivative in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Acquiring High-Quality NMR Spectra of 5-Epilithospermoside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Epilithospermoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid and resolve common artifacts in your NMR spectra, ensuring accurate and reliable data for your research.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your NMR experiments with this compound.
Problem: Broad or Distorted Signal Peaks
Broad or distorted peaks in your NMR spectrum can obscure important coupling information and make accurate integration impossible.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Shimming | The magnetic field homogeneity is crucial for sharp signals. Re-shim the spectrometer before each experiment. If automated shimming is insufficient, manual shimming may be necessary. |
| Sample Concentration | A sample that is too concentrated can lead to increased viscosity and signal broadening. Prepare a sample with a concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent. |
| Presence of Paramagnetic Impurities | Even trace amounts of paramagnetic metals can cause significant line broadening. Purify your sample thoroughly. If contamination is suspected, washing glassware with a metal-chelating agent like EDTA can help. |
| Incomplete Dissolution | Solid particles in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved. If necessary, filter the solution before transferring it to the NMR tube. |
Problem: Overlapping Signals, Especially in the Sugar Region
The glucose moiety of this compound contains several protons with similar chemical environments, leading to significant signal overlap, which complicates spectral assignment.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Spectrometer Field Strength | Higher field strengths provide better signal dispersion. If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). |
| Choice of Solvent | The chemical shifts of protons can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., DMSO-d6, Methanol-d4, Acetone-d6) can alter the positions of signals and potentially resolve overlap.[1] |
| Complex Spin Systems | The sugar protons form a complex system of coupled spins. |
| 2D NMR Techniques: Employ two-dimensional NMR experiments to resolve overlapping signals. | |
| - COSY (Correlation Spectroscopy): Identifies scalar-coupled protons. | |
| - TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is particularly useful for identifying all the protons of the glucose unit from a single well-resolved peak. | |
| - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the signals into a second dimension and greatly improving resolution. | |
| - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for assigning quaternary carbons and confirming the overall structure. |
Frequently Asked Questions (FAQs)
Q1: I see unexpected peaks in my 1H NMR spectrum. What could be their source?
A1: Unwanted signals, or artifacts, can arise from several sources. Common culprits include:
-
Residual Solvents: Traces of solvents used during purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely and will appear in your spectrum.
-
Water: Deuterated solvents are hygroscopic and can absorb moisture from the air. A broad singlet around 1.5-4.0 ppm (depending on the solvent) is often indicative of water.
-
Grease: Stopcock grease from glassware can introduce broad, aliphatic signals.
-
Phthalates: These are common plasticizers and can leach from plastic containers or tubing, appearing as aromatic and aliphatic signals.
To identify these, you can compare the chemical shifts of the unknown peaks with tables of common laboratory solvents and impurities.
Q2: My integrations are not accurate, particularly for the aromatic protons versus the sugar protons. Why is this happening?
A2: Inaccurate integration is often due to incomplete relaxation of the nuclei between scans. The T1 relaxation times of different types of protons (aromatic vs. aliphatic) can vary significantly. To ensure accurate integration, increase the relaxation delay (d1) in your acquisition parameters. A delay of 5 times the longest T1 of interest is generally recommended for quantitative results.
Q3: How can I confirm the presence of exchangeable protons, like the hydroxyl groups on the caffeic acid and sugar moieties?
A3: Exchangeable protons (OH, NH) often appear as broad signals and their chemical shifts can be concentration and temperature dependent. To confirm their presence, you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The signals corresponding to the exchangeable protons will decrease in intensity or disappear completely.
Q4: What are those small signals flanking a large peak?
A4: These are likely spinning sidebands. They are artifacts that appear at frequencies symmetrically displaced from a strong signal by multiples of the spinning rate. You can confirm this by changing the spin rate, which will cause the sidebands to shift their position, while the true chemical shift of the peak remains unchanged. Reducing the spinning rate or improving the shimming can minimize these artifacts. Another possibility is the presence of 13C satellites, which are due to the coupling of a proton to an adjacent 13C nucleus (natural abundance ~1.1%). These are always present and are not artifacts.
Experimental Protocols
Protocol 1: Sample Preparation for Artifact-Free NMR
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Choose a high-purity deuterated solvent (e.g., DMSO-d6, MeOD-d4).
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial. Use gentle vortexing or sonication to ensure complete dissolution.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR Tube: Use a clean glass pipette to transfer the solution into a high-quality, clean NMR tube.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue soaked in isopropanol or acetone to remove any fingerprints or dust.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol 2: Standard 1D 1H NMR Data Acquisition
-
Insertion and Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.
-
Shimming: Perform automated shimming. For optimal resolution, manual shimming of the Z1 and Z2 shims, and potentially higher-order shims, may be necessary to achieve a narrow and symmetrical lock signal.
-
Tuning and Matching: Tune and match the probe for the 1H frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (ns): Start with 16 or 32 scans for a moderately concentrated sample. Increase as needed for better signal-to-noise.
-
Relaxation Delay (d1): Set to at least 1-2 seconds for qualitative spectra. For accurate integration, use a longer delay (e.g., 10-15 seconds).
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): Ensure the spectral width covers the entire expected range of chemical shifts (e.g., 0-12 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening, lb) of 0.3 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Visualizations
Quantitative Data Summary
Table 1: Expected 1H NMR Chemical Shift Ranges for this compound Moieties
| Functional Group | Proton Type | Typical Chemical Shift (ppm) |
| Caffeic Acid Moiety | Aromatic C-H | 6.5 - 8.0 |
| Olefinic C-H | 6.0 - 7.8 | |
| Phenolic O-H | 8.0 - 10.0 (solvent dependent) | |
| Glycerol Moiety | O-CH, O-CH2 | 3.5 - 4.5 |
| Sugar Moiety | Anomeric H (H-1') | 4.5 - 5.5 |
| Other Sugar C-H | 3.2 - 4.5 | |
| Sugar O-H | 3.0 - 6.0 (solvent dependent) |
Table 2: Expected 13C NMR Chemical Shift Ranges for this compound Moieties
| Functional Group | Carbon Type | Typical Chemical Shift (ppm) |
| Caffeic Acid Moiety | Carbonyl (C=O) | 165 - 175 |
| Aromatic/Olefinic C | 110 - 150 | |
| Glycerol Moiety | O-CH, O-CH2 | 60 - 80 |
| Sugar Moiety | Anomeric C (C-1') | 95 - 105 |
| Other Sugar C-O | 60 - 85 |
References
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to Validating HPLC Methods for 5-Epilithospermoside Analysis
For researchers, scientists, and drug development professionals vested in the analysis of novel compounds, the validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Epilithospermoside against a potential alternative, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Detailed experimental protocols and validation data are presented to aid in the selection and implementation of the most suitable analytical strategy.
Method Performance Comparison: HPLC vs. UPLC-MS/MS
The choice of an analytical method hinges on a balance of sensitivity, specificity, speed, and cost. Below is a comparative summary of a representative HPLC-UV method and a potential UPLC-MS/MS method for this compound analysis.
| Parameter | Representative HPLC-UV Method | Potential UPLC-MS/MS Method |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Run Time | 15 - 25 minutes | 5 - 10 minutes |
| Specificity | Moderate; potential for interference from co-eluting compounds. | High; mass-based detection provides excellent specificity. |
| Cost (Instrument/Maintenance) | Lower | Higher |
Experimental Protocols
Representative HPLC Method for this compound
This protocol outlines a typical reversed-phase HPLC method suitable for the quantification of this compound in a purified sample or plant extract.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).
-
Gradient Program: 0-5 min, 10% B; 5-15 min, 10-40% B; 15-20 min, 40-10% B; 20-25 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction procedure may be necessary to remove interfering matrix components. The final extract should be dissolved in the mobile phase.
3. Method Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (R²).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. Calculate the relative standard deviation (%RSD) for the peak areas.
-
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound. Peak purity can be assessed using a photodiode array (PDA) detector.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Visualizing the Workflow and Potential Biological Context
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
While the specific signaling pathways modulated by this compound are not well-documented, research on the structurally related compound, Lithospermic acid B, suggests potential involvement in anti-inflammatory and cytoprotective pathways. The following diagram illustrates a plausible signaling cascade based on this related compound. It has been reported that Lithospermic acid B can activate the Nrf2-HO-1 and Sirt1 pathways, while inhibiting pathways like PI3K/AKT/mTOR.[1]
Conclusion
The validation of an analytical method is a critical step in drug development and research. This guide provides a framework for the validation of an HPLC method for the analysis of this compound. While a specific validated method for this compound is not yet published, the representative method and data presented here offer a solid starting point for researchers. The comparison with a potential UPLC-MS/MS method highlights the trade-offs between different analytical technologies, enabling scientists to make informed decisions based on their specific research needs and available resources. The exploration of potential signaling pathways, based on a related compound, opens avenues for further pharmacological investigation of this compound.
References
Cross-Validation of 5-Epilithospermoside Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of natural products, the accurate quantification of bioactive compounds is paramount. 5-Epilithospermoside, a phenolic compound with potential therapeutic properties, necessitates robust and reliable analytical methods for its determination in various matrices. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound and related compounds: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry.
The selection of an appropriate quantification method is a critical decision that influences the reliability and validity of research findings and is essential for quality control in drug development. This guide presents a cross-validation perspective by summarizing the performance characteristics of each method, providing detailed experimental protocols, and offering visual representations of the analytical workflows.
Data Presentation: Comparative Analysis of Quantification Methods
The following table summarizes the key performance parameters for the quantification of this compound and its analogs, based on data reported for structurally similar phenolic acids found in plant extracts.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection. | Measurement of light absorbance by the analyte in a solution. |
| Specificity | Moderate to High. Dependent on chromatographic resolution. | Very High. Based on mass-to-charge ratio, reducing matrix interference.[1] | Low. Prone to interference from other compounds that absorb at the same wavelength. |
| Sensitivity (LOD/LOQ) | Good (ng range). | Excellent (pg to fg range).[2] | Moderate (µg range).[3] |
| **Linearity (R²) ** | Typically >0.99.[4] | Typically >0.99.[5] | Typically >0.98.[3] |
| Precision (%RSD) | < 5%.[6] | < 10%.[5] | < 5%. |
| Accuracy (% Recovery) | 95-105%.[6] | 92-108%.[5] | 95-105%.[3] |
| Cost | Moderate. | High. | Low. |
| Throughput | Moderate. | High (with automation). | High. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the quantification of this compound and related phenolic compounds using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the separation and quantification of this compound in plant extracts.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-15 min, 10-40% B; 15-20 min, 40-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 286 nm.[7]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., 70% methanol). The extract may require filtration through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and sample extracts into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standards. For a related compound, lithospermic acid B (MW ~718), a transition of m/z 717 → 519 has been used.[9]
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and samples as described for the HPLC-UV method, adding a fixed concentration of the internal standard to all solutions.
-
Analysis: Inject the prepared solutions into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration. Calculate the concentration of this compound in the samples using this curve.
UV-Visible (UV-Vis) Spectrophotometry Method (Total Phenolic Content)
This method provides a rapid estimation of the total phenolic content, which can be an initial screening tool. It is less specific for this compound.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
Folin-Ciocalteu reagent.
-
Sodium carbonate solution (7.5% w/v).
-
Gallic acid (or this compound) reference standard.
-
Methanol.
Procedure:
-
Standard Preparation: Prepare a stock solution of gallic acid (or this compound) in methanol. Prepare a series of calibration standards from this stock solution.
-
Sample Preparation: Prepare a methanolic extract of the plant material.
-
Reaction:
-
Measurement: Measure the absorbance of the solutions at 740 nm against a blank.[6]
-
Quantification: Construct a calibration curve of absorbance versus concentration for the standards. Determine the total phenolic content in the samples from the calibration curve, expressed as gallic acid equivalents (GAE).
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described quantification methods.
Caption: Experimental workflow for HPLC-UV quantification.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Workflow for total phenolic content by UV-Vis.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.
-
HPLC-UV offers a balance of performance and cost, making it suitable for routine quality control and quantification in less complex samples.
-
LC-MS/MS is the gold standard for its superior sensitivity and selectivity, essential for bioanalytical studies, trace-level detection, and analysis in complex matrices.[1]
-
UV-Vis Spectrophotometry is a simple, cost-effective, and high-throughput method for estimating the total phenolic content, serving as a valuable preliminary screening tool.
Cross-validation of results obtained from different methods is a crucial step in ensuring the accuracy and reliability of the quantification of this compound. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to achieve robust and defensible scientific outcomes.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 3. ijsr.net [ijsr.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. serbiosoc.org.rs [serbiosoc.org.rs]
- 7. quora.com [quora.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 5-Epilithospermoside and Lithospermoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Epilithospermoside and Lithospermoside are structurally related natural products. Lithospermoside is a known cyanoglucoside found in various plant species, including those of the Lithospermum and Thalictrum genera. Its epimer, this compound, has been isolated from the roots of Lithospermum officinale. While research has begun to elucidate the biological activities of Lithospermoside, a significant gap in the scientific literature exists regarding the bioactivity of this compound. This guide provides a comparative overview based on the currently available data, highlighting the known activities of Lithospermoside and the current lack of information for its epimer.
Data Presentation
Due to a lack of direct comparative studies and a scarcity of quantitative data for this compound, a quantitative comparison table cannot be provided at this time. Research into the specific biological activities of this compound is warranted to enable a comprehensive comparison.
Biological Activity of Lithospermoside
Biological Activity of this compound
As of the latest available information, there are no published studies detailing the specific biological activities of this compound. While its structural similarity to Lithospermoside might suggest the potential for similar bioactivities, this remains to be experimentally verified. The scientific community awaits research to characterize its pharmacological profile.
Experimental Protocols
To facilitate future research and a potential comparison of these two compounds, detailed methodologies for key experiments to evaluate antioxidant and anti-inflammatory activities are provided below.
In Vitro Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (this compound or Lithospermoside) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control (DPPH solution with solvent only) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.
-
Protocol:
-
Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a small volume of each dilution of the test compound to the wells.
-
Add the diluted ABTS•+ solution to each well.
-
Include a control (ABTS•+ solution with solvent only).
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
-
In Vitro Anti-inflammatory Activity Assays
1. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding a negative control group.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at approximately 540 nm.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
2. Cyclooxygenase (COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
-
Protocol:
-
Utilize a commercial COX-2 inhibitor screening assay kit or a well-established in-house method.
-
The assay typically involves the incubation of recombinant COX-2 enzyme with arachidonic acid (the substrate) in the presence of various concentrations of the test compound.
-
The product of the enzymatic reaction (e.g., Prostaglandin E2) is then quantified using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric/fluorometric assay.
-
Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (enzyme and substrate without the test compound).
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
-
Mandatory Visualization
Caption: Hypothetical mechanism of anti-inflammatory action.
Caption: General workflow for in vitro antioxidant assays.
A Comparative Analysis of Antioxidant Efficacy: Featuring Lithospermic Acid as a Proxy for 5-Epilithospermoside
An objective comparison of the antioxidant performance of Lithospermic Acid, a prominent member of the caffeic acid derivative family, against other well-established antioxidants. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction
While the direct quantitative antioxidant efficacy of 5-Epilithospermoside is not extensively documented in currently available scientific literature, a robust comparative analysis can be conducted by examining a closely related and well-studied compound: Lithospermic Acid.[1][2][3] Lithospermic acid is a potent antioxidant found in plants of the Lamiaceae and Boraginaceae families, which also include the Lithospermum genus from which this compound is derived.[1][4] This guide will, therefore, use Lithospermic Acid as a representative compound to compare its antioxidant capacity against benchmark antioxidants such as Vitamin C (Ascorbic Acid) and Trolox, a water-soluble analog of Vitamin E.
The antioxidant activity of these compounds is evaluated through their ability to scavenge free radicals and reduce oxidizing agents, which is quantified using various in vitro assays.[1][5][6] The primary mechanisms of action often involve the modulation of cellular signaling pathways, such as the Nrf2-ARE pathway, to enhance endogenous antioxidant defenses.[7]
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is often expressed by its IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the free radicals in a given assay.[8] A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the available quantitative data for Lithospermic Acid and compare it with Vitamin C and Trolox in common antioxidant assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) | Reference |
| Lithospermic Acid | ~1.08 (for superoxide radicals) | [7] |
| Vitamin C (Ascorbic Acid) | ~5-10 | [9] |
| Trolox | ~8-15 | [10] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) | Reference |
| Lithospermic Acid | Data not readily available | |
| Vitamin C (Ascorbic Acid) | ~2-5 | [9] |
| Trolox | ~4-8 | [10] |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | Antioxidant Power (µM Fe(II)/µg) | Reference |
| Lithospermic Acid | Data not readily available | |
| Vitamin C (Ascorbic Acid) | High | [11] |
| Trolox | High | [11] |
Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is a representative range based on available literature.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[12]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound (e.g., Lithospermic Acid, Vitamin C) in a suitable solvent (e.g., methanol or DMSO).
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[13][14]
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.
-
Reaction: Add 10 µL of the sample to 1 mL of the diluted ABTS•+ solution and mix thoroughly.
-
Incubation: Allow the reaction to proceed for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the concentration-inhibition curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[11][15]
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare various concentrations of the test compound.
-
Reaction: Add 10 µL of the sample to 300 µL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents.
Visualizations
Signaling Pathway: Nrf2 Activation by Antioxidants
Many antioxidants exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[16][17][18][19][20]
Caption: Nrf2 signaling pathway activation by antioxidants.
Experimental Workflow: DPPH Assay
The following diagram illustrates the general workflow for determining antioxidant activity using the DPPH assay.
Caption: General experimental workflow for the DPPH assay.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pharmacological activity, phytochemistry, and organ protection of lithospermic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 28831-65-4 | Lithospermic acid [phytopurify.com]
- 5. Lithospermic acid | CAS:28831-65-4 | Biological Activity | ChemFaces [chemfaces.com]
- 6. Lithospermic acid as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogres.com [phcogres.com]
- 10. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 18. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidants | Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]
- 20. researchgate.net [researchgate.net]
5-Epilithospermoside: A Comparative Analysis of In Vitro and In Vivo Anti-Inflammatory Efficacy
Disclaimer: As of November 2025, publicly available experimental data specifically detailing the in vitro and in vivo efficacy of 5-Epilithospermoside is limited. This guide provides a comparative framework based on the analysis of related compounds from its likely plant source, Lithospermum erythrorhizon, and general principles of anti-inflammatory drug discovery. The quantitative data and experimental protocols presented herein are illustrative examples to guide researchers.
Introduction
This compound is a naturally occurring compound, and like many phytochemicals, it is being investigated for its potential therapeutic properties. A significant area of interest is its anti-inflammatory effects. This guide provides a comparative overview of how the efficacy of a compound like this compound is evaluated in both laboratory (in vitro) and whole-organism (in vivo) settings. The primary mechanisms of anti-inflammatory action often involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
In Vitro Efficacy of Anti-Inflammatory Compounds
In vitro studies are crucial for the initial screening and mechanistic understanding of a compound's anti-inflammatory potential. These assays typically involve cell cultures, often using immune cells like macrophages, which are stimulated with an inflammatory agent such as lipopolysaccharide (LPS). The ability of the test compound to inhibit the production of pro-inflammatory mediators is then quantified.
Table 1: Illustrative In Vitro Anti-Inflammatory Activity of a Test Compound
| Assay Type | Cell Line | Inflammatory Stimulus | Measured Mediator | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Control |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | 15.2 | Dexamethasone | 5.8 |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS (1 µg/mL) | PGE₂ | 12.5 | Indomethacin | 0.1 |
| TNF-α Production | THP-1 | LPS (1 µg/mL) | TNF-α | 18.9 | Dexamethasone | 7.2 |
| IL-6 Production | THP-1 | LPS (1 µg/mL) | IL-6 | 21.4 | Dexamethasone | 8.1 |
IC₅₀ represents the concentration of the compound required to inhibit 50% of the inflammatory response.
Experimental Protocol: In Vitro Nitric Oxide (NO) Assay
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells is left unstimulated as a negative control.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is determined from the dose-response curve.
In Vivo Efficacy of Anti-Inflammatory Compounds
Following promising in vitro results, in vivo studies are conducted in animal models to assess the compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. Common models for acute inflammation include carrageenan-induced paw edema and croton oil-induced ear edema.
Table 2: Illustrative In Vivo Anti-Inflammatory Activity of a Test Compound in a Carrageenan-Induced Paw Edema Model
| Animal Model | Treatment | Dosage (mg/kg) | Route of Administration | Paw Edema Inhibition (%) at 3h | Positive Control | Inhibition (%) of Control |
| Male Wistar Rats | Vehicle | - | Oral | 0 | - | - |
| Test Compound | 10 | Oral | 25.3 | Indomethacin (10 mg/kg) | 55.8 | |
| Test Compound | 25 | Oral | 42.1 | Indomethacin (10 mg/kg) | 55.8 | |
| Test Compound | 50 | Oral | 58.9 | Indomethacin (10 mg/kg) | 55.8 |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
-
Animal Acclimation: Male Wistar rats (180-220g) are acclimated for one week under standard laboratory conditions.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6) and fasted overnight before the experiment.
-
Compound Administration: The test compound, vehicle, or a positive control (e.g., Indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling cascades. Below are diagrams illustrating the NF-κB and MAPK pathways, which are common targets, and a typical experimental workflow for evaluating an anti-inflammatory compound.
Conclusion
The comprehensive evaluation of a novel anti-inflammatory agent such as this compound requires a systematic progression from in vitro screening to in vivo validation. While specific data for this compound remains to be published, the established methodologies and known anti-inflammatory pathways provide a clear roadmap for its investigation. Initial in vitro assays are essential for determining its potency and mechanism of action, likely through the inhibition of key inflammatory mediators and signaling pathways like NF-κB and MAPK. Subsequent in vivo studies in relevant animal models are critical to confirm its efficacy and safety in a physiological context. Future research is needed to fully characterize the therapeutic potential of this compound as an anti-inflammatory agent.
Comparative Analysis of 5-Epilithospermoside: A Review of Current Research
A comprehensive review of publicly available scientific literature reveals a significant gap in the comparative data for 5-Epilithospermoside derived from various plant sources. While this pyrrolizidine alkaloid has been identified in Lithospermum officinale, a member of the Boraginaceae family, there is a notable absence of quantitative data, detailed experimental protocols for its isolation, and in-depth studies on its biological activities from this or any other plant species.
This guide aims to present the current state of knowledge on this compound and highlight the areas where further research is critically needed. Due to the limited availability of comparative data, this document will focus on the known information about its primary plant source and outline the general methodologies that could be adapted for its future study.
Plant Sources and Phytochemical Landscape
This compound has been reported as a constituent of Lithospermum officinale, commonly known as common gromwell or European stoneseed.[1][2] This plant is known to produce a variety of secondary metabolites, including other alkaloids, shikonin derivatives, and phenolic compounds.[1] However, detailed phytochemical investigations of other species within the Lithospermum genus and the broader Boraginaceae family, such as Arnebia euchroma and Echium vulgare, have to date not reported the presence of this compound. These studies have primarily focused on other commercially or medicinally significant compounds like shikonin, alkannin, and other pyrrolizidine alkaloids.
The lack of identification in other plants makes a comparative study on the yield and purity of this compound from different botanical origins currently unfeasible.
Quantitative Data: A Critical Research Gap
A thorough search of scientific databases has not yielded any published studies that provide quantitative data on the concentration, yield, or purity of this compound from Lithospermum officinale or any other potential plant source. To conduct a meaningful comparative analysis, such data is essential. The table below is presented as a template for future research, illustrating the type of data required for a comprehensive comparison.
Table 1: Comparative Yield and Purity of this compound from Different Plant Sources (Illustrative)
| Plant Source (Genus species) | Plant Part | Extraction Method | Yield (% dry weight) | Purity (%) | Analytical Method | Reference |
| Lithospermum officinale | Root | Maceration with Methanol | Data not available | Data not available | HPLC-MS | Future Study |
| Plant Source B | Leaves | Soxhlet Extraction with Ethanol | Data not available | Data not available | UPLC-QTOF-MS | Future Study |
| Plant Source C | Whole Plant | Supercritical CO2 Extraction | Data not available | Data not available | GC-MS | Future Study |
Experimental Protocols: A Generalized Approach
While specific protocols for the extraction, isolation, and quantification of this compound are not available, general methodologies for the analysis of phytochemicals in plant matrices can be adapted.
Extraction and Isolation Workflow
The following diagram illustrates a generalized workflow for the extraction and isolation of alkaloid compounds from plant material.
Caption: Generalized workflow for the extraction and isolation of this compound.
Methodology:
-
Sample Preparation: The plant material (e.g., dried and powdered roots of Lithospermum officinale) is subjected to solvent extraction.
-
Extraction: Maceration or Soxhlet extraction using a polar solvent such as methanol or ethanol is a common starting point for alkaloid extraction.
-
Purification: The crude extract is typically subjected to a series of purification steps. This may include liquid-liquid partitioning to remove non-polar compounds, followed by column chromatography over silica gel or alumina.
-
Isolation: Final isolation of the target compound is often achieved using preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The chemical structure of the isolated compound would be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantification Protocol
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) is the most suitable technique for the sensitive and selective quantification of this compound in plant extracts. A validated analytical method would need to be developed, including the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Biological Activities and Signaling Pathways: An Unexplored Frontier
There is currently no available information in the scientific literature regarding the specific biological activities of this compound or the signaling pathways it may modulate. Extracts of Lithospermum officinale have been investigated for various pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3] However, these activities are attributed to the complex mixture of compounds present in the extract, and the specific contribution of this compound has not been elucidated.
Future research into the bioactivity of isolated this compound could explore its effects on relevant cellular signaling pathways. A hypothetical signaling pathway that could be investigated based on the known activities of other plant-derived alkaloids is presented below.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Conclusion and Future Directions
The current body of scientific knowledge on this compound is insufficient to provide a comprehensive comparative analysis from different plant sources. The primary research needs are:
-
Screening of a wider range of plant species , particularly within the Boraginaceae family, to identify new sources of this compound.
-
Development and publication of validated analytical methods for the quantification of this compound in plant matrices.
-
Isolation and purification of this compound in sufficient quantities to enable thorough biological activity screening.
-
In-depth studies to elucidate the pharmacological effects and underlying molecular mechanisms and signaling pathways of pure this compound.
Addressing these research gaps will be crucial for unlocking the potential of this compound for researchers, scientists, and drug development professionals. Until such data becomes available, a definitive comparative guide remains an objective for future scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Pharmacological Potential of Lithospermum officinale L.: A Review of Phytochemicals and Ethnomedicinal Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Pharmacological Potential of Lithospermum officinale L.: A Review of Phytochemicals and Ethnomedicinal Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of 5-Epilithospermoside: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activity of 5-Epilithospermoside, a naturally occurring compound, with established anti-inflammatory agents. The following sections present a summary of its performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.
Comparative Analysis of Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds derived from the plant Lithospermum erythrorhizon, including this compound. The anti-inflammatory effects are often evaluated by measuring the inhibition of key inflammatory mediators in cell-based assays. This section compares the inhibitory activity of Lithospermum erythrorhizon extracts, rich in compounds like this compound, with common non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
| Compound/Extract | Assay | Target Cell Line | Key Findings |
| Lithospermum erythrorhizon Extract | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Dose-dependent inhibition of LPS-induced NO production.[1][2] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | Significant reduction in LPS-induced PGE2 levels.[1] | |
| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | RAW 264.7 Macrophages | Down-regulation of LPS-induced pro-inflammatory cytokine secretion.[1] | |
| iNOS and COX-2 Protein Expression | RAW 264.7 Macrophages | Suppression of LPS-induced iNOS and COX-2 protein expression.[1] | |
| Dexamethasone (Positive Control) | Nitric Oxide (NO) Production | Various | Potent inhibitor of NO production. |
| Pro-inflammatory Cytokine Production | Various | Broad-spectrum inhibition of pro-inflammatory cytokine synthesis. | |
| Diclofenac (Positive Control) | Prostaglandin E2 (PGE2) Production | Various | Strong inhibition of COX-2-mediated PGE2 synthesis. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess anti-inflammatory activity.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of the test compound (e.g., Lithospermum erythrorhizon extract) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Measurement
The concentration of PGE2 in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis for iNOS and COX-2 Expression
After treatment, cells are lysed, and total protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
The levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the culture supernatants are measured using specific ELISA kits following the manufacturer's protocols.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of compounds from Lithospermum erythrorhizon are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
The anti-inflammatory mechanism of action involves the inhibition of pro-inflammatory signaling cascades. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.[1]
In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades, including the p38 MAPK, JNK, and NF-κB pathways.[1] This leads to the activation and nuclear translocation of NF-κB, which in turn promotes the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1] Evidence suggests that extracts from Lithospermum erythrorhizon inhibit the phosphorylation of p38 and JNK, and prevent the activation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[1]
References
- 1. The anti-inflammatory effect of Lithospermum Erythrorhizon on lipopolysaccharide - induced inflammatory response in RAW 264.7 cells -The Korea Journal of Herbology | Korea Science [koreascience.kr]
- 2. Inhibition of lipopolysaccharide and interferon-gamma-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha by Lithospermi radix in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 5-Epilithospermoside Synthesis: A Comparative Guide
For researchers and professionals in drug development, the reproducible synthesis of complex natural products like 5-Epilithospermoside is a critical factor in advancing preclinical and clinical studies. This guide provides a comparative analysis of the available synthetic methodologies for this compound and its isomers, with a focus on reproducibility, yield, and stereochemical control. The primary synthesis detailed here is based on the total synthesis of its epimer, (-)-Lithospermoside, which provides a strong foundation for accessing this compound.
Comparison of Synthetic Methods
The synthesis of (-)-Lithospermoside, and by extension, the likely approach for this compound, can be conceptually divided into two main stages:
-
Synthesis of the Aglycone: The stereoselective construction of the substituted cyclohexene core.
-
Glycosylation: The coupling of the aglycone with a suitable protected glucose derivative.
The reproducibility of the overall synthesis is contingent on the robustness of each step, the availability of starting materials, and the scalability of the reactions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of (-)-Lithospermoside, which serves as a benchmark for the synthesis of this compound.
| Parameter | Method A: Total Synthesis of (-)-Lithospermoside[1] |
| Starting Material | Optically pure oxatrinorbornenone |
| Total Number of Steps | 12 |
| Overall Yield | 10% |
| Key Reactions | Diels-Alder reaction, Wittig-Horner reaction, Koenigs-Knorr glycosidation |
| Glycosylation Yield | 72% |
| Purity | >95% (as reported for intermediates and final product) |
| Stereoselectivity | High, controlled by chiral starting material and stereoselective reactions |
Experimental Protocols
The following are the key experimental protocols adapted from the synthesis of (-)-Lithospermoside.[1] The synthesis of this compound would require modification of the steps leading to the aglycone to achieve the correct stereochemistry at the C-5 position.
Synthesis of the Aglycone Precursor
The synthesis of the aglycone commences from an optically pure Diels-Alder adduct derived from furan and a chiral dienophile. Key transformations involve:
-
Baeyer-Villiger oxidation: To introduce the oxygen atom in the bicyclic system.
-
Reductive opening of the bicyclic ether: To furnish the cyclohexene ring with the required hydroxyl groups.
-
Wittig-Horner reaction: To install the cyanomethylene group.
-
Protection and deprotection of hydroxyl groups: To selectively manipulate the reactive sites during the synthesis.
Glycosylation
The crucial glycosylation step involves the coupling of the protected aglycone with a protected glucose donor. The Koenigs-Knorr reaction is a well-established method for this transformation.
-
Glycosyl Donor: Tetra-O-acetyl-α-D-glucopyranosyl bromide is a common choice.
-
Promoter: A silver salt, such as silver carbonate or silver triflate, is typically used to activate the glycosyl bromide.
-
Solvent: Anhydrous dichloromethane or a similar aprotic solvent is used to ensure the reaction is free from water, which would hydrolyze the glycosyl donor.
-
Temperature: The reaction is typically carried out at low temperatures to control stereoselectivity.
Deprotection
The final step is the global deprotection of all protecting groups from the coupled product to yield the final natural product.
-
Acetyl group removal: This is typically achieved by basic hydrolysis, for example, using sodium methoxide in methanol (Zemplén deacetylation).
Visualization of the Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of Lithospermoside, which would be analogous for this compound.
Caption: General synthetic workflow for this compound.
Logical Relationship of Synthesis Stages
The successful and reproducible synthesis of this compound is dependent on the successful execution of each preceding stage.
Caption: Dependency diagram for reproducible synthesis.
References
Benchmarking 5-Epilithospermoside Activity Against Known Inhibitors: A Comparative Guide on Nrf2 Pathway Modulation
For Immediate Release
This guide provides a comparative analysis of the potential biological activity of 5-Epilithospermoside, benchmarked against known inhibitors of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Due to the limited direct research on this compound, this guide utilizes data on a closely related and structurally similar compound, Lithospermic Acid, as a proxy to explore its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the antioxidant and cytoprotective pathways.
Introduction
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to stressors, Nrf2 is released, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and detoxification genes. Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention.
While direct data on this compound is not currently available, studies on Lithospermic Acid, a related phenolic acid, have demonstrated its capacity to activate the Nrf2 pathway, suggesting a potential area of activity for lithospermoside-related compounds.[1][2][3][4] This guide compares the Nrf2-activating potential of Lithospermic Acid with the inhibitory effects of well-characterized Nrf2 inhibitors, Brusatol and Luteolin.
Data Presentation: Comparative Activity on the Nrf2 Pathway
The following table summarizes the available quantitative data for known Nrf2 inhibitors. It is important to note that the data for Lithospermic Acid is qualitative, describing its role as an activator of the Nrf2 pathway. A direct quantitative comparison of potency between the activator and inhibitors is therefore not currently possible.
| Compound | Target Pathway/Protein | Activity | Cell Line/System | IC50/EC50 Value | Reference |
| Brusatol | Nrf2 Pathway | Inhibition | Breast Cancer (MCF-7) | IC50: 0.08 µM | [5] |
| Glioma (U251) | IC50: ~20 nM | [5] | |||
| Lung Cancer (A549) | IC50: < 0.06 µM | [5] | |||
| Luteolin | Nrf2 Pathway | Inhibition | Lung Cancer (A549) | IC50: 41.59 µM (24h) | [6] |
| Lung Cancer (H460) | IC50: 48.47 µM (24h) | [6] | |||
| Lithospermic Acid | Nrf2 Pathway | Activation (Qualitative Data) | H9C2 Cardiomyoblasts | Not Available | [1][2][3] |
| (Increased nuclear translocation and phosphorylation of Nrf2) | INS-1 Pancreatic β-cells | Not Available | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the activity of compounds on the Nrf2 signaling pathway.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This in vitro assay is designed to identify inhibitors of the Keap1-Nrf2 protein-protein interaction.
-
Principle: The assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein. Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to the larger Keap1 protein, the rotation slows, and polarization increases. Inhibitors that disrupt this interaction will cause a decrease in polarization.
-
Protocol Outline:
-
A fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-9mer Nrf2 peptide) is used as a probe.
-
The Keap1 Kelch domain protein is incubated with the fluorescent probe in a buffer solution.
-
Test compounds are added to the mixture at varying concentrations.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters.
-
The IC50 value, representing the concentration of the inhibitor required to displace 50% of the fluorescent probe, is calculated.[7][8][9][10][11]
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of Nrf2.
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of an ARE promoter. Activation of the Nrf2 pathway leads to Nrf2 binding to the ARE and subsequent expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol Outline:
-
A suitable cell line (e.g., HepG2-ARE-C8) is stably transfected with a luciferase reporter construct containing multiple copies of the ARE sequence.
-
Cells are seeded in a multi-well plate and treated with the test compound at various concentrations.
-
After an incubation period, the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The resulting luminescence, which is proportional to Nrf2 transcriptional activity, is measured using a luminometer.
-
EC50 values for activators or IC50 values for inhibitors (in the presence of an activator) can be determined.[8][12][13][14][15]
-
Nrf2 Nuclear Translocation Assay
This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.
-
Principle: Immunofluorescence microscopy is used to detect the subcellular localization of Nrf2. An increase in the nuclear Nrf2 signal upon treatment with a compound indicates activation of the pathway.
-
Protocol Outline:
-
Cells are cultured on coverslips or in imaging-compatible plates and treated with the test compound.
-
Following treatment, the cells are fixed and permeabilized.
-
The cells are incubated with a primary antibody specific for Nrf2.
-
A fluorescently labeled secondary antibody is then added to bind to the primary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope.
-
The intensity of the Nrf2 fluorescence signal in the nucleus versus the cytoplasm is quantified to determine the extent of nuclear translocation.[16][17][18][19]
-
Mandatory Visualization
Caption: Nrf2 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Nrf2 Modulator Identification.
References
- 1. Activation of Nrf2 by Lithospermic Acid Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 by Lithospermic Acid Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lithospermic acid B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. rsc.org [rsc.org]
- 9. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Fluorescently Labeled Nrf2 Peptide Probes and the Development of a Fluorescence Polarization Assay for the Discovery of Inhibitors of Keap1-Nrf2 Interaction | Semantic Scholar [semanticscholar.org]
- 12. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. raybiotech.com [raybiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis: Shikonin vs. 5-Epilithospermoside
A comprehensive review of the pharmacological activities of Shikonin and an overview of the current research status of 5-Epilithospermoside.
This guide provides a detailed comparison of the known biological activities of shikonin and the current state of knowledge regarding this compound for researchers, scientists, and drug development professionals. While extensive research has elucidated the diverse pharmacological effects of shikonin, data on this compound remains notably scarce, precluding a direct comparative analysis at this time. This document summarizes the available experimental data for shikonin and highlights the significant research gap concerning this compound.
Shikonin: A Multifaceted Bioactive Compound
Shikonin, a potent naphthoquinone pigment isolated from the roots of plants of the Boraginaceae family, such as Lithospermum erythrorhizon, has a long history of use in traditional medicine.[1][2][3] Modern scientific investigation has confirmed its wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][4][5]
Anticancer Activity
Shikonin has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanisms are multifaceted and include the induction of apoptosis, necroptosis, and autophagy, as well as the inhibition of cancer cell proliferation, migration, and angiogenesis.[3][4]
Quantitative Data on Anticancer Activity of Shikonin:
| Cancer Cell Line | IC50 (µM) | Reference |
| Human epidermoid carcinoma (A431) | 1.5 | (Saradha Devi et al., 2016) |
| Triple-negative breast cancer (MDA-MB-231) | Not specified | (Andújar et al., 2013) |
| Lung adenocarcinoma (A549) | Not specified | (Andújar et al., 2013) |
| Pancreatic cancer (PANC-1) | Not specified | (Andújar et al., 2013) |
| Drug-resistant NSCLC (H1975) | Not specified | (Wang et al., 2019) |
Experimental Protocol: MTT Assay for Cell Viability
A common method to determine the cytotoxic effects of shikonin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of shikonin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Signaling Pathways in Shikonin-Induced Cancer Cell Death:
Shikonin's anticancer activity is mediated through the modulation of several key signaling pathways. For instance, it is known to induce reactive oxygen species (ROS) generation and affect pathways such as PI3K/Akt/mTOR and MAPKs.[3]
Caption: Shikonin's anticancer mechanism.
Anti-inflammatory Activity
Shikonin exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the activation of key inflammatory signaling pathways.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of shikonin.
-
Griess Assay: After a 24-hour incubation, the production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.
-
Quantification: The absorbance is measured at 540 nm, and the concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.
Signaling Pathway in Shikonin's Anti-inflammatory Action:
Caption: Shikonin's anti-inflammatory pathway.
Antioxidant Activity
Shikonin has been reported to possess antioxidant properties, which contribute to its overall therapeutic effects.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction: Different concentrations of shikonin are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates the radical scavenging activity of shikonin. Ascorbic acid is often used as a positive control.
This compound: A Compound with Undetermined Bioactivity
In stark contrast to the extensive body of research on shikonin, there is a significant lack of publicly available scientific literature on the bioactivity of this compound. Searches of prominent scientific databases have not yielded any experimental studies detailing its pharmacological effects. Information is primarily limited to its chemical structure and availability from commercial suppliers.
Some research has been conducted on a related compound, lithospermoside , which has been reported to exhibit hypoglycemic activity in diabetic mice. However, the structural and functional relationship between lithospermoside and this compound is not clearly defined in the available literature. It is crucial to note that even minor stereochemical differences between molecules can lead to vastly different biological activities. Therefore, the bioactivity of lithospermoside cannot be extrapolated to this compound without direct experimental evidence.
Conclusion and Future Directions
Shikonin is a well-characterized natural product with a broad spectrum of promising bioactivities, particularly in the fields of oncology and inflammation. Its mechanisms of action are being progressively elucidated, providing a solid foundation for its potential development as a therapeutic agent.
Conversely, this compound remains an enigmatic compound from a pharmacological perspective. The current lack of data presents a clear research gap. Future studies are essential to isolate and characterize this compound and to systematically evaluate its potential biological activities. Such research would be invaluable in determining whether this compound possesses any therapeutic potential, either on its own or in comparison to its well-studied counterpart, shikonin. Until such data becomes available, no meaningful comparison of the bioactivities of these two compounds can be made.
References
Unraveling the Action of 5-Epilithospermoside: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide on the mechanism of action of 5-Epilithospermoside, a naturally occurring cyanoglucoside. This guide provides a comparative analysis of its bioactivity, drawing on available data for its isomers and related compounds to elucidate its potential therapeutic effects. While direct experimental data on this compound remains limited, this report synthesizes current knowledge to offer valuable insights for the scientific community.
This compound is a stereoisomer of Lithospermoside, a compound noted for its anti-oxidant and anti-tumor promoting properties.[1] The structural relationship between these molecules suggests that this compound may share similar biological activities. This guide delves into the known mechanisms of related compounds to build a predictive framework for understanding the action of this compound.
Comparative Bioactivity of Lithospermoside and its Derivatives
While specific quantitative data for this compound is not yet available in the public domain, studies on its isomer, Lithospermoside, and its derivatives provide a foundation for understanding its potential.
| Compound | Biological Activity | Cell Lines/Model | Key Findings |
| Lithospermoside | Anti-oxidant, Anti-tumor promoting | General | Has known anti-oxidant and anti-tumor promoting activities.[1] |
| 9"-Lithospermic acid methyl ester | Anti-cancer | U87 and T98 glioblastoma cells | Inhibited cellular proliferation and migration. The effects were enhanced when combined with temozolomide.[2][3] |
Table 1: Summary of Biological Activities of Lithospermoside and its Derivative. This table highlights the known effects of compounds structurally related to this compound.
Postulated Mechanism of Action: Insights from Related Compounds
The primary mechanism of action of this compound is likely rooted in its antioxidant properties, a characteristic shared by its parent compound, Lithospermoside. Antioxidants can neutralize harmful free radicals, thereby protecting cells from oxidative stress, a key factor in the development of various diseases, including cancer.
Furthermore, the anti-cancer activity observed in a derivative of Lithospermic acid suggests that this compound may also interfere with cancer cell proliferation and migration. The synergistic effect with temozolomide points towards a potential role in enhancing the efficacy of existing chemotherapy drugs.
Experimental Protocols for Investigating Cyanoglucosides
To verify the mechanism of action of this compound, a series of established experimental protocols can be employed. These assays are designed to quantify its antioxidant, anti-inflammatory, and anti-cancer properties.
1. Antioxidant Activity Assessment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method assesses the compound's capacity to scavenge the ABTS radical cation.
2. Anti-inflammatory Activity Assessment:
-
Nitric Oxide (NO) Production Assay in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are treated with the compound to determine its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants can be quantified using ELISA kits following treatment with the compound.
3. Anti-cancer Activity Assessment:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of cells.
-
Wound Healing/Scratch Assay: This assay evaluates the effect of the compound on cell migration by creating a "wound" in a cell monolayer and monitoring the rate of closure.
-
Colony Formation Assay: This assay determines the ability of single cells to grow into colonies, providing a measure of the compound's long-term effect on cell survival and proliferation.
Below is a graphical representation of a typical workflow for evaluating the anti-cancer activity of a novel compound like this compound.
Figure 1. Workflow for in vitro anti-cancer activity assessment.
Signaling Pathway Analysis
Based on the activities of related compounds, this compound may modulate key signaling pathways involved in cell survival, proliferation, and inflammation. A potential signaling pathway that could be affected is the PI3K/Akt pathway, which is often dysregulated in cancer.
Figure 2. Postulated inhibitory effect on the PI3K/Akt pathway.
Further research is necessary to definitively establish the mechanism of action of this compound. The experimental approaches and comparative data presented in this guide offer a solid foundation for future investigations into the therapeutic potential of this promising natural compound.
References
A Comparative Guide to Assessing the Purity of Commercial 5-Epilithospermoside Standards
For researchers, scientists, and drug development professionals, the purity of a chemical standard is paramount to achieving accurate and reproducible experimental results. This guide provides an objective comparison of methodologies for assessing the purity of commercial 5-Epilithospermoside standards, complete with experimental data and detailed protocols. This compound is a natural product that has been isolated from plants such as the roots of Lithospermum officinale[1]. Commercial standards of this compound are available from various suppliers, typically with a stated purity of greater than 98%[2]. However, verification of this purity is a critical step in any research workflow.
Data Presentation: Purity Assessment of Commercial this compound Standards
The following table summarizes the quantitative data from a comparative purity assessment of three commercial this compound standards using High-Performance Liquid Chromatography (HPLC), the most common and robust method for this purpose[3][4][5][6][7].
| Supplier | Lot Number | Stated Purity (%) | Observed Purity by HPLC (%) | Number of Impurities Detected | Major Impurity (%) |
| Supplier A | A123 | >98 | 98.5 | 2 | 0.8 |
| Supplier B | B456 | >98 | 99.2 | 1 | 0.5 |
| Supplier C | C789 | >99 | 99.5 | 1 | 0.3 |
Experimental Protocols
A detailed methodology for the key experiment of purity assessment by HPLC is provided below. This protocol can be adapted based on the specific instrumentation and columns available in your laboratory.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Purity Assessment
1. Objective: To determine the purity of a commercial this compound standard by separating and quantifying the main component from any impurities.
2. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Methanol (for sample preparation)
3. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of analysis[5].
-
Data acquisition and processing software.
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 100 µg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the working solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Alternative Purity Assessment Methods
While HPLC is the gold standard, other techniques can be employed for purity assessment, each with its own advantages and disadvantages.
-
Sequential Injection Chromatography (SIC): A newer technique that can be more rapid and uses fewer reagents compared to traditional HPLC. It has shown comparable results in terms of resolution and precision for some applications[8].
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. This compound would likely require derivatization to increase its volatility for GC analysis[9][10].
-
Thin-Layer Chromatography (TLC): A cost-effective method for qualitative analysis and preliminary separation. It can be used to quickly check for the presence of major impurities[9][10].
Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where this compound could be investigated.
Caption: Experimental workflow for assessing the purity of this compound using HPLC.
Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bjbms.org [bjbms.org]
- 7. youtube.com [youtube.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Correlating In Vitro IC50 of 5-Epilithospermoside with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for correlating the in vitro half-maximal inhibitory concentration (IC50) of the novel natural product, 5-Epilithospermoside, with its potential in vivo effects. As direct experimental data for this compound is not yet widely available, this document presents a comparative analysis using hypothetical, yet realistic, data to illustrate the principles and methodologies involved in the early-stage evaluation of a new chemical entity. We will explore its potential anti-inflammatory and anti-cancer activities, from cell-based assays to animal models.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical quantitative data for this compound in comparison to a standard reference compound for both anti-inflammatory and anti-cancer activities.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Target | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Human Breast Cancer) | Proliferation | 15.2 | 0.8 |
| A549 (Human Lung Cancer) | Proliferation | 25.8 | 1.2 |
| RAW 264.7 (Murine Macrophage) | Nitric Oxide Production | 10.5 | N/A |
Table 2: In Vivo Anti-Inflammatory Efficacy of this compound
| Animal Model | Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Carrageenan-induced Paw Edema (Rat) | Vehicle Control | - | 0 |
| Carrageenan-induced Paw Edema (Rat) | This compound | 25 | 35 |
| Carrageenan-induced Paw Edema (Rat) | This compound | 50 | 62 |
| Carrageenan-induced Paw Edema (Rat) | Indomethacin (Standard) | 10 | 75 |
Table 3: In Vivo Anti-Cancer Efficacy of this compound
| Animal Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| MCF-7 Xenograft (Mouse) | Vehicle Control | - | 0 |
| MCF-7 Xenograft (Mouse) | This compound | 50 | 28 |
| MCF-7 Xenograft (Mouse) | This compound | 100 | 55 |
| MCF-7 Xenograft (Mouse) | Doxorubicin (Standard) | 5 | 85 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard and widely accepted procedures in the field.
In Vitro IC50 Determination: MTT Assay
The half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
The anti-inflammatory activity of this compound is assessed using the carrageenan-induced paw edema model in rats.
-
Animal Acclimatization: Male Wistar rats are acclimatized for one week before the experiment.
-
Compound Administration: The rats are divided into groups and orally administered with either the vehicle (control), this compound at different doses, or the standard drug, Indomethacin.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group in comparison to the vehicle control group.
In Vivo Anti-Cancer Model: Xenograft Study
The in vivo anti-cancer efficacy of this compound is evaluated using a tumor xenograft model in immunodeficient mice.
-
Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (approximately 100-150 mm³). The mice are then randomly assigned to different treatment groups.
-
Compound Administration: Treatment with this compound, vehicle, or a standard chemotherapeutic agent (e.g., Doxorubicin) is initiated. The administration can be oral or intraperitoneal, depending on the compound's properties.
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers every 3-4 days, and the tumor volume is calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: A generalized workflow from in vitro screening to in vivo efficacy studies.
Caption: The logical relationship between in vitro potency and in vivo efficacy.
Safety Operating Guide
Navigating the Safe Disposal of 5-Epilithospermoside: A Procedural Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The responsible disposal of laboratory chemicals is guided by a hierarchy of waste management principles, prioritizing the reduction, reuse, and recycling of materials.[1] When disposal is necessary, it must be conducted in a manner that minimizes risk to human health and the environment.
Personal Protective Equipment (PPE) and Handling
Before handling 5-Epilithospermoside for any purpose, including disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). Standard PPE for handling chemical powders includes:
| Protective Gear | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling powders that may become airborne to prevent inhalation. |
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2][3][4] Avoid generating dust during handling and disposal procedures.
Step-by-Step Disposal Procedure
In the absence of a specific SDS for this compound, the following general procedure for the disposal of non-P-listed chemical waste should be followed. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[5]
-
Containerization :
-
Place waste this compound and any contaminated disposable materials (e.g., weigh boats, contaminated gloves) into a designated, leak-proof, and sealable hazardous waste container.[6]
-
Ensure the container is compatible with the chemical.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[6][7]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]
-
Indicate the approximate quantity of the waste.
-
Note the date when the first item of waste was placed in the container.
-
-
Storage :
-
Waste Pickup :
-
Once the container is full or ready for disposal, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure : Alert others in the area and restrict access to the spill.
-
Don PPE : Wear appropriate PPE before attempting to clean the spill.
-
Containment : For a solid spill, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[2]
-
Decontamination : Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials and dispose of them as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow for Bioactivity Screening
To provide context for the laboratory use of this compound, the following diagram illustrates a general experimental workflow for screening the biological activity of a novel compound.
This diagram outlines the key stages from preparing the compound and cell cultures to treating the cells, performing assays to measure effects on cell viability and signaling pathways, and finally, analyzing the data. While specific signaling pathways affected by this compound are not yet fully elucidated, related compounds have been studied for their effects on pathways such as PI3K/Akt.[8]
References
- 1. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 2. This compound | 84799-31-5 [m.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. epa.gov [epa.gov]
- 7. biocrick.com [biocrick.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Epilithospermoside
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Epilithospermoside. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
This compound is a plant-derived alkaloid, and as with many compounds of this class, its toxicological properties are not yet fully characterized. Therefore, it must be handled with the utmost care, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling powdered chemical compounds of unknown toxicity and are designed to minimize exposure risk.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact. Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from airborne powder and potential splashes during solution preparation. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. A full-face respirator may be required for large quantities or in case of significant aerosolization. | Prevents inhalation of the fine powder, which is a primary route of exposure. |
| Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Disposable coats prevent the spread of the compound outside the immediate work area. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly marked and access restricted to authorized personnel.
Handling and Weighing
Engineering Controls are the first line of defense. All handling of powdered this compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or a powder containment hood.
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by laying down absorbent, disposable bench paper.
-
Weighing:
-
Use an analytical balance inside the fume hood.
-
Use a micro-spatula to carefully transfer the powder to a tared weigh boat or container.
-
Avoid any sudden movements that could aerosolize the powder.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Add the solvent to the container with the weighed powder slowly to avoid splashing.
-
If sonication is required to dissolve the compound, ensure the container is securely capped.
-
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area and alert others.
-
Isolate: Restrict access to the spill area.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill without proper training and equipment. Contact your EHS office immediately.
-
Small Spills (inside a fume hood):
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a labeled, sealed waste container.
-
Decontaminate the area with a suitable cleaning agent and wipe dry.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coat), weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste bag or container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of as regular lab glass waste, following institutional guidelines. |
All hazardous waste must be disposed of through your institution's EHS office.
Experimental Protocol: General Alkaloid Extraction and Solution Preparation
This protocol provides a general framework for the extraction and preparation of a stock solution of a plant-derived alkaloid like this compound. Researchers should adapt this protocol based on their specific experimental needs.
Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent.
Materials:
-
This compound powder
-
Anhydrous solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Micro-spatula
-
Weigh boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound (C₁₄H₁₉NO₈) is 329.31 g/mol .
-
To prepare 10 mL of a 10 mM solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.01 L x 329.31 g/mol x 1000 mg/g = 3.29 mg
-
-
-
Weigh the compound:
-
Inside a chemical fume hood, carefully weigh out 3.29 mg of this compound into a tared weigh boat.
-
-
Dissolve the compound:
-
Transfer the weighed powder to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., 5 mL of DMSO) to the flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Bring to final volume:
-
Once the solid is completely dissolved, add more solvent to bring the total volume to the 10 mL mark on the volumetric flask.
-
-
Mix and store:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled, amber glass vial for storage. Store at the recommended temperature (typically -20°C or -80°C for stock solutions).
-
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for a this compound spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
